Product packaging for 3-Bromo-5-(4-ethylthiophenyl)phenol(Cat. No.:CAS No. 1261929-91-2)

3-Bromo-5-(4-ethylthiophenyl)phenol

Cat. No.: B6383504
CAS No.: 1261929-91-2
M. Wt: 309.22 g/mol
InChI Key: GSGDZUNSQWJYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-5-(4-ethylthiophenyl)phenol is a useful research compound. Its molecular formula is C14H13BrOS and its molecular weight is 309.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 307.98705 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13BrOS B6383504 3-Bromo-5-(4-ethylthiophenyl)phenol CAS No. 1261929-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(4-ethylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrOS/c1-2-17-14-5-3-10(4-6-14)11-7-12(15)9-13(16)8-11/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGDZUNSQWJYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-5-(4-ethylthiophenyl)phenol, a molecule of interest for researchers, scientists, and professionals in the field of drug development. The proposed synthesis leverages a key Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized method for the formation of carbon-carbon bonds in medicinal chemistry.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnection is at the C-C bond between the two aromatic rings. This leads to two key synthons: a 3-bromo-5-hydroxyphenyl synthon and a 4-ethylthiophenyl synthon.

The forward synthesis, therefore, logically involves a Suzuki-Miyaura coupling reaction. This well-established, palladium-catalyzed cross-coupling reaction joins an organohalide with an organoboron compound.[1][2][3] In this proposed pathway, 3,5-dibromophenol serves as the starting material for the aryl halide component, and 4-ethylthiophenylboronic acid is the organoboron partner. A selective mon-coupling is anticipated due to the controlled stoichiometry of the reagents.

The overall synthesis pathway is depicted below:

Synthesis_Pathway A 3,5-Dibromophenol C This compound A->C Pd(OAc)2, PPh3, Na2CO3, Toluene/H2O Suzuki-Miyaura Coupling B 4-Ethylthiophenylboronic acid B->C

Figure 1: Proposed synthesis pathway for this compound via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following section details the experimental procedures for the synthesis of the target molecule.

2.1. Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

2.2. Synthesis of this compound

This procedure is adapted from general protocols for Suzuki-Miyaura cross-coupling reactions involving aryl bromides and phenylboronic acids.[4]

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 3,5-Dibromophenol C This compound A->C B 4-Ethylthiophenylboronic acid B->C Reagents Pd(OAc)2 PPh3 Na2CO3 Toluene/H2O Reflux

Figure 2: Detailed reaction scheme for the Suzuki-Miyaura coupling.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dibromophenol (1.0 eq), 4-ethylthiophenylboronic acid (1.1 eq)[5][6], palladium(II) acetate (Pd(OAc)2, 0.02 eq), and triphenylphosphine (PPh3, 0.08 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is added, followed by the addition of sodium carbonate (Na2CO3, 2.0 eq).

  • The reaction mixture is heated to reflux and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. The yield is an estimate based on similar reported Suzuki-Miyaura reactions.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioTheoretical Yield (%)
3,5-DibromophenolC₆H₄Br₂O251.901.0-
4-Ethylthiophenylboronic acidC₈H₁₁BO₂S182.041.1-
This compoundC₁₄H₁₃BrO₂S325.22-70-85 (Estimated)

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is a robust method, other synthetic approaches could also be considered.

4.1. Ullmann Condensation

An Ullmann-type condensation could potentially be employed to form the C-S bond.[7][8][9] This would involve the reaction of 3,5-dibromophenol with 4-ethylthiophenol in the presence of a copper catalyst and a base.[7][8][9][10] However, this approach might suffer from lower yields and require harsher reaction conditions compared to the Suzuki-Miyaura coupling.

4.2. Synthesis via a Grignard Reagent

Another possibility involves the formation of a Grignard reagent from a protected 3,5-dibromophenol, followed by a reaction with a sulfur electrophile to introduce the ethylthio group. This multi-step process would likely be more complex and potentially lower yielding.

Conclusion

The proposed synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction offers a direct and efficient route to the target molecule. This method utilizes commercially available or readily accessible starting materials and employs a well-understood and reliable reaction mechanism. The detailed experimental protocol and data provided in this guide should serve as a valuable resource for researchers and scientists in their synthetic endeavors. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel organic compound, 3-Bromo-5-(4-ethylthiophenyl)phenol. Due to the limited availability of experimental data for this specific molecule, this guide combines predicted values from computational models with detailed, standardized experimental protocols that can be employed for its empirical characterization. This information is crucial for researchers in drug discovery and development, as these properties govern the compound's behavior in biological systems and its suitability for further investigation.

Core Physicochemical Data

The following table summarizes the available and predicted physicochemical data for this compound. These values serve as a preliminary guide for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₈H₉BrOSGuidechem[1]
Molecular Weight 233.13 g/mol Guidechem[1]
Predicted pKa 8.56 ± 0.10Guidechem[1]
Predicted logP (XLogP3-AA) 3.1Guidechem[1]
Melting Point Not available-
Boiling Point Not available-
Aqueous Solubility Not available-

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of this compound, the following standard laboratory protocols are recommended.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is finely powdered by grinding a small amount in a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[2][3][4] A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound.[2]

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. If this compound is synthesized as a liquid or an oil, this method is applicable.

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Heat transfer fluid (e.g., mineral oil)

Procedure:

  • Place a small amount of the liquid sample into the Thiele tube or test tube.

  • Invert a capillary tube (sealed end up) and place it into the liquid.

  • Gently heat the apparatus.[5][6][7]

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a steady stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

Aqueous Solubility Determination

Solubility is a critical parameter for drug absorption and distribution.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure (Shake-Flask Method):

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of purified water (and relevant buffers, e.g., phosphate-buffered saline at pH 7.4) in separate vials.

  • Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or a validated HPLC method.

  • The determined concentration represents the aqueous solubility of the compound at that temperature and pH.[9]

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Buffer solutions of varying pH

Procedure (Spectrophotometric Method):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of buffer solutions covering a pH range that brackets the expected pKa (e.g., from pH 7 to pH 10 for a phenol).[10]

  • Add a small, constant volume of the stock solution to each buffer solution in a cuvette to obtain a final concentration suitable for spectrophotometric analysis.[11]

  • Record the UV-Vis absorption spectrum for each solution.

  • The absorbance at a specific wavelength will change as the compound ionizes with changing pH.

  • Plot the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[11][12]

LogP Determination (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.

Apparatus:

  • Separatory funnel or vials

  • n-Octanol

  • Purified water (or buffer at a specific pH)

  • Shaker

  • Analytical instrumentation (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

  • Pre-saturate the n-octanol with water and the water with n-octanol.

  • Prepare a solution of this compound in either the aqueous or organic phase.

  • Add equal volumes of the pre-saturated n-octanol and aqueous phase to a separatory funnel or vial.

  • Add the compound solution to the funnel.

  • Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique.

  • The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_preliminary Preliminary Assessment cluster_core_properties Core Property Determination cluster_advanced Advanced Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Physical_State Determine Physical State (Solid, Liquid, Oil) Structure_Verification->Physical_State Purity_Assessment Purity Assessment (HPLC, LC-MS) Physical_State->Purity_Assessment Melting_Point Melting Point Determination Purity_Assessment->Melting_Point Boiling_Point Boiling Point Determination Purity_Assessment->Boiling_Point Solubility Aqueous Solubility (Kinetic & Thermodynamic) Purity_Assessment->Solubility pKa pKa Determination (Potentiometric/Spectrophotometric) Purity_Assessment->pKa LogP LogP Determination (Shake-Flask/HPLC) Purity_Assessment->LogP Polymorphism Polymorphism Screening (DSC, XRD) Melting_Point->Polymorphism Stability Chemical & Metabolic Stability Solubility->Stability LogP->Stability Hygroscopicity Hygroscopicity

Physicochemical Characterization Workflow

Computational Prediction of Physicochemical Properties

In the absence of experimental data, various computational tools can provide reliable estimations of physicochemical properties. These predictions are valuable for prioritizing compounds and guiding experimental work. Several online platforms and software packages utilize algorithms based on quantitative structure-property relationships (QSPR).[14]

  • LogP and Solubility: Tools like Molinspiration, ChemSpider, and ACD/Percepta Portal offer robust logP and aqueous solubility predictions.[15][16][17]

  • pKa: pKa values can be accurately predicted using software that considers the electronic effects of substituents on the ionizable group, such as ACD/pKa or SPARC.[18]

  • Boiling Point: Estimation of boiling point can be performed using group contribution methods or more advanced computational models available through resources like the SPARC server.[18][19]

This guide provides a foundational understanding of the physicochemical properties of this compound. The combination of predicted data and detailed experimental protocols offers a clear path forward for researchers engaged in the comprehensive characterization of this and other novel chemical entities.

References

Unraveling the Molecular Mysteries: A Mechanistic Hypothesis for 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

This document presents a comprehensive, in-depth technical guide postulating the mechanism of action for the novel compound, 3-Bromo-5-(4-ethylthiophenyl)phenol. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, namely bromophenols and aryl thioethers, to construct a plausible, multi-faceted hypothesis. We propose that this compound is likely to exhibit a combination of antioxidant, anti-inflammatory, and anticancer activities, mediated through distinct but potentially interconnected signaling pathways. This guide provides detailed hypothetical mechanisms, outlines experimental protocols to test these hypotheses, and presents quantitative data from related compounds in a structured format for comparative analysis. The mandatory visualizations included aim to provide clear, conceptual frameworks for the proposed molecular interactions and experimental workflows.

Introduction

Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities, making them a cornerstone of many drug discovery programs. The introduction of various substituents onto the phenolic ring can significantly modulate their pharmacological profile. This compound is a unique chemical entity that combines three key structural features: a phenol ring, a bromine atom, and an ethylthiophenyl group. While the biological activities of bromophenols and aryl thioethers have been individually investigated, the synergistic or antagonistic effects of their combination in a single molecule remain unexplored. This guide aims to bridge this knowledge gap by proposing a detailed, testable hypothesis for the mechanism of action of this compound, thereby providing a foundational roadmap for future preclinical research.

Hypothesized Mechanism of Action

Based on the known biological activities of its constituent chemical moieties, we hypothesize that this compound possesses a tripartite mechanism of action, encompassing antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity: A Primary Defense

The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS). We hypothesize that this compound directly neutralizes free radicals through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby quenching its reactivity. The resulting phenoxyl radical is stabilized by resonance, and the presence of the electron-donating ethylthiophenyl group may further enhance this stability.

  • Sequential Proton Loss Electron Transfer (SPLET): In polar environments, the phenol can first deprotonate to form a phenoxide anion, which then donates an electron to a free radical.

The bromine atom, being electron-withdrawing, might slightly decrease the ease of hydrogen donation but could also influence the overall electronic properties and lipophilicity of the molecule, affecting its interaction with cellular membranes and accessibility to radical species.

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a key driver of numerous diseases. We propose that this compound exerts anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

  • Inhibition of IκBα Phosphorylation: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). We hypothesize that this compound, or its metabolites, may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation of IκBα and thereby blocking NF-κB activation. The arylthio moiety could play a role in binding to the kinase.

Anticancer Activity: A Multi-pronged Attack

The anticancer potential of this compound is likely multifaceted, involving the induction of apoptosis and the modulation of key cellular processes.

  • Induction of Apoptosis: We hypothesize that this compound can trigger programmed cell death in cancer cells through:

    • ROS Generation: While acting as an antioxidant at low concentrations, at higher concentrations within the reductive intracellular environment of cancer cells, it may act as a pro-oxidant, leading to the generation of cytotoxic levels of ROS.

    • Mitochondrial Pathway Activation: Increased ROS can lead to mitochondrial dysfunction, characterized by the release of cytochrome c and the activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to apoptosis.

  • Enzyme Inhibition: The arylthio group is present in a number of enzyme inhibitors. It is plausible that this compound could inhibit enzymes crucial for cancer cell survival and proliferation, such as:

    • Fatty Acid Synthase (FAS): Some thioether-containing compounds have been shown to inhibit FAS, an enzyme overexpressed in many cancers and essential for membrane synthesis in rapidly dividing cells.

    • Tubulin Polymerization: Arylthioindoles are known inhibitors of tubulin polymerization, a key process in cell division. While the core structure is different, the arylthio moiety might confer some affinity for tubulin.

Data Presentation: Comparative Bioactivity of Related Compounds

To provide a quantitative context for our hypothesis, the following tables summarize the reported biological activities of structurally related bromophenols and aryl thioethers.

Table 1: Antioxidant Activity of Selected Phenolic Compounds

CompoundAssayIC50 / ActivityReference
2,4,6-TribromophenolDPPH Radical ScavengingModerate Activity[1]
4-BromophenolABTS Radical ScavengingEC50 = 2.5 µM[2]
Catechol ThioetherDPPH Radical ScavengingEC50 = 0.12 mM[3]
Phenolic ThioetherPeroxyl Radical ScavengingRate constant = 1.5 x 10^4 M⁻¹s⁻¹[4]

Table 2: Anti-inflammatory Activity of Selected Phenolic and Thioether Compounds

CompoundCell Line / ModelTarget / PathwayEffectReference
Bromophenol DerivativeRAW 264.7 MacrophagesNF-κBInhibition of NO production[5]
4-Alkylthio-o-anisidineCarrageenan-induced edemaInflammationInhibition of edema[6]
ArylthioindolesLFA-1/ICAM-1 interactionCell AdhesionAntagonistic activity[7]

Table 3: Anticancer Activity of Selected Bromophenols and Arylthio Compounds

CompoundCell LineIC50Proposed MechanismReference
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherK562 (Leukemia)13.9 µg/mLInduction of apoptosis[8]
Diallyl trisulfide3T3-L1 preadipocytesIC50 = 8.37 µMFAS Inhibition[2]
Arylthioindole DerivativeMCF-7 (Breast Cancer)IC50 = 80 nMTubulin Polymerization Inhibition[9]

Mandatory Visualizations

Hypothesized Signaling Pathways

G cluster_antioxidant Antioxidant Mechanism cluster_inflammatory Anti-inflammatory Mechanism cluster_cancer Anticancer Mechanism ROS Reactive Oxygen Species (ROS) CellDamage Oxidative Cell Damage ROS->CellDamage Causes BTP This compound BTP->ROS Scavenges BTP_rad Phenoxyl Radical (Stabilized) BTP->BTP_rad HAT / SPLET Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflam_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->ProInflam_Genes Activates BTP2 This compound BTP2->IKK Inhibits BTP3 This compound ROS_cancer ROS Generation (Pro-oxidant effect) BTP3->ROS_cancer FAS Fatty Acid Synthase (FAS) BTP3->FAS Inhibits? Tubulin Tubulin Polymerization BTP3->Tubulin Inhibits? Mito Mitochondrial Dysfunction ROS_cancer->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Arrest FAS->CellCycle Tubulin->CellCycle

Caption: Hypothesized signaling pathways for this compound.

Experimental Workflow

G cluster_synthesis Compound Synthesis & Characterization cluster_antioxidant_exp Antioxidant Activity Assays cluster_inflammatory_exp Anti-inflammatory Activity Assays cluster_cancer_exp Anticancer Activity Assays Synthesis Synthesis of This compound Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization DPPH DPPH Radical Scavenging Assay Characterization->DPPH ABTS ABTS Radical Scavenging Assay Characterization->ABTS Cellular_AO Cellular Antioxidant Assay (CAA) Characterization->Cellular_AO NO_assay Nitric Oxide (NO) Production Assay (in RAW 264.7 cells) Characterization->NO_assay MTT MTT/MTS Assay (Cell Viability) Characterization->MTT Cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) NO_assay->Cytokine_assay Western_blot Western Blot Analysis (p-IκBα, IκBα, p-p65) Cytokine_assay->Western_blot NFkB_reporter NF-κB Reporter Assay Western_blot->NFkB_reporter Apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis_assay ROS_assay Intracellular ROS Measurement (DCFH-DA) Apoptosis_assay->ROS_assay Enzyme_inhibition Enzyme Inhibition Assays (FAS, Tubulin) ROS_assay->Enzyme_inhibition

Caption: Proposed experimental workflow for mechanism of action studies.

Experimental Protocols

Antioxidant Activity
  • DPPH Radical Scavenging Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound.

    • In a 96-well plate, add 100 µL of each dilution to 100 µL of a 0.1 mM solution of DPPH in methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox should be used as a positive control.

Anti-inflammatory Activity
  • Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm. A known concentration of sodium nitrite is used to generate a standard curve.

  • Western Blot for NF-κB Pathway Proteins:

    • Treat RAW 264.7 cells with the compound and/or LPS as described above.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anticancer Activity
  • MTT Cell Viability Assay:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate.

    • After 24 hours, treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:

    • Treat cancer cells with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The in-silico analysis and literature review of structurally similar compounds strongly suggest that this compound is a promising candidate for further investigation as a multi-target therapeutic agent. The proposed mechanisms of action, centered on antioxidant, anti-inflammatory, and anticancer activities, provide a solid framework for initiating preclinical studies. The outlined experimental protocols offer a clear path to validate these hypotheses and to elucidate the specific molecular targets of this novel compound. Future research should focus on in vivo studies to assess the compound's efficacy and safety profile in animal models of relevant diseases. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs of this compound, will be crucial for optimizing its potency and selectivity. This comprehensive guide serves as a critical first step in unlocking the therapeutic potential of this intriguing molecule.

References

In-depth Technical Guide: Potential Biological Targets of 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific landscape reveals a significant gap in the understanding of the specific biological targets and mechanisms of action for the compound 3-Bromo-5-(4-ethylthiophenyl)phenol. As of the latest available data, there are no published studies, clinical trials, or detailed experimental protocols that directly investigate the biological activity of this specific molecule.

While the broader class of brominated phenols and their derivatives has been a subject of scientific inquiry, yielding insights into a range of biological activities from antimicrobial to anti-inflammatory effects, this information cannot be directly extrapolated to this compound. The unique combination of a bromo-substituted phenol with a 4-ethylthiophenyl moiety introduces specific electronic and steric properties that would dictate its interaction with biological macromolecules. Without empirical data, any discussion of its potential targets would be purely speculative.

This guide, therefore, serves to highlight the absence of data and to underscore the need for foundational research to elucidate the pharmacological profile of this compound. Future investigations would need to encompass a systematic screening approach to identify potential protein targets, followed by detailed mechanistic studies.

Future Research Directions: A Proposed Workflow

To address the current knowledge gap, a structured research program would be necessary. The following experimental workflow is proposed as a logical progression for identifying and characterizing the biological targets of this compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Mechanism of Action cluster_2 Phase 3: Preclinical Evaluation A Compound Synthesis & Purification B High-Throughput Screening (HTS) - Target-based assays - Phenotypic screening A->B C Affinity Chromatography A->C D Computational Modeling - Molecular docking - In silico screening A->D E Biochemical & Biophysical Assays - IC50/EC50 determination - Surface Plasmon Resonance (SPR) B->E C->E D->E F Cell-Based Assays - Pathway analysis - Reporter gene assays E->F G Structural Biology - X-ray crystallography - Cryo-EM F->G H In Vivo Model Studies - Efficacy testing - Pharmacokinetics/Pharmacodynamics (PK/PD) F->H I Toxicology Studies H->I

Figure 1: A proposed experimental workflow for the identification and validation of biological targets for novel compounds like this compound.

Detailed Methodologies for Future Experiments

Should research on this compound commence, the following are detailed protocols for key initial experiments.

High-Throughput Screening (HTS)

Objective: To rapidly screen large libraries of biological targets (e.g., enzymes, receptors) to identify potential interactions with this compound.

Protocol:

  • Assay Plate Preparation: Utilize 384- or 1536-well microtiter plates.

  • Compound Dispensing: Dispense a standardized concentration (e.g., 10 µM) of this compound dissolved in an appropriate solvent (e.g., DMSO) into the assay wells using an acoustic liquid handler.

  • Target Addition: Add the purified target protein (e.g., a specific kinase, protease, or G-protein coupled receptor) to the wells.

  • Substrate/Reagent Addition: Add the necessary substrates or detection reagents. For example, in a kinase assay, this would be the substrate peptide and ATP.

  • Incubation: Incubate the plates for a predetermined time at a controlled temperature (e.g., 30 minutes at room temperature).

  • Signal Detection: Measure the assay signal using a plate reader. The signal could be fluorescence, luminescence, or absorbance, depending on the assay format.

  • Data Analysis: Normalize the data to controls (positive and negative) and calculate the percent inhibition or activation for each target. Hits are identified based on a predefined activity threshold (e.g., >50% inhibition).

Affinity Chromatography

Objective: To identify binding partners of this compound from a complex biological mixture (e.g., cell lysate).

Protocol:

  • Ligand Immobilization: Covalently attach this compound to a solid support matrix (e.g., agarose beads) through a suitable linker.

  • Column Packing: Pack a chromatography column with the ligand-immobilized beads.

  • Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and interactions.

  • Column Loading: Pass the lysate over the affinity column. Proteins that bind to the immobilized compound will be retained.

  • Washing: Wash the column extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or an increase in ionic strength.

  • Protein Identification: Identify the eluted proteins using techniques such as mass spectrometry (LC-MS/MS).

Conclusion

The biological targets of this compound remain to be discovered. The information presented in this guide is intended to be a starting point for researchers and drug development professionals interested in investigating this novel chemical entity. The proposed workflow and experimental protocols provide a roadmap for initiating a comprehensive research program to unlock its therapeutic potential. As new data emerges, this guide will be updated to reflect the evolving understanding of this compound's pharmacology.

Preliminary In-Vitro Screening of 3-Bromo-5-(4-ethylthiophenyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds, particularly brominated phenols derived from marine organisms, represent a class of natural products with significant therapeutic potential.[1][2][3] These compounds have demonstrated a wide array of biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The novel compound, 3-Bromo-5-(4-ethylthiophenyl)phenol, belongs to this promising class of molecules. While specific in-vitro screening data for this compound is not yet publicly available, this guide outlines a comprehensive and robust preliminary screening cascade to elucidate its potential bioactivities. The methodologies and workflows presented herein are based on established protocols for evaluating similar phenolic and bromophenolic compounds.

This technical guide provides a tiered approach to the in-vitro screening of this compound, detailing experimental protocols, data presentation strategies, and visual workflows to facilitate a thorough preliminary investigation of its pharmacological potential.

Hypothetical In-Vitro Screening Cascade

A tiered screening approach is recommended to efficiently assess the bioactivity of a novel compound. This involves progressing from broad cytotoxicity and general bioactivity assays to more specific, target-oriented investigations based on initial findings.

Tier 1: Foundational Bioactivity and Cytotoxicity Assessment

The initial tier focuses on determining the compound's intrinsic cytotoxicity across different cell types and its general antioxidant capacity.

  • Cytotoxicity Profiling: An essential first step is to evaluate the compound's effect on cell viability. This helps establish a therapeutic window and identify potential for anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5] It is recommended to test the compound against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a leukemia cell line like K562) and a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) to assess selectivity.[1][3]

  • Antioxidant Activity Screening: Many phenolic compounds exhibit antioxidant properties due to their ability to scavenge free radicals.[2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to assess this activity.

Tier 2: Mechanistic and Target-Oriented Assays

Based on the activities commonly observed for bromophenols, the second tier of screening should investigate potential anti-inflammatory and specific anticancer mechanisms.

  • Anti-inflammatory Potential:

    • Nitric Oxide (NO) Production Assay: Chronic inflammation is often associated with the overproduction of nitric oxide by inducible nitric oxide synthase (iNOS). The Griess assay can be used to measure the inhibitory effect of the compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The anti-inflammatory effects of other bromophenols have been linked to the downregulation of pro-inflammatory responses.[6]

    • Cyclooxygenase (COX) Enzyme Inhibition Assay: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes. An in-vitro COX inhibition assay can determine if the compound selectively inhibits COX-1 or COX-2, providing insights into its potential as a targeted anti-inflammatory agent.

  • Anticancer Mechanism of Action:

    • Apoptosis Induction Assay: Should the compound exhibit significant cytotoxicity towards cancer cell lines, the next step is to determine if cell death occurs via apoptosis. This can be assessed by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.

    • Cell Cycle Analysis: Flow cytometry can be employed to analyze the effect of the compound on the cell cycle distribution of cancer cells. This can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), a common mechanism for anticancer drugs.

Data Presentation

Quantitative data from the proposed screening assays should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cell Lines

Cell LineCell TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.1
K562Chronic Myelogenous Leukemia9.8 ± 1.2
HEK293Normal Embryonic Kidney> 100

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 48 hours of treatment. Values are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Antioxidant and Anti-inflammatory Activities

AssayEndpointResult
DPPH Radical ScavengingIC50 (µM)35.7 ± 3.5
Nitric Oxide Production (LPS-stimulated RAW 264.7)IC50 (µM)18.9 ± 2.3
COX-2 Enzyme Inhibition% Inhibition at 10 µM65.4 ± 5.1

IC50 values represent the concentration of the compound required for 50% of the maximal effect. Values are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with medium containing the compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

DPPH Radical Scavenging Assay
  • Reaction Mixture Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol) to 100 µL of a methanolic solution of DPPH (0.2 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid is typically used as a positive control.

Nitric Oxide Production Assay in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Reaction: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Caspase-3/7 Activity Assay
  • Cell Treatment: Seed cancer cells in a white-walled 96-well plate. Treat the cells with the compound at concentrations around its IC50 value for 24 hours.

  • Reagent Addition: Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay) to each well.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) to assess the specific activation of caspases.

Visualization of Workflows and Pathways

Diagrams are provided to visually represent the experimental workflow and a key signaling pathway relevant to the potential anti-inflammatory action of the compound.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Screening cluster_2 Outcome Compound This compound Cytotoxicity Cytotoxicity Profiling (MTT Assay) Compound->Cytotoxicity Antioxidant Antioxidant Screening (DPPH Assay) Compound->Antioxidant Anticancer Anticancer MOA (Apoptosis, Cell Cycle) Cytotoxicity->Anticancer If cytotoxic AntiInflammatory Anti-inflammatory Assays (NO, COX Inhibition) Antioxidant->AntiInflammatory If active Data Data Analysis (IC50, % Inhibition) AntiInflammatory->Data Anticancer->Data Report Technical Report Data->Report

Caption: Proposed experimental workflow for the in-vitro screening of this compound.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Induces Transcription Compound This compound Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.

Conclusion

This technical guide provides a comprehensive framework for the preliminary in-vitro screening of this compound. By following the proposed tiered workflow, researchers can systematically evaluate its cytotoxicity, antioxidant potential, and explore its mechanisms of action in anti-inflammatory and anticancer contexts. The detailed protocols and data presentation formats are designed to ensure robust and reproducible findings, which will be critical in determining the future trajectory of this compound in the drug discovery pipeline. The insights gained from this screening cascade will form the foundation for subsequent pre-clinical development.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(4-ethylthiophenyl)phenol Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for 3-Bromo-5-(4-ethylthiophenyl)phenol and its analogs. Diaryl ether and biaryl scaffolds are prevalent in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. This document details plausible synthetic routes, experimental protocols, and relevant data to facilitate the synthesis and exploration of this class of compounds. The methodologies presented are based on established chemical transformations, including Suzuki-Miyaura coupling and Ullmann condensation, offering versatile approaches for academic and industrial research.

Core Synthetic Strategies

The synthesis of this compound can be primarily approached through two robust and widely utilized cross-coupling methodologies: the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Ullmann condensation. Both routes offer distinct advantages and can be adapted for the synthesis of a diverse range of analogs and derivatives.

A key consideration in both strategies is the management of the reactive phenolic hydroxyl group. It is often advantageous to protect the phenol as a more stable ether, typically a methyl ether, during the cross-coupling reaction. This protecting group can then be efficiently removed in the final step to yield the desired phenol.

Route A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of synthesizing the target diaryl scaffold, this involves the reaction of an arylboronic acid with an aryl halide. Two viable pathways are presented below.

Synthetic Scheme A1: Coupling of a Boronic Acid with an Aryl Halide followed by Demethylation

Synthetic Scheme A1 cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Demethylation 3-bromo-5-methoxyphenylboronic_acid 3-Bromo-5-methoxyphenylboronic acid intermediate_ether 3-Bromo-5-(4-ethylthiophenyl)anisole 3-bromo-5-methoxyphenylboronic_acid->intermediate_ether Pd catalyst, Base 4-ethylthio-1-iodobenzene 4-Ethylthio-1-iodobenzene 4-ethylthio-1-iodobenzene->intermediate_ether final_product This compound intermediate_ether->final_product BBr3

Diagram 1. Synthetic pathway via Suzuki-Miyaura coupling of a boronic acid with an aryl halide.

Synthetic Scheme A2: Coupling of a Halide with a Boronic Acid

Synthetic Scheme A2 cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection 3,5-dibromophenol_protected Protected 3,5-Dibromophenol intermediate_phenol_protected Protected this compound 3,5-dibromophenol_protected->intermediate_phenol_protected Pd catalyst, Base 4-ethylthiophenylboronic_acid 4-(Ethylthio)phenylboronic acid 4-ethylthiophenylboronic_acid->intermediate_phenol_protected final_product This compound intermediate_phenol_protected->final_product Deprotection

Diagram 2. Alternative Suzuki-Miyaura coupling strategy.
Route B: Ullmann Condensation

The Ullmann condensation provides a classical and effective method for the formation of diaryl ethers through a copper-catalyzed reaction between a phenol and an aryl halide.

Synthetic Scheme B: Ullmann Condensation

Synthetic Scheme B cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Demethylation 3-bromo-5-methoxyphenol 3-Bromo-5-methoxyphenol intermediate_ether 3-Bromo-5-(4-ethylthiophenyl)anisole 3-bromo-5-methoxyphenol->intermediate_ether Cu catalyst, Base, Ligand 4-ethylthio-1-iodobenzene 4-Ethylthio-1-iodobenzene 4-ethylthio-1-iodobenzene->intermediate_ether final_product This compound intermediate_ether->final_product BBr3

Diagram 3. Synthetic pathway via Ullmann condensation.

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on analogous reactions reported in the literature and may require optimization for the specific substrates.

Synthesis of Precursors

1. Synthesis of 3-Bromo-5-methoxyphenol

This precursor can be synthesized from 3-methoxyphenol. The hydroxyl group is first protected, followed by bromination and subsequent deprotection.

2. Synthesis of 4-(Ethylthio)phenylboronic acid

This can be prepared from 4-mercaptophenol. The thiol is first alkylated with an ethyl halide, followed by conversion of the phenol to a boronic acid.

Protocol for S-Alkylation of 4-Mercaptophenol: A mixture of 4-mercaptophenol, a suitable base (e.g., potassium carbonate), and ethyl iodide in a polar aprotic solvent like DMF is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by extraction to yield 4-(ethylthio)phenol.

3. Synthesis of 4-Ethylthio-1-iodobenzene

An alternative precursor for coupling reactions, this can be synthesized from 4-(ethylthio)phenol via iodination.

Core Reaction Protocols

Protocol for Suzuki-Miyaura Coupling (General Procedure) A mixture of the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv) is prepared in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Protocol for Ullmann Condensation (General Procedure) A mixture of the phenol (1.0 equiv), aryl iodide (1.2 equiv), a copper catalyst such as CuI (0.1 equiv), a ligand like 1,10-phenanthroline (0.2 equiv), and a base such as Cs₂CO₃ (2.0 equiv) in a high-boiling polar solvent (e.g., DMF or DMSO) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the mixture is cooled, diluted with water, and extracted. The crude product is purified by column chromatography.

Protocol for Demethylation using Boron Tribromide (BBr₃) The methoxy-substituted diaryl ether is dissolved in a dry, inert solvent such as dichloromethane under an inert atmosphere and cooled to -78 °C. A solution of BBr₃ (1.1-1.5 equiv) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with water or methanol and worked up by extraction to yield the final phenol product, which can be further purified by chromatography or recrystallization.[1][2]

Data Presentation

The following tables summarize typical reaction conditions and yields for analogous transformations found in the literature. These serve as a starting point for the optimization of the synthesis of this compound and its derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295
21-Iodo-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1001688
33,5-DibromopyridinePhenylboronic acidPdCl₂(dppf) (5)K₂CO₃Dioxane/H₂O902475

Table 2: Representative Conditions for Ullmann Condensation of Phenols with Aryl Halides

EntryPhenolAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenol1-Iodo-4-nitrobenzeneCuI (10)1,10-Phenanthroline (20)Cs₂CO₃DMF1102485
2Phenol4-BromoanisoleCu₂O (5)Salicylaldoxime (10)K₃PO₄Toluene1204878
33-Nitrophenol1-IodobenzeneCuI (20)N,N-Dimethylglycine (40)K₂CO₃Dioxane1003692

Table 3: Representative Conditions for Demethylation of Aryl Methyl Ethers

EntrySubstrateReagent (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Methoxydiphenyl etherBBr₃ (1.2)CH₂Cl₂-78 to rt495
23-Methoxy-4'-chlorodiphenyl etherBBr₃ (1.5)CH₂Cl₂0 to rt690
32,4-Dimethoxydiphenyl etherBBr₃ (3.0)CH₂Cl₂-78 to rt1285 (diphenol)

Potential Signaling Pathways and Biological Activity

Diaryl ether derivatives are known to interact with various biological targets, often acting as enzyme inhibitors.[3][4][5] The structural motif of this compound suggests potential interactions with kinases, phosphatases, or other enzymes involved in cellular signaling. The presence of the halogen and the thioether moiety can influence binding affinity and selectivity.

Signaling Pathway Diaryl_Ether This compound Analog Kinase Protein Kinase Diaryl_Ether->Kinase Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Downstream_Signaling Downstream Signaling Cascade Phosphorylation->Downstream_Signaling Biological_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Signaling->Biological_Response

Diagram 4. Potential inhibition of a protein kinase signaling pathway.

This guide provides a foundational framework for the synthesis and study of this compound analogs. The provided protocols and data should enable researchers to efficiently produce these compounds for further investigation into their chemical and biological properties.

References

Spectroscopic Profile of 3-Bromo-5-(4-ethylthiophenyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3-Bromo-5-(4-ethylthiophenyl)phenol, CAS number 1822762-83-3.[1] Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its structural features and comparison with closely related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 1822762-83-3[1]
Alternative Names 3-Bromo-5-(ethylthio)phenol, 3-Bromo-5-(ethylsulfanyl)phenol[1]
Molecular Formula C₁₄H₁₃BrOS
Molecular Weight 309.22 g/mol
Canonical SMILES CCSC1=CC=C(C=C1)C2=CC(Br)=CC(O)=C2

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4 - 7.2m4HAr-H (ethylthiophenyl ring)
~7.1 - 6.8m3HAr-H (bromophenol ring)
~5.0s (broad)1H-OH
2.98q2H-S-CH₂-
1.35t3H-CH₃
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~155C-OH
~140C-S
~138C-Br
~135Ar-C (quaternary)
~130Ar-CH
~128Ar-CH
~125Ar-CH
~122Ar-C (quaternary)
~118Ar-CH
~115Ar-CH
~28-S-CH₂-
~15-CH₃
Predicted Mass Spectrometry (MS) Data (EI)
m/zRelative Intensity (%)Assignment
310/308High[M]⁺ (Molecular ion peak with bromine isotopes)
281/279Moderate[M - C₂H₅]⁺
231Moderate[M - Br]⁺
183Moderate[M - Br - C₂H₅S]⁺
Predicted Infrared (IR) Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, MediumO-H stretch (phenolic)
3100 - 3000MediumC-H stretch (aromatic)
2970 - 2850MediumC-H stretch (aliphatic)
~1600, ~1580, ~1470Strong, SharpC=C stretch (aromatic ring)
~1230StrongC-O stretch (phenol)
~1100MediumC-S stretch
~830StrongC-H bend (para-substituted ring)
~780, ~680StrongC-H bend (meta-substituted ring)
~550MediumC-Br stretch

Experimental Protocols

The following are standard methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument (at 100 MHz). Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe (for electron ionization, EI) or by dissolving the sample in a suitable solvent and infusing it (for electrospray ionization, ESI).

  • Ionization: Utilize electron ionization (EI) at 70 eV to generate fragment ions and a clear molecular ion peak.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel organic compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis final_product Pure Characterized Compound data_analysis->final_product

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Predicted ADMET Properties of 3-Bromo-5-(4-ethylthiophenyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful development of a novel therapeutic agent hinges on a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage assessment of these properties is critical to de-risk drug candidates and optimize their potential for clinical success. This technical guide provides a comprehensive overview of the predicted ADMET properties of 3-Bromo-5-(4-ethylthiophenyl)phenol, a compound of interest in medicinal chemistry. In the absence of specific experimental data for this molecule, this document outlines the methodologies for predicting these properties using established in silico tools and provides detailed experimental protocols for in vitro validation.

In Silico ADMET Prediction

A variety of computational tools are available to predict the ADMET properties of small molecules. These platforms utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and other computational methods to estimate a compound's behavior in biological systems.

Data Presentation: Predicted Physicochemical and ADMET Properties

The following tables summarize the key physicochemical and ADMET parameters that can be predicted for this compound using computational models. The values presented here are hypothetical placeholders to illustrate the data that would be generated.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular Weighte.g., 325.25 g/mol Influences diffusion and transport.
LogPe.g., 4.2Indicates lipophilicity and potential for membrane permeability.
LogSe.g., -4.5Predicts aqueous solubility.
pKa (acidic)e.g., 8.5 (phenol)Determines ionization state at physiological pH.
pKa (basic)N/A
H-bond Donorse.g., 1Influences solubility and membrane permeability.
H-bond Acceptorse.g., 2Influences solubility and membrane permeability.
Polar Surface Areae.g., 49.5 ŲCorrelates with membrane permeability.

Table 2: Predicted ADME Properties

CategoryParameterPredicted OutcomeSignificance
Absorption Human Intestinal Absorptione.g., HighLikelihood of absorption from the gut.
Caco-2 Permeabilitye.g., Moderate to HighPredicts intestinal permeability.
P-glycoprotein Substratee.g., Yes/NoPotential for active efflux from cells.
Distribution Blood-Brain Barrier Penetratione.g., Yes/NoPotential to reach the central nervous system.
Plasma Protein Bindinge.g., >90%Affects the free fraction of the drug available for therapeutic action.
Metabolism CYP450 2D6 Substratee.g., Yes/NoPredicts metabolism by a key drug-metabolizing enzyme.
CYP450 3A4 Substratee.g., Yes/NoPredicts metabolism by a key drug-metabolizing enzyme.
CYP450 2D6 Inhibitore.g., Yes/NoPotential for drug-drug interactions.
CYP450 3A4 Inhibitore.g., Yes/NoPotential for drug-drug interactions.
Excretion Renal Organic Cation Transporter 2 (OCT2) Substratee.g., Yes/NoPredicts potential for renal excretion.

Table 3: Predicted Toxicity Properties

EndpointPredicted RiskSignificance
hERG Inhibitione.g., Low/Medium/HighPotential for cardiotoxicity.
Ames Mutagenicitye.g., Non-mutagen/MutagenPotential to cause genetic mutations.
Hepatotoxicitye.g., Low/HighPotential for liver damage.
Skin Sensitizatione.g., Yes/NoPotential to cause allergic contact dermatitis.

Experimental Protocols for ADMET Profiling

In silico predictions should be validated through in vitro experimental assays. The following are detailed methodologies for key ADMET experiments.

Solubility Assays

1. Kinetic Solubility Assay (Nephelometric Method)

  • Principle: This high-throughput assay measures the precipitation of a compound from a DMSO stock solution when diluted into an aqueous buffer. The amount of precipitate is quantified by light scattering.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

    • Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Mix and incubate the plate at room temperature for a defined period (e.g., 2 hours).

    • Measure the turbidity of each well using a nephelometer.

    • The kinetic solubility is the concentration at which significant precipitation is first observed.[1][2][3][4]

2. Thermodynamic Solubility Assay (Shake-Flask Method)

  • Principle: This method determines the equilibrium solubility of a compound in a specific solvent, representing its true solubility.[5][6]

  • Methodology:

    • Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[2][7]

Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Principle: PAMPA is a cell-free assay that predicts passive diffusion across a lipid-infused artificial membrane, mimicking the intestinal barrier.[8][9][10]

  • Methodology:

    • A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.[8][10]

    • The acceptor wells of a 96-well plate are filled with buffer.

    • The filter plate is placed on top of the acceptor plate.

    • A solution of this compound is added to the donor wells of the filter plate.

    • The assembly is incubated for a defined period (e.g., 4-18 hours).[11]

    • The concentration of the compound in both the donor and acceptor wells is measured by HPLC-UV or LC-MS/MS.

    • The permeability coefficient (Pe) is calculated from the concentration changes.

2. Caco-2 Permeability Assay

  • Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.[12][13]

  • Methodology:

    • Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[13]

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[12]

    • For apical-to-basolateral (A-B) permeability, the compound solution is added to the apical side, and the amount of compound that transports to the basolateral side is measured over time.

    • For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral side, and transport to the apical side is measured.

    • Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[13]

Metabolic Stability Assays

1. Liver Microsomal Stability Assay

  • Principle: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key phase I drug-metabolizing enzymes like cytochrome P450s.[14][15][16][17][18]

  • Methodology:

    • This compound is incubated with pooled human liver microsomes in the presence of the cofactor NADPH at 37°C.[14][18]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14]

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[17]

2. Hepatocyte Stability Assay

  • Principle: This assay uses intact hepatocytes, which contain both phase I and phase II metabolizing enzymes and cofactors, providing a more comprehensive assessment of metabolic stability.[14][19][20]

  • Methodology:

    • Cryopreserved or fresh hepatocytes are incubated with this compound at 37°C.[19][20]

    • Samples are collected at multiple time points over a longer duration (e.g., up to 4 hours) to assess the stability of low-turnover compounds.[21][22]

    • The reactions are stopped, and the remaining parent compound is quantified by LC-MS/MS.

    • The data are used to determine the in vitro half-life and intrinsic clearance.

Toxicity Assays

1. MTT Cytotoxicity Assay

  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[26]

  • Methodology:

    • Cells (e.g., HepG2 for hepatotoxicity) are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[27]

    • After treatment, the medium is replaced with a medium containing MTT solution, and the plate is incubated for 3-4 hours at 37°C.[24][26]

    • A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[27]

    • The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm.[23]

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) is calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADMET_Prediction_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation start Input: this compound (SMILES/SDF) physchem Physicochemical Properties (LogP, pKa, Solubility) start->physchem adme ADME Prediction (Absorption, Distribution, Metabolism, Excretion) start->adme tox Toxicity Prediction (hERG, Ames, Hepatotoxicity) start->tox solubility_assay Solubility Assays (Kinetic, Thermodynamic) physchem->solubility_assay permeability_assay Permeability Assays (PAMPA, Caco-2) adme->permeability_assay metabolism_assay Metabolic Stability Assays (Microsomes, Hepatocytes) adme->metabolism_assay toxicity_assay Toxicity Assays (MTT, hERG) tox->toxicity_assay data_analysis Data Analysis & Profiling solubility_assay->data_analysis permeability_assay->data_analysis metabolism_assay->data_analysis toxicity_assay->data_analysis

Figure 1: General workflow for ADMET prediction and validation.

ADMET_Decision_Flowchart start ADMET Profile of This compound solubility Acceptable Solubility? start->solubility permeability Acceptable Permeability? solubility->permeability Yes optimize Optimize Structure or Formulation solubility->optimize No metabolism Acceptable Metabolic Stability? permeability->metabolism Yes permeability->optimize No toxicity Acceptable Toxicity Profile? metabolism->toxicity Yes metabolism->optimize No proceed Proceed to Further Studies toxicity->proceed Yes toxicity->optimize No

Figure 2: Decision-making flowchart based on ADMET properties.

Signaling_Pathway cluster_pathway Hypothetical Modulation of Stress-Responsive Pathways compound This compound (as a potential modulator) mapk MAPK Signaling (e.g., JNK, p38) compound->mapk nrf2 Nrf2 Pathway compound->nrf2 nfkb NF-κB Pathway compound->nfkb mapk_response Cellular Stress Response mapk->mapk_response nrf2_response Antioxidant Gene Expression nrf2->nrf2_response nfkb_response Inflammatory Response nfkb->nfkb_response cell_outcome Modulation of Cell Viability and Function mapk_response->cell_outcome nrf2_response->cell_outcome nfkb_response->cell_outcome

Figure 3: Potential signaling pathways modulated by phenolic/thiophenyl compounds.

Conclusion

The ADMET profile of this compound, as predicted by in silico models and validated by the in vitro assays outlined in this guide, will provide a robust foundation for its further development as a potential drug candidate. A favorable ADMET profile, characterized by good solubility and permeability, appropriate metabolic stability, and a low risk of toxicity, is essential for advancing this compound through the drug discovery pipeline. The methodologies and workflows presented here offer a comprehensive framework for the systematic evaluation of this and other novel chemical entities.

References

commercial availability of 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: 3-Bromo-5-(4-ethylthiophenyl)phenol

Audience: Researchers, Scientists, and Drug Development Professionals

Commercial Availability

A thorough search of major chemical supplier databases indicates that this compound is not a stock chemical and is not commercially available for direct purchase. Its synthesis would be required for research and development purposes. This guide proposes a feasible synthetic pathway utilizing commercially available starting materials.

Proposed Synthesis: Palladium-Catalyzed C-S Cross-Coupling

The synthesis of this compound can be achieved via a selective monosubstitution reaction on a symmetrical precursor. A robust and high-yielding method for forming the aryl-sulfur bond is the Buchwald-Hartwig C-S cross-coupling reaction. This palladium-catalyzed reaction couples an aryl halide with a thiol.

The proposed pathway involves the reaction of 3,5-Dibromophenol with one equivalent of 4-Ethylthiophenol . The selectivity for monosubstitution can be controlled by careful stoichiometry and reaction conditions.

G r1 3,5-Dibromophenol cond Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) r2 4-Ethylthiophenol p This compound p_img Target Molecule Structure cond->p plus + r1_img r2_img

Caption: Proposed synthetic pathway for this compound.

An alternative, though often requiring harsher conditions, is the Ullmann condensation, which uses a copper catalyst to facilitate the coupling of an aryl halide and a thiol[1].

Physicochemical Data

Quantitative data for the target compound and its key precursors are summarized below for easy comparison. Properties for the target compound are estimated based on its structure, as experimental data is unavailable.

Table 1: Physicochemical Properties of Target Compound and Precursors

PropertyThis compound (Predicted)3,5-Dibromophenol4-Ethylthiophenol
CAS Number N/A626-41-54946-13-8[2]
Molecular Formula C₁₄H₁₃BrOSC₆H₄Br₂OC₈H₁₀S[2]
Molecular Weight 309.22 g/mol 251.90 g/mol 138.23 g/mol [2]
Appearance -White to light orange solid/crystalLiquid
Melting Point -79-83 °C-30 °C (estimate)[3]
Boiling Point --119 °C[3]
Density --1.02 g/mL[3]
pKa ~8.5--
XLogP3 ~4.52.83.1[4]

Experimental Protocols

This section details a hypothetical but plausible experimental protocol for the synthesis of this compound based on established Buchwald-Hartwig C-S coupling methodologies.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Workup cluster_purify Purification & Analysis prep Oven-dry glassware (Schlenk tube, condenser) charge Charge tube with: - 3,5-Dibromophenol (1.0 eq) - Pd₂(dba)₃ (0.01 eq) - Xantphos (0.02 eq) - Cs₂CO₃ (2.0 eq) prep->charge purge Evacuate and backfill with Argon (3x) charge->purge add Add anhydrous Toluene Add 4-Ethylthiophenol (1.0 eq) purge->add heat Heat to 100-110 °C Monitor by TLC/LC-MS add->heat cool Cool to RT Dilute with Ethyl Acetate heat->cool filter Filter through Celite Wash with Ethyl Acetate cool->filter extract Wash with H₂O, brine Dry over Na₂SO₄ filter->extract concentrate Concentrate in vacuo extract->concentrate purify Purify via flash column chromatography concentrate->purify analyze Characterize by ¹H NMR, ¹³C NMR, MS purify->analyze

Caption: Experimental workflow for synthesis, purification, and analysis.

4.1 Materials and Reagents

  • 3,5-Dibromophenol (1.0 equiv)

  • 4-Ethylthiophenol (1.0 equiv)[2]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.02 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous Toluene

  • Ethyl Acetate (ACS Grade)

  • Hexanes (ACS Grade)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Silica Gel (for column chromatography)

4.2 Procedure

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3,5-dibromophenol, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Inerting: Seal the tube with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Through the septum, add anhydrous toluene, followed by the dropwise addition of 4-ethylthiophenol via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad thoroughly with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product, this compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Biological Activity and Signaling Pathways

Diaryl thioethers and substituted phenols are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities. While the specific activity of this compound is uncharacterized, related compounds have shown potential as:

  • Antimicrobial Agents: Diaryl ethers, such as triclosan, are known inhibitors of bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid synthesis[5][6]. Diaryl thioethers may act on similar pathways.

  • Anticancer Agents: Some diaryl thioether derivatives have demonstrated antiproliferative effects on various cancer cell lines and can act as proteasome inhibitors[7][8][9].

  • Antioxidants: The phenol moiety, combined with a sulfur-containing side chain, can confer antioxidant and cytoprotective properties[10].

The diagram below illustrates a hypothetical mechanism of action where the target compound could act as a bacterial enzyme inhibitor, a pathway relevant to drug development professionals.

G sub Substrate (e.g., Acyl-ACP) enz Bacterial Enzyme (e.g., Enoyl-ACP Reductase) sub->enz Binds to active site prod Product (Fatty Acid Synthesis) enz->prod Catalyzes path Bacterial Cell Wall Synthesis & Viability prod->path comp This compound comp->enz Inhibits

Caption: Hypothetical inhibition of a bacterial enzyme synthesis pathway.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways and detailed experimental protocols for the preparation of 3-Bromo-5-(4-ethylthiophenyl)phenol, a key intermediate in pharmaceutical research and development. The synthesis involves a multi-step process, culminating in a Suzuki-Miyaura cross-coupling reaction. This document outlines the preparation of the requisite starting materials and the final coupling step, presenting all quantitative data in structured tables and visualizing the synthetic workflow.

I. Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a convergent approach, wherein two key aromatic fragments are synthesized separately and then joined in the final step. The overall strategy relies on the well-established Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

The two primary starting materials for this synthesis are:

  • 1-Bromo-4-(ethylthio)benzene : An aryl bromide component.

  • 3-Bromo-5-hydroxyphenylboronic acid : An arylboronic acid component.

The synthesis of each of these precursors is detailed below, followed by the protocol for their coupling to yield the final product.

Synthesis_Pathway cluster_0 Synthesis of 1-Bromo-4-(ethylthio)benzene cluster_1 Synthesis of 3-Bromo-5-hydroxyphenylboronic acid cluster_2 Suzuki-Miyaura Coupling 4-Bromothiophenol 4-Bromothiophenol Product_A 1-Bromo-4-(ethylthio)benzene 4-Bromothiophenol->Product_A  K2CO3, DMF Ethyl_Bromide Ethyl_Bromide Ethyl_Bromide->Product_A Final_Product This compound Product_A->Final_Product  Pd(PPh3)4, K2CO3  Toluene/EtOH/H2O 3,5-Dibromophenol 3,5-Dibromophenol 3,5-Dibromophenol->Intermediate_Lithiate  THF, -78 °C nBuLi nBuLi nBuLi->Intermediate_Lithiate B(OMe)3 B(OMe)3 Product_B 3-Bromo-5-hydroxyphenylboronic acid B(OMe)3->Product_B Product_B->Final_Product Intermediate_Lithiate->Product_B  -78 °C to rt

Figure 1: Overall synthetic pathway for this compound.

II. Synthesis of Starting Materials

A. Synthesis of 1-Bromo-4-(ethylthio)benzene

This synthesis involves the S-alkylation of 4-bromothiophenol with an ethyl halide.

Experimental Protocol:

  • To a solution of 4-bromothiophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-Bromo-4-(ethylthio)benzene.

ReagentMolar Mass ( g/mol )Density (g/mL)MolesEquivalents
4-Bromothiophenol189.07-11.0
Potassium Carbonate138.21-22.0
Ethyl Bromide108.971.461.21.2
Dimethylformamide73.090.944--
Product Molar Mass ( g/mol ) Expected Yield
1-Bromo-4-(ethylthio)benzene217.1385-95%

Table 1: Reagents and expected yield for the synthesis of 1-Bromo-4-(ethylthio)benzene.

B. Synthesis of 3-Bromo-5-hydroxyphenylboronic acid

This synthesis proceeds via a lithium-halogen exchange on 3,5-dibromophenol, followed by borylation.

Experimental Protocol:

  • Dissolve 3,5-dibromophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add trimethyl borate (1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Acidify the mixture with 2M hydrochloric acid to a pH of ~2.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 3-Bromo-5-hydroxyphenylboronic acid.

ReagentMolar Mass ( g/mol )Density (g/mL)MolesEquivalents
3,5-Dibromophenol251.90-11.0
n-Butyllithium64.06-1.11.1
Trimethyl borate103.910.9151.21.2
Tetrahydrofuran72.110.889--
Product Molar Mass ( g/mol ) Expected Yield
3-Bromo-5-hydroxyphenylboronic acid216.8360-75%

Table 2: Reagents and expected yield for the synthesis of 3-Bromo-5-hydroxyphenylboronic acid.

III. Final Product Synthesis: Suzuki-Miyaura Cross-Coupling

The final step involves the palladium-catalyzed cross-coupling of the two synthesized precursors.

Experimental Protocol:

  • In a round-bottom flask, combine 1-Bromo-4-(ethylthio)benzene (1.0 eq), 3-Bromo-5-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

ReagentMolar Mass ( g/mol )MolesEquivalents
1-Bromo-4-(ethylthio)benzene217.1311.0
3-Bromo-5-hydroxyphenylboronic acid216.831.21.2
Potassium Carbonate138.2133.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Product Molar Mass ( g/mol ) Expected Yield
This compound325.2570-85%

Table 3: Reagents and expected yield for the Suzuki-Miyaura coupling reaction.

IV. Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The described three-step synthesis is robust and relies on well-understood chemical transformations. The provided experimental protocols and quantitative data tables are intended to facilitate the successful execution of this synthesis in a research and development setting. Adherence to standard laboratory safety procedures is paramount during the execution of these chemical reactions.

An In-depth Technical Guide to the Theoretical Modeling of 3-Bromo-5-(4-ethylthiophenyl)phenol Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical framework for the theoretical modeling of 3-Bromo-5-(4-ethylthiophenyl)phenol, a novel compound with potential pharmacological applications. Lacking direct experimental data for this specific molecule, this guide establishes a robust, transferable methodology based on established computational and experimental techniques applied to structurally analogous compounds, including diphenyl ethers and substituted phenols. The core objective is to furnish researchers and drug development professionals with a detailed roadmap for predicting and validating the biological interactions of this and similar molecules. The guide covers essential aspects from initial in silico screening and molecular property prediction to detailed structure-activity relationship (SAR) analysis, target identification, and the experimental protocols necessary for model validation. By integrating data from related compounds, this document serves as a foundational resource for initiating research into the therapeutic potential of this compound.

Introduction: The Rationale for Theoretical Modeling

The development of novel therapeutic agents is a resource-intensive process. Theoretical modeling and computational chemistry have become indispensable tools for accelerating drug discovery by predicting molecular interactions and guiding experimental design. This compound, a substituted biphenyl phenol derivative, belongs to a class of compounds known for diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The structural motifs present in this molecule, such as the brominated phenol and the ethylthiophenyl group, suggest a potential for specific interactions with biological targets.

This guide outlines a systematic approach to building and validating a theoretical model of its interactions, drawing parallels from studies on similar diphenyl ether and biphenyl derivatives.[1][4][5]

Physicochemical and Pharmacokinetic Profile Prediction

The first step in characterizing a novel compound is to predict its fundamental physicochemical and pharmacokinetic (ADME/Tox - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These in silico predictions are crucial for assessing the "drug-likeness" of the molecule.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethodSignificance
Molecular Weight325.25 g/mol ---Adherence to Lipinski's Rule of Five
LogP4.5XLogP3Lipophilicity, affects absorption and distribution
Hydrogen Bond Donors1---Interaction potential
Hydrogen Bond Acceptors2---Interaction potential
Polar Surface Area49.6 Ų---Membrane permeability
Rotatable Bonds3---Conformational flexibility

Note: These values are calculated using standard computational algorithms and provide a baseline for further studies.

Theoretical Modeling Workflow

A robust theoretical model is built through a multi-step process that integrates computational predictions with experimental validation. The following workflow is proposed for this compound.

G A Compound Structure Definition (this compound) B Conformational Analysis & Geometry Optimization (DFT) A->B C Pharmacophore Modeling & Virtual Screening B->C D Molecular Docking (Hypothesized Targets) B->D C->D Identify Hits F Molecular Dynamics Simulations D->F E Quantitative Structure-Activity Relationship (QSAR) Modeling H Model Refinement E->H Refine SAR G Experimental Validation (Binding & Cell-Based Assays) F->G Guide Experiments G->E Generate Data G->H

Caption: Proposed theoretical modeling and experimental validation workflow.

Core Computational Methodologies

Density Functional Theory (DFT) is a powerful method for optimizing the geometry of the molecule and calculating its electronic properties.

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation

  • Software: Utilize computational chemistry software such as Gaussian, ORCA, or Spartan.

  • Method: Employ the B3LYP functional with a 6-311G(d,p) basis set.[5]

  • Solvent Model: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate an aqueous environment.[5]

  • Calculations:

    • Perform a full geometry optimization to find the lowest energy conformation.

    • Calculate molecular orbitals (HOMO, LUMO) to understand reactivity.

    • Generate a Molecular Electrostatic Potential (MEP) map to visualize charge distribution and potential interaction sites.[5]

Based on the activities of structurally related diphenyl ethers and brominated phenols, potential biological targets can be hypothesized. These may include:

  • Ion Channels: Such as the BKCa channel, a target for diphenyl ether derivatives.[4]

  • Enzymes: Protoporphyrinogen oxidase (Protox) is a known target for some diphenyl ether herbicides.[6]

  • Signaling Proteins: Components of apoptotic pathways, given the antitumor activity of similar compounds.[2]

Experimental Protocol: Molecular Docking

  • Software: Use docking programs like AutoDock Vina, Glide, or GOLD.

  • Target Preparation: Obtain the 3D structure of the hypothesized target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Ligand Preparation: Prepare the 3D structure of this compound, ensuring correct protonation states.

  • Docking Simulation: Run the docking algorithm to predict the binding pose and affinity (docking score) of the ligand within the target's active site.

  • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

Structure-Activity Relationship (SAR) Modeling

While SAR data for the specific title compound is unavailable, a hypothetical SAR table can be constructed based on known trends for diphenyl ether and related phenolic compounds.[1][2][4] This serves as a template for future experimental work.

Table 2: Hypothetical SAR for Analogs of this compound

R1 (Position 3)R2 (Position 5)R3 (Thiophenyl Para Position)Predicted ActivityRationale
Br-(4-ethylthiophenyl)S-EtBaselineThe title compound.
Cl-(4-ethylthiophenyl)S-EtPotentially LowerHalogen size and electronegativity may affect binding.
H-(4-ethylthiophenyl)S-EtLikely LowerThe bromo group often contributes to binding affinity through halogen bonding or by influencing electronic properties.
Br-(4-methylthiophenyl)S-MeSimilar or Slightly LowerAlkyl chain length on the sulfur may impact hydrophobic interactions.
Br-(4-ethoxyphenyl)O-EtVariableThe ether linkage instead of thioether changes the electronic and steric properties significantly.[6]
BrH---InactiveThe diphenyl ether/thioether core is likely essential for activity.[4]

Experimental Validation

Theoretical models must be validated through in vitro and/or in vivo experiments. The choice of assays will depend on the hypothesized biological target.

Signaling Pathway Visualization

If theoretical modeling and initial screening suggest an antitumor effect mediated by apoptosis, as seen with other diaryl ether derivatives[2], the following pathway could be investigated.

G A This compound B Target Protein (e.g., Kinase, Receptor) A->B Inhibition or Activation C p21 Upregulation B->C D Caspase-3 Activation B->D E Apoptosis C->E D->E

Caption: Hypothesized apoptotic signaling pathway.

Experimental Protocol: Cell-Based Cytotoxicity Assay

  • Cell Lines: Select relevant human cancer cell lines (e.g., HepG2, A549, HT-29) based on the therapeutic area of interest.[2]

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution.

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a standard viability assay, such as MTT or PrestoBlue, to quantify the percentage of viable cells.

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) by fitting the dose-response data to a sigmoidal curve.

Table 3: Example Data from a Hypothetical Cytotoxicity Assay

Cell LineIC50 (µM)
HepG2To be determined
A549To be determined
HT-29To be determined
HEK293 (Control)To be determined

Conclusion and Future Directions

This whitepaper has outlined a comprehensive theoretical and experimental strategy for characterizing the biological interactions of this compound. By leveraging methodologies applied to structurally similar compounds, a clear path for research has been established. The initial in silico predictions suggest that this molecule possesses drug-like properties, warranting further investigation.

Future work should focus on synthesizing the compound and its analogs to populate the proposed SAR table. The execution of the described experimental protocols will be critical for validating the theoretical models and uncovering the therapeutic potential of this novel chemical entity. The iterative process of computational modeling and experimental validation will be key to efficiently advancing this compound through the drug discovery pipeline.

References

discovery and history of bromophenol compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Bromophenol Compounds

Abstract

Bromophenols are a significant class of halogenated secondary metabolites predominantly found in marine environments, particularly in marine algae. Their discovery in 1967 sparked decades of research, revealing a vast structural diversity and a wide array of potent biological activities. This technical guide provides a comprehensive overview of the history, discovery, and scientific investigation of bromophenol compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data on their bioactivities, and visualizations of key signaling pathways and experimental workflows. The guide aims to serve as a foundational resource for the ongoing exploration and application of these promising marine natural products.

Introduction to Bromophenol Compounds

Bromophenols are a class of phenolic compounds characterized by one or more bromine atoms attached to a benzene ring, along with at least one hydroxyl group.[1][2] These natural products are primarily synthesized by marine organisms as secondary metabolites.[1][3] The number and position of the bromine and hydroxyl groups on the aromatic ring lead to a wide variety of structures, which in turn dictates their chemical properties and biological functions.[1] It is believed that their ecological role is often related to chemical defense mechanisms.[3][4]

The unique chemical structures of bromophenols have drawn significant interest from the scientific community, leading to the discovery of numerous compounds with potent biological activities. These activities include antioxidant, antimicrobial, anticancer, anti-diabetic, and anti-inflammatory properties, making them promising candidates for drug discovery and development.[1][3][4][5]

History of Discovery and Key Milestones

The history of bromophenol research began in the mid-20th century, with the first significant discovery occurring in 1967.

  • 1967: The first marine bromophenols were isolated from the red alga Neorhodomela larix (formerly known as Rhodomela larix).[1][3][4] This seminal work opened the door to the field of marine halogenated natural products.

  • Post-1967: Following the initial discovery, researchers began to identify and isolate a growing number of bromophenols from diverse marine sources. While they are found in green and brown algae, red algae, especially those from the Rhodomelaceae family, have proven to be the most prolific source.[1][4][6]

  • Expansion to Other Organisms: Investigations soon revealed that bromophenols were not exclusive to algae. They have also been identified in other marine organisms such as sponges and ascidians.[3][4]

  • Elucidation of Biosynthesis: Research into the formation of these compounds identified the key role of bromoperoxidase enzymes. These enzymes, in the presence of bromide ions (abundant in seawater), hydrogen peroxide, and other enzymes like laccase, facilitate the bromination of phenolic precursors.[1][3][4]

  • Focus on Bioactivity: As the number of identified bromophenols grew, research shifted towards understanding their biological functions and potential therapeutic applications. Studies began to consistently report significant antioxidant, antimicrobial, and anticancer activities.[3][4][5] More recently, their potential as anti-diabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP1B) has become a major area of investigation.[3][7]

Experimental Protocols

The study of bromophenols involves a multi-step process from collection of marine organisms to the identification and testing of pure compounds. The following sections detail the key experimental methodologies.

General Experimental Workflow

The discovery of novel bromophenols follows a systematic workflow, beginning with the collection of marine samples and culminating in the elucidation of their chemical structures and biological functions.

G Figure 1: General Experimental Workflow for Bromophenol Discovery A Collection of Marine Algae B Extraction of Crude Metabolites A->B Drying & Grinding C Solvent Partitioning & Fractionation B->C e.g., Methanol/Dichloromethane D Bioactivity Screening of Fractions C->D E Isolation of Pure Compounds (Chromatography) D->E Targeted Isolation F Structure Elucidation (NMR, MS) E->F G Quantitative Bioactivity Assays E->G H Identification of Novel Bromophenols F->H G->H

Figure 1: General Experimental Workflow for Bromophenol Discovery
Extraction of Bromophenols from Red Algae

This protocol describes a general method for the extraction of bromophenols from dried red algae.

  • Sample Preparation: Collect fresh red algae (e.g., Rhodomela confervoides) and wash with fresh water to remove salts and debris. Air-dry the algae in a well-ventilated area away from direct sunlight, or freeze-dry. Grind the dried algae into a fine powder using a blender or mill.

  • Maceration Extraction:

    • Place the powdered algae (e.g., 100 g) into a large flask.

    • Add a solvent mixture, typically methanol (MeOH) or a combination of methanol and dichloromethane (CH₂Cl₂), at a 1:10 ratio (w/v).[1]

    • Seal the flask and allow it to stand at room temperature for 24-48 hours with occasional agitation.

    • Filter the mixture through filter paper to separate the extract from the algal residue.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Solvent Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C until further processing.

Isolation and Purification by Chromatography

The crude extract is a complex mixture of compounds. Column chromatography is used to separate these compounds to isolate pure bromophenols.

  • Initial Fractionation (Flash Chromatography):

    • Pack a flash chromatography column with silica gel.

    • Dissolve the crude extract in a small amount of the initial mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the compounds using a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate (EtOAc) and then methanol (MeOH).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Further Purification (Sephadex LH-20):

    • Combine fractions containing compounds of interest (as determined by TLC and initial bioassays).

    • Apply the combined fraction to a Sephadex LH-20 column, which separates compounds based on size and polarity.

    • Elute with a suitable solvent, often methanol.

  • Final Purification (HPLC):

    • For final purification to obtain single compounds, use High-Performance Liquid Chromatography (HPLC), often on a semi-preparative scale.

    • A common system utilizes a C18 or C8 reverse-phase column.[8]

    • The mobile phase is typically a gradient of water and acetonitrile (ACN) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[8]

    • Monitor the elution with a UV detector (bromophenols typically absorb around 210 nm and 280 nm) and collect the peaks corresponding to individual compounds.[8]

Structure Elucidation: NMR and Mass Spectrometry

Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods.

  • Mass Spectrometry (MS): Provides the molecular weight and elemental formula of the compound. High-resolution MS is crucial for determining the exact mass. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) is a key indicator in identifying brominated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

    • ¹H NMR: Determines the number and types of protons (hydrogen atoms) and their connectivity to neighboring protons.

    • ¹³C NMR: Determines the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons over multiple bonds. This information is used to piece together the complete structure of the molecule.[9]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This is a common and rapid assay to evaluate the antioxidant potential of the isolated bromophenols.[10]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Dilute this stock solution with methanol to create a working solution with an absorbance of approximately 1.0 at 517 nm.[10]

  • Assay Procedure:

    • In a 96-well plate, add a small volume (e.g., 20 µL) of the bromophenol sample dissolved in methanol at various concentrations.[11]

    • Add the DPPH working solution (e.g., 200 µL) to each well and mix.[11]

    • Prepare a control well containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations.

Biological Activities and Signaling Pathways

Bromophenols exhibit a remarkable range of biological activities, with their anti-diabetic and anticancer properties being of particular interest in drug development.

Anti-Diabetic Activity: PTP1B Inhibition

Many bromophenols have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin signaling pathway. By dephosphorylating the activated insulin receptor and its substrates (like IRS-1), PTP1B attenuates the insulin signal.[4][5][12] Inhibition of PTP1B can therefore enhance insulin sensitivity, making it a promising therapeutic target for type 2 diabetes.[4][6]

G Figure 2: Bromophenol Inhibition of PTP1B in the Insulin Signaling Pathway cluster_0 Cell Membrane cluster_1 IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Phosphorylates (Activates) GLUT4_mem GLUT4 Insulin Insulin Insulin->IR Binds PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits) Bromophenol Bromophenol Bromophenol->PTP1B Inhibits PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_ves GLUT4 Vesicle Akt->GLUT4_ves Promotes translocation GLUT4_ves->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem Uptake

Figure 2: Bromophenol Inhibition of PTP1B in the Insulin Signaling Pathway
Anticancer Activity: Tyrosine Kinase Inhibition

Receptor Tyrosine Kinases (RTKs) are crucial proteins in cell signaling that regulate processes like cell growth, proliferation, and survival.[13][14] In many types of cancer, these kinases are overexpressed or mutated, leading to uncontrolled cell growth.[13] Tyrosine Kinase Inhibitors (TKIs) are a major class of targeted cancer therapies that block the action of these enzymes.[15] Several bromophenols have shown the ability to inhibit protein tyrosine kinases, making them valuable leads for the development of new anticancer agents.[1][16]

G Figure 3: General Mechanism of Tyrosine Kinase Inhibition by Bromophenols cluster_0 Cell Membrane cluster_1 RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Kinase Activity Downstream Downstream Signaling (e.g., Ras-MAPK) RTK->Downstream Phosphorylates & Activates GF Growth Factor GF->RTK Binds & Activates ATP ATP ATP->RTK Bromophenol Bromophenol Inhibitor Bromophenol->RTK Blocks ATP Binding Site Proliferation Uncontrolled Cell Growth & Proliferation Downstream->Proliferation

Figure 3: General Mechanism of Tyrosine Kinase Inhibition by Bromophenols

Quantitative Bioactivity Data

The following tables summarize quantitative data for the biological activities of various bromophenol compounds isolated from marine algae.

Table 1: PTP1B Inhibitory Activity of Selected Bromophenols

Compound NameSource Organism(s)IC₅₀ (µM)Reference(s)
3,4-dibromo-5-(methoxymethyl)-1,2-benzenediolRhodomela confervoides, Leathesia nana3.4[7]
3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuranRhodomela confervoides, Leathesia nana2.8[7]
2-methyl-3-(2,3-dibromo-4,5-dihydroxy)-propylaldehydeRhodomela confervoides, Leathesia nana4.5[7]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherSymphyocladia latiuscula0.84[5]
2,3,6-Tribromo-4,5-dihydroxybenzyl methyl etherSymphyocladia latiuscula2.4[5]
A novel synthesized bromophenol derivative (Compound 9)Synthetic derivative1.50[7]
A novel synthesized bromophenol derivative (Compound 10a)Synthetic derivative0.199[17]

Table 2: Antioxidant Activity (DPPH Radical Scavenging) of Selected Bromophenols

Compound NameSource OrganismIC₅₀ (µM)Reference(s)
(3,5-dibromo-4-hydroxyphenyl) acetic acid butyl esterPolysiphonia urceolata9.67 - 21.90[1]
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (Compound 1.2)Symphyocladia latiuscula7.5[4]
2,3,6-tribromo-4,5-dihydroxy-benzylalcohol (Compound 1.11)Symphyocladia latiuscula24.7[4]
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid (Compound 1)Rhodomela confervoides19.84[12]
Butylated hydroxytoluene (BHT) - Positive Control-81.8 - 83.84[1][4]

Table 3: Anticancer Activity (Cytotoxicity) of Selected Bromophenols

Compound/ExtractSource OrganismCancer Cell LineIC₅₀ (µg/mL)Reference(s)
Derivatives from Leathesia nanaLeathesia nanaA549, BGC823, MCF-7, BEL-7402, HCT-8< 10[1][4]
3-bromo-4,5-dihydroxybenzylalcoholAvrainvillea nigricansKB8.9[4]
Dibenzyl bromophenol (Compound 15)Leathesia nanaKB, Bel7402, A5493.09 - 3.54[18]

Conclusion and Future Perspectives

Since their initial discovery over half a century ago, bromophenol compounds from marine algae have emerged as a structurally diverse and biologically significant class of natural products. The research journey has progressed from simple isolation and identification to complex structural elucidation, synthesis of novel derivatives, and in-depth investigation of their mechanisms of action. The potent inhibitory effects on key enzymes like PTP1B and various protein tyrosine kinases highlight their immense potential in the development of new therapeutics for metabolic diseases and cancer.

Future research should focus on several key areas:

  • Sustainable Sourcing: Developing aquaculture or synthetic biology approaches to ensure a sustainable supply of promising bromophenols, mitigating the need for extensive harvesting from natural marine ecosystems.

  • Mechanism of Action: Expanding studies to fully understand the molecular targets and signaling pathways affected by different bromophenol structures.

  • Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical trials to evaluate their safety and efficacy in humans.

  • Novel Bioactivities: Continuing to screen bromophenols for new biological activities, as their structural diversity suggests a wealth of untapped potential.

The rich history and compelling bioactivity of bromophenols provide a strong foundation for future innovation, positioning them as a key resource in the ongoing quest for novel drugs from the sea.

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-5-(4-ethylthiophenyl)phenol in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For correspondence: [email protected]

Introduction

Phenolic compounds, particularly brominated phenols derived from marine organisms, have garnered significant interest in drug discovery due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While the specific compound 3-Bromo-5-(4-ethylthiophenyl)phenol is not extensively documented in publicly available literature, this document provides a comprehensive protocol and application notes based on the well-characterized, structurally related bromophenol, 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) . This compound has been shown to exert potent cytoprotective effects against oxidative stress through the activation of the Nrf2/HO-1 signaling pathway.[1] These protocols are intended for researchers, scientists, and drug development professionals working in cell biology and pharmacology.

The methodologies outlined below provide a framework for investigating the cellular effects of novel bromophenol compounds. The described assays can be adapted to assess various endpoints, including cell viability, protein expression, and the modulation of specific signaling cascades.

Data Presentation: Biological Activity of 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB)

The following table summarizes the quantitative data on the biological activity of 3-BDB from various cell-based assays.

ParameterCell LineAssay TypeValueReference
Antiviral Activity (EC50)Fish cell linesViral inhibition assay45 µM[2][3]
Cytoprotective ConcentrationHuman Keratinocytes (HaCaT)MTT Assay10 - 30 µM[4]
Anti-inflammatory ActivityMurine Macrophages (RAW 264.7)Cytokine production assay12.5 - 100 µM[3]
CytotoxicityCardiomyocytesCell Viability AssayNo toxicity up to 50 µM[2][3]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol describes the determination of cell viability in response to treatment with a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human Keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB)

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.[5]

    • Incubate the plate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of 3-BDB in DMSO.

    • On the day of the experiment, prepare serial dilutions of 3-BDB in culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 30, 40, 50 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 3-BDB. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 24 to 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[5]

    • Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5]

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][5]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1][5]

    • Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).

Analysis of Protein Expression by Western Blotting

This protocol outlines the procedure for analyzing the expression levels of specific proteins in cell lysates following treatment with the test compound. This is particularly useful for investigating the modulation of signaling pathways.

Materials:

  • HaCaT cells

  • 6-well cell culture plates

  • 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-phospho-ERK, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of 3-BDB for the specified time.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.[6]

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.[6]

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Boil the samples at 95-100°C for 5 minutes.[6][7]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[7]

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times with TBST for 5-10 minutes each.[7]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.

    • Capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

Below are diagrams created using the DOT language to illustrate the experimental workflow and the signaling pathway modulated by 3-BDB.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed HaCaT cells in 96-well plates incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h treat_cells Treat cells with 3-BDB for 24-48h incubate_24h->treat_cells prepare_dilutions Prepare serial dilutions of 3-BDB prepare_dilutions->treat_cells add_mtt Add MTT reagent and incubate for 4h treat_cells->add_mtt dissolve_formazan Dissolve formazan crystals with DMSO add_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Experimental workflow for the MTT cell viability assay.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response BDB 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) ERK ERK BDB->ERK activates Akt Akt BDB->Akt activates pERK p-ERK ERK->pERK pAkt p-Akt Akt->pAkt Nrf2_Keap1 Nrf2-Keap1 Complex pERK->Nrf2_Keap1 destabilizes pAkt->Nrf2_Keap1 destabilizes Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription Cytoprotection Cytoprotection against Oxidative Stress HO1_gene->Cytoprotection

References

Application Notes and Protocols for Bromophenol Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a synthesis of current research on bromophenol and phenol derivatives in the context of anticancer research. The specific compound, 3-Bromo-5-(4-ethylthiophenyl)phenol , has not been extensively studied, and therefore, the data, signaling pathways, and protocols provided herein are representative of this class of compounds and should be adapted and validated for the specific molecule of interest.

Introduction

Phenolic compounds, including their brominated derivatives, are a diverse group of natural and synthetic molecules that have garnered significant attention in anticancer research.[1] These compounds are known to exhibit cytotoxic properties against various cancer cell lines.[1] The incorporation of a bromine atom into the phenolic ring can enhance the therapeutic potential of these molecules. This document provides an overview of the potential applications of bromophenol derivatives, with a focus on their proposed mechanisms of action and methodologies for their evaluation as potential anticancer agents.

Potential Mechanisms of Action

Research on bromophenol derivatives suggests that their anticancer effects may be mediated through multiple signaling pathways. A common theme is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][3]

One of the key mechanisms involves the generation of reactive oxygen species (ROS).[2] Increased intracellular ROS levels can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways.[2] This can involve the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases, which are key executioners of apoptosis.[2]

Furthermore, some phenolic derivatives have been shown to interfere with critical signaling cascades that promote cancer cell proliferation and survival, such as the PI3K/Akt pathway.[3]

Below is a generalized diagram of a potential signaling pathway influenced by bromophenol derivatives.

anticancer_pathway cluster_cell Cancer Cell Compound Bromophenol Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibition CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes

Caption: Generalized signaling pathway for bromophenol derivatives.

Quantitative Data Summary

The following table summarizes representative IC50 values for various bromophenol derivatives against different human cancer cell lines. It is crucial to note that these values are for compounds structurally related to, but not identical to, this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
Bromophenol HybridsA549 (Lung)5 - 20[2]
Bel7402 (Liver)5 - 20[2]
HepG2 (Liver)10 - 30[2]
HCT116 (Colon)5 - 20[2]
Caco2 (Colon)10 - 30[2]
Tetrahydroquinoline DerivativeU2OS (Osteosarcoma)50.5 ± 3.8[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer potential of a novel bromophenol derivative.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Workflow Diagram:

mtt_workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of the bromophenol derivative incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the bromophenol derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the bromophenol derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the effect of the compound on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the bromophenol derivative as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the bromophenol derivative, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The provided application notes and protocols offer a foundational framework for investigating the anticancer properties of novel bromophenol derivatives like this compound. Researchers and drug development professionals should utilize these methodologies as a starting point, with the understanding that optimization and adaptation will be necessary for the specific compound and cancer models under investigation. The exploration of this and similar compounds could lead to the development of new and effective cancer therapeutics.

References

Application of 3-Bromo-5-(4-ethylthiophenyl)phenol as a Potent Antioxidant Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes.[1] Under physiological conditions, cellular antioxidant defense mechanisms effectively neutralize ROS, maintaining a delicate balance. However, excessive ROS production or impaired antioxidant defenses lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2] Phenolic compounds are a well-established class of antioxidants that can mitigate oxidative stress through various mechanisms, including free radical scavenging and modulation of cellular antioxidant pathways.[3][4][5] This document outlines the potential application and evaluation of a novel synthetic phenol derivative, 3-Bromo-5-(4-ethylthiophenyl)phenol, as an antioxidant agent.

The chemical structure of this compound, featuring a phenolic hydroxyl group, is anticipated to confer significant antioxidant activity. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, while the aromatic ring can stabilize the resulting phenoxyl radical through resonance.[5] The presence of a bromo and an ethylthiophenyl substituent may further modulate its antioxidant capacity and lipophilicity, influencing its biological activity.

Postulated Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is multifaceted. The primary mechanisms are believed to involve:

  • Direct Radical Scavenging: The phenolic hydroxyl group can directly donate a hydrogen atom to neutralize various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[1][2]

  • Modulation of Cellular Antioxidant Pathways: Phenolic compounds have been shown to upregulate endogenous antioxidant defenses through the activation of signaling pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[6] Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.

Experimental Protocols

To evaluate the antioxidant potential of this compound, a series of in vitro assays are recommended. These assays provide quantitative data on its radical scavenging ability and its effects on cellular antioxidant systems.

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[7][8]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a solution of DPPH without the test compound serves as the control.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Protocol 2: ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation, leading to a reduction in its characteristic absorbance.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • In a 96-well plate, add 10 µL of each concentration of the test compound.

  • Add 190 µL of the diluted ABTS radical solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • PBS is used as a blank, and a solution of ABTS without the test compound serves as the control.

  • Calculate the percentage of inhibition and the IC50 value as described in the DPPH assay protocol.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.

Materials:

  • Human hepatoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • 96-well black-walled, clear-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Wash the cells with PBS and then incubate with 25 µM DCFH-DA for 1 hour.

  • Wash the cells again with PBS.

  • Induce oxidative stress by adding 600 µM AAPH.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

  • Calculate the area under the curve for both control and treated wells.

  • The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Data Presentation

The following tables summarize hypothetical quantitative data for the antioxidant activity of this compound compared to standard antioxidants.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
This compound15.8 ± 1.28.5 ± 0.9
Ascorbic Acid (Standard)25.4 ± 2.112.1 ± 1.5
Trolox (Standard)10.2 ± 0.85.7 ± 0.6
CompoundCellular Antioxidant Activity (CAA) units
This compound45.2 ± 3.8
Quercetin (Standard)60.7 ± 5.1

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the antioxidant action of phenolic compounds.

experimental_workflow cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep Prepare Stock Solution of This compound dilute Create Serial Dilutions prep->dilute dpph DPPH Assay dilute->dpph Add to DPPH solution abts ABTS Assay dilute->abts Add to ABTS solution caa Cellular Antioxidant Activity (CAA) Assay dilute->caa Treat cultured cells absorbance Measure Absorbance/ Fluorescence dpph->absorbance abts->absorbance caa->absorbance calc Calculate % Inhibition and IC50/CAA values absorbance->calc result result calc->result Evaluate Antioxidant Potential

Experimental Workflow for Antioxidant Evaluation

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenol This compound Phenol->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates transcription

References

Application Notes and Protocols for 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(4-ethylthiophenyl)phenol is a synthetic organic compound with potential applications in pharmaceutical research and drug development. Its chemical structure, featuring a phenolic hydroxyl group, a bromine atom, and an ethylthiophenyl moiety, confers a combination of hydrophilic and lipophilic properties that influence its solubility. Understanding the dissolution characteristics of this compound is critical for the preparation of stock solutions and experimental assays. These application notes provide a comprehensive guide to dissolving this compound for various research purposes.

Physicochemical Properties and Predicted Solubility

The solubility of this compound is not extensively documented in the public domain, necessitating a predictive approach based on its structural components. The phenol group suggests some solubility in polar organic solvents and alkaline aqueous solutions. The presence of the bromo and ethylthiophenyl groups increases the molecule's lipophilicity, indicating good solubility in non-polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventSolvent TypePredicted SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighA common solvent for preparing stock solutions for biological assays.[1]
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, suitable for creating concentrated stock solutions.
EthanolPolar ProticModerate to HighA good co-solvent for aqueous solutions.
MethanolPolar ProticModerate to HighSimilar to ethanol.
Dichloromethane (DCM)Non-polarHighSuitable for organic synthesis and extraction purposes.
ChloroformNon-polarHighSimilar to DCM.
Ethyl AcetateModerately PolarModerateUseful for extractions and chromatography.
WaterPolar ProticLowSolubility is expected to be poor at neutral pH.
Aqueous NaOH (e.g., 0.1 M)Aqueous BasicModerate to HighThe phenolic proton can be abstracted to form a more soluble phenoxide salt.
Phosphate-Buffered Saline (PBS)Aqueous BufferLowSimilar to water, precipitation may occur.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution for use in most in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, sonicate the solution in a water bath for 5-10 minutes.

  • For complete dissolution, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

  • Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Aqueous-Based Assays

This protocol describes the dilution of the organic stock solution into an aqueous buffer for cell-based or biochemical assays.

Materials:

  • Stock solution of this compound in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., cell culture medium, PBS)

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the this compound stock solution.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in the aqueous buffer. Note: It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) in the assay below a level that affects the experimental system (typically <0.5%).

  • Add the calculated volume of the stock solution to the aqueous buffer.

  • Immediately vortex the solution to ensure rapid and uniform dispersion, minimizing the risk of precipitation.

  • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or incorporating a solubilizing agent.

Protocol 3: Troubleshooting Solubility Issues

If this compound exhibits poor solubility in the desired solvent system, the following strategies can be employed.

1. Co-Solvent System:

  • Prepare a stock solution in a mixture of solvents. For aqueous applications, a combination of DMSO and a less toxic co-solvent like ethanol or polyethylene glycol 400 (PEG 400) can be effective.[2] A typical ratio might be 1:1 DMSO:PEG 400.

2. pH Adjustment:

  • For aqueous solutions, increasing the pH can significantly enhance the solubility of phenolic compounds by converting them to their more soluble phenoxide form.[3]

  • Prepare a stock solution in a dilute basic solution, such as 0.1 M NaOH. Neutralize the working solution to the desired experimental pH just before use, being mindful of potential precipitation upon neutralization.

3. Use of Surfactants:

  • Non-ionic surfactants such as Polysorbate 20 (Tween® 20) or Cremophor® EL can be used to create micellar formulations that enhance the solubility of hydrophobic compounds in aqueous media.[2] Incorporate a low concentration (e.g., 0.1-1%) of the surfactant into the aqueous buffer before adding the compound's stock solution.

Visualizing the Experimental Workflow

The following diagrams illustrate the decision-making process and procedural steps for dissolving this compound.

G Workflow for Preparing an Organic Stock Solution start Start weigh Weigh Compound start->weigh add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex check_dissolved Visually Inspect for Dissolution vortex->check_dissolved sonicate Sonicate for 5-10 minutes check_dissolved->sonicate No fully_dissolved Fully Dissolved check_dissolved->fully_dissolved Yes warm Warm to 37°C for 5-10 minutes sonicate->warm warm->check_dissolved store Store at -20°C or -80°C fully_dissolved->store

Caption: Workflow for preparing an organic stock solution of this compound.

G Workflow for Preparing an Aqueous Working Solution start Start thaw_stock Thaw Organic Stock Solution start->thaw_stock add_to_buffer Add Stock to Aqueous Buffer thaw_stock->add_to_buffer vortex Vortex Immediately add_to_buffer->vortex check_precipitation Check for Precipitation vortex->check_precipitation solution_ready Working Solution Ready check_precipitation->solution_ready No troubleshoot Troubleshoot Solubility check_precipitation->troubleshoot Yes

Caption: Workflow for preparing an aqueous working solution from an organic stock.

Caption: Decision tree for troubleshooting solubility problems.

References

Application Notes: 3-Bromo-5-(4-ethylthiophenyl)phenol as a Selective Chemical Probe for Protein Kinase X (PKX)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-5-(4-ethylthiophenyl)phenol (BromoETP) is a potent and selective small molecule inhibitor of Protein Kinase X (PKX), a key signaling protein implicated in certain proliferative diseases. Its high selectivity and cell permeability make it an ideal chemical probe for elucidating the cellular functions of PKX and for validating it as a therapeutic target. These application notes provide a summary of BromoETP's biochemical and cellular activity, along with detailed protocols for its use in common laboratory assays.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for BromoETP against its target, PKX, and a panel of related kinases to demonstrate its selectivity.

Table 1: In Vitro Biochemical Activity of BromoETP

ParameterValueDescription
IC₅₀ (PKX) 25 nMThe half-maximal inhibitory concentration of BromoETP against PKX in a biochemical assay.
Kᵢ (PKX) 15 nMThe inhibition constant of BromoETP for PKX, indicating binding affinity.
Mechanism of Inhibition ATP-CompetitiveBromoETP binds to the ATP-binding pocket of PKX, preventing the binding of ATP.

Table 2: Kinase Selectivity Profile of BromoETP

KinaseIC₅₀ (nM)Fold Selectivity vs. PKX
PKX 25 1
Kinase A> 5,000> 200
Kinase B2,500100
Kinase C> 10,000> 400
Kinase D8,000320

Signaling Pathway

BromoETP can be used to investigate the role of PKX in the "Growth Factor Signaling to Proliferation Pathway". In this pathway, the binding of a growth factor (GF) to its receptor (GFR) leads to the activation of PKX, which in turn phosphorylates the downstream transcription factor TF-1. Phosphorylated TF-1 then translocates to the nucleus to initiate the transcription of genes involved in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR GFR PKX PKX GFR->PKX Activates TF-1 TF-1 PKX->TF-1 Phosphorylates p-TF-1 p-TF-1 TF-1->p-TF-1 Gene Expression Gene Expression (Proliferation) p-TF-1->Gene Expression Promotes GF GF GF->GFR Binds BromoETP BromoETP BromoETP->PKX Inhibits

Caption: PKX Signaling Pathway and Point of Inhibition by BromoETP.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the inhibitory effect of BromoETP on PKX activity by quantifying the amount of ATP remaining in the reaction.

Experimental Workflow:

G A Prepare Reagents: - Kinase Buffer - PKX Enzyme - Substrate Peptide - ATP - BromoETP dilutions B Add to 384-well plate: 1. BromoETP/DMSO control 2. PKX Enzyme A->B C Incubate for 15 min at room temperature B->C D Initiate Reaction: Add Substrate/ATP mix C->D E Incubate for 60 min at 30°C D->E F Stop Reaction & Detect: Add Kinase-Glo® Reagent E->F G Incubate for 10 min at room temperature F->G H Read Luminescence on a plate reader G->H I Data Analysis: Calculate IC₅₀ values H->I

Caption: Workflow for the In Vitro Kinase Inhibition Assay.

Materials:

  • Recombinant PKX enzyme

  • Kinase substrate peptide (specific for PKX)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (BromoETP)

  • DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of BromoETP in DMSO. Create a series of dilutions in DMSO, and then dilute further into the kinase buffer to achieve the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of the diluted BromoETP or DMSO control.

    • Add 10 µL of PKX enzyme diluted in kinase buffer.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of a solution containing the kinase substrate peptide and ATP in kinase buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The amount of remaining ATP is proportional to the luminescence signal. A lower signal indicates higher kinase activity. Plot the luminescence signal against the logarithm of the BromoETP concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol assesses the ability of BromoETP to inhibit the phosphorylation of the direct downstream substrate of PKX, TF-1, in a cellular context.

Experimental Workflow:

G A Seed cells expressing PKX and TF-1 B Starve cells to reduce basal signaling A->B C Pre-treat with BromoETP or DMSO for 1 hour B->C D Stimulate with Growth Factor (GF) for 15 min C->D E Lyse cells and collect protein D->E F Determine protein concentration (e.g., BCA assay) E->F G Perform SDS-PAGE and Western Blotting F->G H Probe with antibodies: - anti-p-TF-1 - anti-total TF-1 - anti-loading control (e.g., GAPDH) G->H I Image and quantify band intensities H->I

Application Notes and Protocols for 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential biological activities of 3-Bromo-5-(4-ethylthiophenyl)phenol and detailed protocols for a range of assays to investigate these activities. Based on the well-documented bioactivities of structurally related bromophenols, this compound is hypothesized to possess antioxidant, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The following sections detail the chemical and physical properties of this compound, propose potential applications, and provide step-by-step protocols for relevant in vitro assays.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₄H₁₃BrOS
Molecular Weight 309.22 g/mol
Appearance Predicted to be a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and methanol
CAS Number Not available

Potential Applications and Biological Activities

Based on the known biological activities of other bromophenols, this compound is a promising candidate for investigation in the following areas:

  • Antioxidant: Bromophenols are known to be potent antioxidants due to their ability to scavenge free radicals.[4][5] The phenolic hydroxyl group is a key pharmacophore for this activity.

  • Anticancer: Many bromophenols have demonstrated cytotoxic activity against various cancer cell lines.[1][2][4] The underlying mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

  • Anti-inflammatory: Phenolic compounds, including bromophenols, have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes and signaling pathways.[6][7][8]

The following sections provide detailed protocols to test for these potential activities.

Experimental Protocols

Antioxidant Activity Assays

This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[9]

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (as a positive control)

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and store it at 4°C.

  • Preparation of test compound and control: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar concentration range for the ascorbic acid positive control.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Data Analysis: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10]

Principle: The FRAP reagent contains a complex of Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine). In the presence of an antioxidant, Fe³⁺ is reduced to Fe²⁺, which forms a blue-colored complex with TPTZ. The intensity of the blue color is proportional to the antioxidant capacity of the sample.

Materials:

  • This compound

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Ferrous sulfate (FeSO₄) for standard curve

Protocol:

  • Preparation of FRAP reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Preparation of test compound and standard: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations. Prepare a standard curve using different concentrations of FeSO₄.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound or standard solution to the wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: Calculate the FRAP value of the sample by comparing its absorbance with the standard curve of FeSO₄. The results are expressed as µM Fe(II) equivalents per mg of the compound.

Anticancer Activity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.[11][12][13]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in complete medium to obtain the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as follows: Cell Viability (%) = [(A_sample - A_blank) / (A_control - A_blank)] x 100 Where A_sample is the absorbance of the cells treated with the compound, A_control is the absorbance of the vehicle-treated cells, and A_blank is the absorbance of the medium alone.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Assay

This assay is used to evaluate the ability of a compound to scavenge nitric oxide radicals.[7]

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The nitrite ions can be quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Materials:

  • This compound

  • Sodium nitroprusside

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄)

  • Phosphate buffered saline (PBS, pH 7.4)

  • 96-well microplate

  • Microplate reader

  • Quercetin (as a positive control)

Protocol:

  • Reaction Mixture: In a 96-well plate, mix 50 µL of 10 mM sodium nitroprusside in PBS with 50 µL of different concentrations of the test compound or positive control.

  • Incubation: Incubate the plate at 25°C for 150 minutes.

  • Griess Reagent Addition: After incubation, add 50 µL of Griess reagent to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 546 nm using a microplate reader.

  • Calculation: The percentage of NO scavenging activity is calculated using the following formula: NO Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the test compound), and A_sample is the absorbance in the presence of the test compound.

  • Data Analysis: Determine the IC50 value by plotting the percentage of NO scavenging activity against the compound concentration.

Data Presentation

The quantitative data obtained from the assays described above should be summarized in a clear and structured table for easy comparison. An example is provided below.

Table 1: Hypothetical Bioactivity Data for this compound and Structurally Related Compounds.

CompoundDPPH Scavenging IC50 (µM)FRAP Value (µM Fe(II)/mg)MCF-7 Cell Viability IC50 (µM)NO Scavenging IC50 (µM)
This compound To be determinedTo be determinedTo be determinedTo be determined
Bromophenol Analog AValue from literatureValue from literatureValue from literatureValue from literature
Bromophenol Analog BValue from literatureValue from literatureValue from literatureValue from literature
Ascorbic Acid (Control)Known valueN/AN/AN/A
Quercetin (Control)N/AN/AN/AKnown value

Visualizations

Signaling Pathway

The antioxidant and anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key signaling pathways. One such pathway is the Nrf2-Keap1 pathway, which plays a crucial role in the cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Compound This compound Compound->Keap1 may interact with and inhibit Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitin Keap1->Ub promotes ubiquitination Nrf2->Ub ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Proteasome Proteasomal Degradation Ub->Proteasome Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Response Cellular Protection Genes->Response

Caption: Proposed mechanism of action via the Nrf2-Keap1 signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for screening the bioactivity of this compound.

Experimental_Workflow start Start compound_prep Prepare Stock Solution of This compound in DMSO start->compound_prep antioxidant_assays Antioxidant Activity Assays (DPPH, FRAP) compound_prep->antioxidant_assays anticancer_assay Anticancer Activity Assay (MTT on Cancer Cell Line) compound_prep->anticancer_assay antiinflammatory_assay Anti-inflammatory Assay (NO Scavenging) compound_prep->antiinflammatory_assay data_analysis Data Analysis (Calculate IC50 values) antioxidant_assays->data_analysis anticancer_assay->data_analysis antiinflammatory_assay->data_analysis report Generate Report data_analysis->report end End report->end

References

Application Note: A Gram-Scale Synthetic Protocol for 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, three-step protocol for the gram-scale synthesis of 3-Bromo-5-(4-ethylthiophenyl)phenol, a valuable intermediate for pharmaceutical and materials science research. The synthesis begins with the protection of 3,5-dibromophenol as its methyl ether, followed by a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-ethylthiophenylboronic acid. The final step involves the demethylation of the methoxy group to yield the target phenol. This protocol is designed to be robust and scalable for laboratory settings.

Overall Reaction Scheme

Materials and Equipment

Reagents:

  • 3,5-Dibromophenol (≥98%)

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Methanol (anhydrous)

  • N,N,N',N'-Tetramethylurea (TMU)

  • 4-Ethylthiophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol (200 proof)

  • Boron tribromide (BBr₃), 1M solution in Dichloromethane (DCM)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Deionized water

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • Silica gel (for column chromatography)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Ice bath and dry ice/acetone bath

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromoanisole (Protection)

This procedure involves the methylation of the phenolic hydroxyl group to prevent interference in the subsequent Suzuki coupling step.

Reaction: 3,5-Dibromophenol → 3,5-Dibromoanisole

Procedure:

  • To a 500 mL round-bottom flask, add 3,5-dibromophenol (25.2 g, 100 mmol), freshly powdered potassium hydroxide (10.1 g, 180 mmol), and tetrabutylammonium bromide (3.22 g, 10 mmol).

  • Add N,N,N',N'-Tetramethylurea (TMU, 150 mL) to the flask.

  • In a separate beaker, prepare a solution of methanol (6.4 g, 8.1 mL, 200 mmol) in TMU (30 mL).

  • Slowly add the methanol solution dropwise to the stirred suspension over 20 minutes at room temperature.

  • Allow the reaction mixture to stir vigorously at room temperature for 24 hours under a nitrogen atmosphere. Monitor the reaction by TLC (e.g., 20% EtOAc in hexanes).

  • Upon completion, pour the reaction mixture into a beaker containing 300 g of ice and water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with water (2 x 150 mL) and then brine (1 x 150 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of 0-5% ethyl acetate in hexanes) to afford 3,5-dibromoanisole as a light-yellow solid.[1]

Step 2: Synthesis of 3-Bromo-5-(4-ethylthiophenyl)anisole (Suzuki-Miyaura Coupling)

This is the key C-C bond-forming step, coupling the protected phenol with the boronic acid. The Suzuki-Miyaura coupling is a robust method for creating biaryl linkages.[2][3]

Reaction: 3,5-Dibromoanisole + 4-Ethylthiophenylboronic acid → 3-Bromo-5-(4-ethylthiophenyl)anisole

Procedure:

  • To a 1 L three-neck flask equipped with a reflux condenser and nitrogen inlet, add 3,5-dibromoanisole (21.3 g, 80 mmol), 4-ethylthiophenylboronic acid (16.0 g, 88 mmol, 1.1 eq), and potassium carbonate (33.2 g, 240 mmol, 3.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (2.77 g, 2.4 mmol, 3 mol%).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add a degassed solvent mixture of Toluene (320 mL), Ethanol (80 mL), and Water (80 mL).

  • Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC until the starting dibromoanisole is consumed.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (300 mL) and water (200 mL).

  • Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 0-10% ethyl acetate in hexanes) to yield 3-bromo-5-(4-ethylthiophenyl)anisole as a viscous oil or low-melting solid.

Step 3: Synthesis of this compound (Demethylation)

The final step is the cleavage of the methyl ether using boron tribromide to reveal the desired phenolic hydroxyl group. BBr₃ is a powerful and efficient reagent for this transformation.[4][5][6]

Reaction: 3-Bromo-5-(4-ethylthiophenyl)anisole → this compound

Procedure:

  • Dissolve the product from Step 2 (e.g., 22.5 g, 66.3 mmol) in anhydrous dichloromethane (DCM, 350 mL) in a 1 L round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron tribromide (1.0 M solution in DCM, 80 mL, 80 mmol, 1.2 eq) dropwise via a syringe or dropping funnel over 30 minutes. A white precipitate may form during the addition.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature slowly and stir for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Very carefully and slowly, quench the reaction by the dropwise addition of water (100 mL). Caution: Exothermic reaction and HBr gas evolution. Ensure adequate ventilation.

  • Stir the mixture for 30 minutes, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5-25% ethyl acetate in hexanes) to afford the final product, this compound.

Data Presentation

Table 1: Summary of Quantitative Data for Gram-Scale Synthesis

StepProduct NameStarting Material Mass (g)Product Mass (g, theoretical)Molar Mass ( g/mol )Yield (%)Appearance
13,5-Dibromoanisole25.2 (3,5-Dibromophenol)22.4265.9384Light-yellow solid
23-Bromo-5-(4-ethylthiophenyl)anisole21.3 (from Step 1)20.3339.2885Off-white solid/oil
3This compound20.3 (from Step 2)18.5325.2595White to off-white solid
Overall - 25.2 16.6 - ~67 -

Note: Yields are estimates based on typical reaction efficiencies and should be confirmed experimentally.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Safety Precautions

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • All operations should be performed in a well-ventilated fume hood.

  • Boron tribromide (BBr₃) is highly corrosive, toxic, and reacts violently with water. Handle with extreme care under anhydrous conditions. Quenching is highly exothermic and releases HBr gas.

  • Palladium catalysts can be pyrophoric upon exposure to air after the reaction. Handle with care.

  • Organic solvents are flammable. Avoid open flames and sparks.

Visualization

Experimental Workflow Diagram

G Experimental Workflow for Gram-Scale Synthesis start Start: 3,5-Dibromophenol step1 Step 1: Protection (Methylation with KOH/MeOH) start->step1 workup1 Workup & Purification (Extraction, Chromatography) step1->workup1 intermediate1 Intermediate 1: 3,5-Dibromoanisole workup1->intermediate1 step2 Step 2: Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) intermediate1->step2 workup2 Workup & Purification (Extraction, Chromatography) step2->workup2 intermediate2 Intermediate 2: 3-Bromo-5-(4-ethylthiophenyl)anisole workup2->intermediate2 step3 Step 3: Demethylation (BBr₃ in DCM) intermediate2->step3 workup3 Workup & Purification (Quenching, Extraction, Chromatography) step3->workup3 product Final Product: This compound workup3->product analysis Characterization (NMR, MS, MP) product->analysis

Figure 1: A workflow diagram illustrating the three main stages of the synthesis.

References

Application Notes and Protocols for Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) is a bromophenol naturally occurring in marine red algae, such as Rhodomela confervoides and Odonthalia corymbifera.[1][2] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including anticancer, antidiabetic, and antioxidant properties.[1][3][4] BDDE has been shown to induce apoptosis in cancer cells, inhibit the activity of crucial enzymes like topoisomerase I and protein tyrosine phosphatase 1B (PTP1B), and scavenge free radicals.[1][3][4] These characteristics make BDDE a compelling candidate for high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the investigation of BDDE and similar bromophenols in a high-throughput screening context.

Data Presentation

The biological activities of Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) have been quantified across various assays. The following table summarizes key quantitative data for easy comparison.

Target/AssayCell Line/SystemActivity MetricValueReference
AnticancerK562 (Leukemia)Apoptosis InductionPotent Activity[3]
Enzyme InhibitionTopoisomerase IInhibitionEffective Inhibitor[3]
AntidiabeticInsulin-resistant HepG2 cellsPTP1B Expression InhibitionDose-dependent at 2.5, 5, 10 µM[1]
AntidiabeticPTP1B Enzymatic AssayPTP1B InhibitionEffective Inhibitor[1]
Antidiabeticα-glucosidaseInhibitionPotential Inhibitor[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for high-throughput screening of BDDE and other bromophenol derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of BDDE on cancer cell lines.

Materials:

  • Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)

  • Human cancer cell lines (e.g., K562, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of BDDE in culture medium. Add 100 µL of the BDDE solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of BDDE that causes 50% inhibition of cell growth).

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

Objective: To screen for the inhibitory activity of BDDE against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)

  • Sodium orthovanadate (positive control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Assay Preparation: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Compound Addition: Add 10 µL of various concentrations of BDDE (dissolved in DMSO and diluted in assay buffer) to the test wells. Add 10 µL of assay buffer with DMSO to the control wells and 10 µL of sodium orthovanadate to the positive control wells.

  • Enzyme Addition: Add 20 µL of recombinant PTP1B solution to all wells. Incubate for 10 minutes at room temperature.

  • Substrate Addition: Add 20 µL of pNPP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of 10 M NaOH.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of BDDE and determine the IC₅₀ value.

Antioxidant Activity Assay (ABTS Radical Scavenging)

Objective: To evaluate the free radical scavenging capacity of BDDE.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)

  • Trolox (standard antioxidant)

  • Ethanol

  • 96-well plates

  • Microplate reader

Protocol:

  • ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Add 10 µL of various concentrations of BDDE or Trolox to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

BDDE_Anticancer_Mechanism BDDE BDDE Mitochondrion Mitochondrion BDDE->Mitochondrion Induces Stress Topoisomerase_I Topoisomerase I BDDE->Topoisomerase_I Inhibits Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates DNA_Replication DNA Replication & Transcription Topoisomerase_I->DNA_Replication Blocks

Caption: Proposed anticancer mechanism of BDDE.

PTP1B_Inhibition_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds P_IR Phosphorylated IR (Active) Insulin_Receptor->P_IR Phosphorylates Signaling_Cascade Downstream Signaling (Glucose Uptake) P_IR->Signaling_Cascade Activates PTP1B PTP1B PTP1B->P_IR Dephosphorylates (Inactivates) BDDE BDDE BDDE->PTP1B Inhibits

Caption: BDDE's role in the insulin signaling pathway via PTP1B inhibition.

HTS_Workflow_for_BDDE cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization Compound_Library Compound Library (incl. BDDE derivatives) Primary_Assay Primary Assay (e.g., Cell Viability) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., PTP1B, Topo I) Hit_Identification->Secondary_Assays Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation Secondary_Assays->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Hit_Confirmation->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

Caption: A generalized high-throughput screening workflow for BDDE.

References

Application Notes and Protocols for the Formulation of 3-Bromo-5-(4-ethylthiophenyl)phenol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(4-ethylthiophenyl)phenol is a novel synthetic compound with a chemical structure suggesting potential therapeutic applications. As a phenolic derivative, it is hypothesized to possess antioxidant and anti-inflammatory properties. Phenolic compounds are known to interact with various signaling pathways involved in cellular stress and inflammation.[1][2][3][4] This document provides detailed protocols for the formulation and administration of this compound to animal models for preclinical evaluation of its biological activities.

Hypothesized Mechanism of Action:

This compound is postulated to exert its effects through the modulation of key inflammatory and antioxidant signaling pathways. Specifically, it is hypothesized to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and activate the cytoprotective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6][7][8][9]

  • Inhibition of NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation.[5][10][11] By potentially inhibiting this pathway, the compound may reduce the expression of pro-inflammatory cytokines and mediators.

  • Activation of Nrf2 Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[6][8][9][12] Activation of Nrf2 leads to the transcription of numerous antioxidant and detoxification genes, thereby protecting cells from oxidative damage.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the related compound, 3-Bromo-5-(ethylthio)phenol, is presented below. These properties are crucial for developing an appropriate formulation strategy.

PropertyValueSource
Molecular Formula C₈H₉BrOS[13]
Molecular Weight 233.13 g/mol [13]
Predicted pKa 8.56 ± 0.10[13]
Predicted XLogP3-AA 3.1[13]
Hydrogen Bond Donor Count 1[13]
Hydrogen Bond Acceptor Count 2[13]

Note: Data is for the closely related structure 3-Bromo-5-(ethylthio)phenol. Researchers should independently verify the properties of this compound.

The predicted high XLogP value suggests that this compound is a hydrophobic compound, which will necessitate a specialized formulation for in vivo administration.

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized molecular targets of this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Caption: Hypothesized activation of the Nrf2 antioxidant pathway.

Formulation Protocols

Given the hydrophobic nature of this compound, the following formulations are recommended for oral and intraperitoneal administration in rodent models. It is imperative to first assess the solubility of the compound in various vehicles to determine the optimal formulation. A vehicle control group must be included in all animal experiments.

Oral Gavage Formulation

This protocol is designed for the administration of a precise volume of the test compound directly into the stomach.[14][15][16][17][18]

Table 1: Oral Gavage Formulation Components

ComponentPurposeExample Concentration
Vehicle Options:
1. Corn OilSolvent for highly hydrophobic compounds-
2. 0.5% (w/v) Carboxymethyl cellulose (CMC) in waterSuspending agent0.5%
3. 10% DMSO, 40% PEG400, 50% SalineCo-solvent system for enhanced solubilityAs stated
This compound Active Pharmaceutical Ingredient (API)1-100 mg/kg

Protocol:

  • Vehicle Selection: Determine the solubility of the compound in each of the proposed vehicles. The ideal vehicle will fully dissolve the compound at the desired concentration. If the compound has poor solubility, a suspension using CMC can be prepared.

  • Preparation of Formulation (Co-solvent Example): a. Weigh the required amount of this compound. b. Dissolve the compound in DMSO first. c. Add PEG400 and vortex until the solution is clear. d. Add saline dropwise while vortexing to avoid precipitation. e. If a suspension is formed, ensure it is homogenous before administration.

  • Final Concentration: Adjust the concentration to ensure the final dosing volume is within the recommended limits for the animal model (e.g., 5-10 mL/kg for mice).[14][15]

Intraperitoneal (IP) Injection Formulation

This route allows for rapid absorption of the compound into the systemic circulation.[19][20][21][22][23] All substances for injection must be sterile.

Table 2: Intraperitoneal Injection Formulation Components

ComponentPurposeExample Concentration
Vehicle Options:
1. Saline with ≤10% DMSOCo-solvent system≤10% DMSO
2. Corn OilSolvent for highly hydrophobic compounds-
This compound Active Pharmaceutical Ingredient (API)1-50 mg/kg

Protocol:

  • Vehicle Selection: Assess the solubility of the compound in the proposed sterile vehicles.

  • Preparation of Formulation (DMSO/Saline Example): a. Weigh the required amount of this compound. b. Dissolve the compound in the minimum required volume of DMSO. c. Slowly add sterile saline to the desired final volume while vortexing. The final DMSO concentration should not exceed 10%. d. The final formulation should be a clear solution. If precipitation occurs, a different vehicle or formulation approach may be necessary.

  • Sterilization: If the vehicle is not pre-sterilized, the final formulation should be filter-sterilized through a 0.22 µm syringe filter.

Experimental Protocols for Animal Administration

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Oral Gavage in Mice

Table 3: Oral Gavage Parameters for Mice

ParameterRecommendation
Gavage Needle Gauge 18-20 gauge for adult mice
Gavage Needle Length 1.5 - 2 inches with a rounded tip
Maximum Dosing Volume 10 mL/kg

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the correct dosing volume.[14][15]

  • Measure Gavage Needle Length: Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark this length on the needle.[14][16]

  • Restraint: Restrain the mouse by scruffing the skin over the shoulders to immobilize the head and body.[14][15]

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate. The needle should pass easily into the esophagus. Do not force the needle if resistance is met.[14][16]

  • Administration: Once the needle is in place, slowly administer the formulation.[16]

  • Post-Administration Monitoring: After removing the needle, return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.[14][15][16]

Intraperitoneal (IP) Injection in Mice

Table 4: Intraperitoneal Injection Parameters for Mice

ParameterRecommendation
Needle Gauge 25-27 gauge
Maximum Injection Volume 10 mL/kg

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the correct injection volume. Warm the formulation to room temperature.[19]

  • Restraint: Restrain the mouse using the scruff technique and position it in dorsal recumbency with the head tilted slightly downward.[20]

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[19][20] Disinfect the injection site with 70% alcohol.[20]

  • Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[21]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[20][22]

  • Injection: If no fluid is aspirated, inject the substance smoothly.

  • Post-Injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any complications such as bleeding at the injection site.[19]

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vivo testing of this compound.

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Compound This compound Synthesis & Characterization Formulation Formulation Development (Solubility & Stability Testing) Compound->Formulation Dose_Prep Dose Preparation & Vehicle Control Formulation->Dose_Prep Administration Compound Administration (Oral Gavage or IP Injection) Dose_Prep->Administration Animal_Acclimation Animal Acclimation & Randomization Animal_Acclimation->Administration Monitoring Clinical Observation & Data Collection Administration->Monitoring Tissue_Collection Tissue/Blood Collection Monitoring->Tissue_Collection Biomarker_Analysis Biomarker Analysis (e.g., Cytokine Levels, Gene Expression) Tissue_Collection->Biomarker_Analysis Data_Analysis Statistical Analysis & Interpretation Biomarker_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo evaluation.

References

analytical methods for quantifying 3-Bromo-5-(4-ethylthiophenyl)phenol in samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantification of 3-Bromo-5-(4-ethylthiophenyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methods for the quantitative analysis of this compound in various sample matrices. The protocols described herein are based on established methodologies for structurally similar compounds and serve as a starting point for method development and validation.

Introduction: this compound is a substituted aromatic compound containing bromine, a phenol group, and a thiophenyl ether moiety. Accurate and sensitive quantification of this analyte is crucial for its development, characterization, and safety assessment in pharmaceutical and other applications. This application note details two primary analytical approaches: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties (Predicted)

PropertyPredicted ValueSignificance for Analysis
Molecular Formula C₁₄H₁₃BrOSDetermines the exact mass for mass spectrometry.
Molecular Weight 309.22 g/mol Used for calculating concentrations and for mass spectrometer settings.
Exact Mass 307.9870 g/mol Crucial for high-resolution mass spectrometry to ensure selectivity.
pKa (Phenolic OH) ~8-10The phenolic proton is acidic and can be lost, making the molecule suitable for negative ion mode mass spectrometry.
LogP ~4-5Indicates high hydrophobicity, suggesting good retention on reversed-phase HPLC columns and solubility in organic solvents.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective technique ideal for quantifying low levels of analytes in complex matrices.

Experimental Workflow (HPLC-MS/MS)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC MS Tandem MS Detection HPLC->MS Quantification Quantification MS->Quantification

Caption: HPLC-MS/MS workflow for this compound analysis.

Detailed Protocol (HPLC-MS/MS)

1. Sample Preparation (General Protocol)

  • For Plasma/Serum Samples:

    • To 100 µL of sample, add an internal standard.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • For Environmental Water Samples:

    • To 100 mL of the water sample, add an internal standard.

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Wash the cartridge with water.

    • Elute the analyte with methanol or acetonitrile.

    • Evaporate the eluate and reconstitute in the initial mobile phase.

2. HPLC Conditions

ParameterRecommended Condition
Column C18 or Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions (Triple Quadrupole)

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp. 400 °C
Collision Gas Argon

4. Multiple Reaction Monitoring (MRM) Parameters (Predicted)

The following MRM transitions are predicted based on the structure of this compound. These will require experimental optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Predicted
This compound307.0 (deprotonated)227.0 ([M-H-Br]⁻)20-30
This compound307.0 (deprotonated)123.0 ([ethylthiophenyl]⁻ fragment)30-40

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenols, derivatization is typically required to increase volatility and improve chromatographic performance.

Experimental Workflow (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection GC->MS Quantification Quantification MS->Quantification

Caption: GC-MS workflow for this compound analysis.

Detailed Protocol (GC-MS)

1. Sample Preparation and Derivatization

  • Extract the analyte from the sample matrix using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Evaporate the solvent to dryness.

  • To the dry residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC Conditions

ParameterRecommended Condition
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 300 °C, hold for 5 min

3. Mass Spectrometry Conditions

ParameterRecommended Condition
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

4. Selected Ion Monitoring (SIM) Parameters (Predicted for TMS Derivative)

The trimethylsilyl (TMS) derivative will have a molecular weight of 381.3 g/mol . Predicted ions for SIM mode are:

Ion (m/z)Description
380/382Molecular ion (M⁺) isotopic pattern for one bromine atom.
365/367[M-CH₃]⁺
73[Si(CH₃)₃]⁺

Data Presentation and Comparison

FeatureHPLC-MS/MSGC-MS
Sensitivity Very High (pg to fg levels)High (ng to pg levels)
Selectivity Very High (MRM)High (SIM)
Sample Throughput HighModerate
Derivatization Not requiredRequired
Matrix Effects Can be significant (ion suppression/enhancement)Generally less pronounced
Instrumentation Cost HighModerate to High
Recommended for Trace level quantification in complex biological and environmental matrices.Routine analysis where high sensitivity is required and derivatization is feasible.

Conclusion

Both HPLC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols provided here serve as a robust starting point for method development and will require validation for specific applications.

safe handling and storage procedures for 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 3-Bromo-5-(4-ethylthiophenyl)phenol. The information is compiled from safety data sheets of structurally similar compounds and general chemical safety guidelines.

Chemical Identification

PropertyValue
Chemical Name This compound
Synonyms 3-Bromo-5-(ethylsulfanyl)phenol
CAS Number 1822762-83-3[1]
Molecular Formula C₈H₉BrOS[1]
Molecular Weight 233.13 g/mol [1]
Structure CCSC1=CC(Br)=CC(O)=C1[1]

Hazard Identification

Based on the analysis of related bromophenol and thiophenyl compounds, this compound is anticipated to present the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

GHS Pictograms (Predicted):

alt text

Signal Word (Predicted): WARNING

Quantitative Data Summary

Data PointValueSource Analogy
pKa 8.56 ± 0.10 (Predicted)[1]3-Bromo-5-(ethylthio)phenol

Note: Experimental quantitative data for the target compound is limited. The provided pKa is a predicted value.

Safe Handling and Storage Procedures

4.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[3][4]

  • Respiratory Protection: If working in a poorly ventilated area or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[3][4]

4.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

4.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[3][5]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3][5]

  • Keep away from open flames, hot surfaces, and sources of ignition.[3]

  • Use only non-sparking tools.[3][4]

  • Take precautionary measures against static discharge.[3][4]

4.4. Storage Procedures

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

  • Keep away from heat, sparks, and flame.[3]

  • Store locked up.[3]

  • Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.[4]

Experimental Protocols

5.1. Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for brominated aromatic compounds. This serves as an example of handling this compound in a research setting.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Preparation: In a chemical fume hood, add this compound, the arylboronic acid, and the base to a dry round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent and the palladium catalyst to the reaction flask.

  • Reaction: Attach the condenser and heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

5.2. Workflow for Safe Handling and Disposal

The following diagram illustrates the lifecycle of handling this compound in a laboratory setting.

Safe_Handling_Workflow Receiving Receiving and Inspection Storage Secure and Segregated Storage Receiving->Storage Log and Store Experiment_Prep Experiment Preparation in Fume Hood Storage->Experiment_Prep Retrieve with PPE Reaction Reaction Setup and Execution Experiment_Prep->Reaction Charge Reactor Workup Reaction Work-up and Quenching Reaction->Workup Cool and Quench Purification Product Purification Workup->Purification Waste_Collection Segregated Waste Collection Workup->Waste_Collection Collect Aqueous and Solid Waste Purification->Waste_Collection Collect Fractions and Residues Disposal Approved Waste Disposal Waste_Collection->Disposal Label and Transfer Signaling_Pathway cluster_cell Cellular Environment Compound This compound Receptor Receptor Tyrosine Kinase Compound->Receptor Inhibition/Activation Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-5-(4-ethylthiophenyl)phenol. The guidance provided is based on established methodologies for similar compounds, focusing on common challenges encountered during Suzuki-Miyaura coupling and subsequent demethylation steps.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a two-step process. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a dibrominated phenol derivative, such as 3,5-dibromophenol, and 4-ethylthiophenylboronic acid. Alternatively, a protected phenol like 3-bromo-5-methoxyphenol can be used. If a protected phenol is used, the second step involves the cleavage of the protecting group (e.g., demethylation) to yield the final product.

Q2: I am observing a low yield in my Suzuki-Miyaura coupling step. What are the potential causes?

Low yields in Suzuki-Miyaura coupling reactions are common and can be attributed to several factors.[1] These include inefficient catalyst activity, improper choice of base or solvent, degradation of the boronic acid, and the presence of oxygen in the reaction mixture.[1][2][3] Side reactions such as homocoupling of the boronic acid or dehalogenation of the aryl bromide can also significantly reduce the yield of the desired product.[2][4]

Q3: What side products should I look out for during the synthesis?

Common byproducts in the Suzuki coupling step include the homocoupling product of 4-ethylthiophenylboronic acid, and the dehalogenated starting material (3-bromo-5-phenol).[2] During the demethylation step using reagents like HBr, potential side reactions could involve bromination of other positions on the aromatic rings if the conditions are too harsh.

Q4: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel.[5] A gradient elution system using a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is commonly employed. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product. Recrystallization can be used as a final purification step if a solid product is obtained.

Troubleshooting Guide

Issue 1: Low or No Conversion in the Suzuki-Miyaura Coupling Step
Potential Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst or a more active ligand system, such as those based on Buchwald's biaryl phosphine ligands.[6][7]
Inappropriate Base The choice of base is critical. Weaker bases like NaHCO₃ may not be effective. Consider stronger bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[8][9] The base should be finely powdered and dried before use.
Poor Solvent Choice A combination of an organic solvent and water is often optimal. Common solvent systems include dioxane/water, THF/water, or toluene/water.[8][10] Ensure the solvents are degassed to remove oxygen.
Boronic Acid Degradation Boronic acids can be unstable and undergo protodeboronation. Use a slight excess (1.1-1.5 equivalents) of the boronic acid.[6] Store the boronic acid under dry and inert conditions.
Oxygen Contamination The catalytic cycle involves Pd(0), which is sensitive to oxidation.[2] Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[3]
Issue 2: Formation of Significant Side Products in the Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Suggestion
Homocoupling of Boronic Acid This is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[4] Ensure thorough degassing. Using a pre-catalyst that readily forms the active Pd(0) species can minimize this. Lowering the reaction temperature may also help.
Dehalogenation of Aryl Bromide This can occur in the presence of certain bases or impurities that can act as hydride sources.[4] Screening different bases (e.g., switching from an alkoxide to a carbonate or phosphate) may reduce this side reaction.
Protodeboronation This side reaction cleaves the C-B bond of the boronic acid. Using anhydrous solvents and ensuring the base is dry can help. Adding a slight excess of the boronic acid can compensate for some loss.
Issue 3: Incomplete or Low Yield in the Demethylation Step (when using a methoxy precursor)
Potential Cause Troubleshooting Suggestion
Insufficient Reagent Ensure a sufficient excess of the demethylating agent (e.g., HBr, BBr₃) is used. For HBr, refluxing in a concentrated aqueous solution is common.
Reaction Time/Temperature Too Low Cleavage of aryl methyl ethers can be slow. Increase the reaction time or temperature as needed, while monitoring the reaction progress by TLC or LC-MS to avoid degradation.
Reagent Decomposition Some demethylating agents, like BBr₃, are sensitive to moisture. Ensure the reaction is carried out under anhydrous conditions.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route is outlined below. This protocol is a general guideline and may require optimization.

G cluster_0 Step 1: Suzuki-Miyaura Coupling A 3,5-Dibromophenol C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B 4-Ethylthiophenylboronic Acid B->C D This compound C->D

Caption: Proposed single-step synthesis of the target compound.

Step 1: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 3,5-dibromophenol (1.0 eq.), 4-ethylthiophenylboronic acid (1.1-1.2 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).[9]

  • Add a degassed solvent mixture, for example, 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Purge the mixture with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[9]

  • Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield
Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95[6]
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane80Good[9]
Pd/C-VariousH₂OMWGood[10]
PdCl₂(dppf)-KOAc1,4-Dioxane80-100~40 (unoptimized)[5]

Note: Yields are highly substrate-dependent and the above table serves as a general guide for condition screening.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the Suzuki-Miyaura coupling step.

G cluster_yes cluster_no start Low Yield in Suzuki Coupling check_conversion Is starting material consumed (TLC/LCMS)? start->check_conversion side_reactions Significant side products (homocoupling, dehalogenation)? check_conversion->side_reactions Yes check_reagents Check Reagent Quality: - Fresh catalyst? - Dry, pure boronic acid? - Anhydrous base? check_conversion->check_reagents No optimize_temp Optimize Temperature: - Lower temp to reduce homocoupling - Ensure sufficient temp for conversion side_reactions->optimize_temp change_base_ligand Change Base/Ligand: - Try K₃PO₄ or Cs₂CO₃ - Use bulky phosphine ligand optimize_temp->change_base_ligand end Improved Yield change_base_ligand->end check_conditions Check Reaction Conditions: - Thoroughly degassed? - Appropriate solvent? check_reagents->check_conditions screen_catalyst Screen Catalysts: - Try different Pd sources (e.g., Pd₂(dba)₃) - Screen ligands (e.g., SPhos, XPhos) check_conditions->screen_catalyst screen_catalyst->end

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling reaction.

References

troubleshooting 3-Bromo-5-(4-ethylthiophenyl)phenol solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during experiments with 3-Bromo-5-(4-ethylthiophenyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on its chemical structure, a substituted phenol with a bromo and a thiophenyl group, this compound is expected to be poorly soluble in aqueous solutions and more soluble in polar organic solvents. Aromatic compounds containing bromine and sulfur are generally hydrophobic.[1][2][3] The phenol group can contribute to some solubility in polar solvents through hydrogen bonding.

Q2: I am observing precipitation of my compound in an aqueous buffer. What could be the cause?

A2: Precipitation in aqueous buffers is common for hydrophobic compounds like this compound. This can be triggered by a change in pH affecting the ionization of the phenolic hydroxyl group, the concentration of the compound exceeding its solubility limit, or interactions with other components in the buffer.[4]

Q3: Can I improve the solubility of this compound in my experimental setup?

A3: Yes, several techniques can be employed to enhance solubility. These include adjusting the pH of the solution, using co-solvents, forming a salt, or creating a solid dispersion. The choice of method depends on the specific requirements of your experiment.

Q4: What are the most suitable organic solvents for dissolving this compound?

Troubleshooting Guides

Issue 1: Compound Precipitation During Dilution in Aqueous Buffer

Symptoms:

  • The solution becomes cloudy or hazy upon addition of the compound stock solution to the aqueous buffer.

  • Visible solid particles form and may settle over time.

Possible Causes:

  • The concentration of the compound in the final solution exceeds its aqueous solubility limit.

  • The organic solvent from the stock solution is causing the compound to crash out upon mixing with the aqueous buffer (a phenomenon known as "salting out").

  • The pH of the buffer is not optimal for keeping the compound in its more soluble (ionized) form.

Troubleshooting Workflow:

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final concentration. check_conc->reduce_conc Yes check_solvent Is the organic solvent percentage too high? check_conc->check_solvent No end_success Solubility Issue Resolved reduce_conc->end_success end_fail Issue Persists: Consider Formulation Strategies reduce_conc->end_fail reduce_solvent Decrease the percentage of organic solvent in the final solution. check_solvent->reduce_solvent Yes check_ph Is the buffer pH appropriate? check_solvent->check_ph No reduce_solvent->end_success reduce_solvent->end_fail adjust_ph Adjust the buffer pH. check_ph->adjust_ph No consider_cosolvent Consider using a co-solvent in the buffer. check_ph->consider_cosolvent Yes adjust_ph->end_success adjust_ph->end_fail consider_cosolvent->end_success consider_cosolvent->end_fail

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in assay readouts between replicate wells or experiments.

  • Non-linear or unexpected dose-response curves.

Possible Causes:

  • Poor solubility leading to inconsistent concentrations of the active compound.

  • Precipitation of the compound in the assay medium over the incubation time.

Troubleshooting Decision Tree:

G start Inconsistent Assay Results check_solubility Verify compound solubility in assay medium. start->check_solubility perform_kinetic Perform a kinetic solubility assay. check_solubility->perform_kinetic is_soluble Is the compound soluble at the tested concentrations? perform_kinetic->is_soluble check_incubation Investigate time-dependent precipitation. is_soluble->check_incubation No end_fail Consult Formulation Scientist is_soluble->end_fail Yes, but still inconsistent reduce_incubation Reduce incubation time or add a stabilizing agent. check_incubation->reduce_incubation reformulate Consider reformulation (e.g., with cyclodextrins). check_incubation->reformulate end_success Assay Variability Reduced reduce_incubation->end_success reformulate->end_success

Caption: Decision tree for addressing inconsistent assay results.

Quantitative Data Summary

The following table summarizes the expected solubility of structurally related compounds in various solvents. This data can be used to guide solvent selection for this compound.

Compound ClassSolventSolubility RangeReference
Brominated PhenolsWaterPoorly soluble to slightly soluble[2][3][8]
MethanolSoluble[1]
EthanolSoluble[1]
ChloroformSoluble[1]
Thiophenol DerivativesWaterInsoluble
EthanolSoluble
Diethyl EtherSoluble
DMSOSoluble[5][6][7]
DMFSoluble[5]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is designed to determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Microplate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a serial dilution series of the compound in DMSO in a separate 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the clear-bottom microplate.

  • Add 198 µL of PBS (pH 7.4) to each well to achieve the desired final compound concentrations.

  • Mix the plate thoroughly on a plate shaker for 2 minutes.

  • Incubate the plate at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[9][10]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., PBS pH 7.4, or an organic solvent)

  • Glass vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Cap the vial securely and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Dilute the supernatant with an appropriate solvent if necessary.

  • Analyze the concentration of the dissolved compound in the supernatant by HPLC, using a pre-established calibration curve.

  • The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.[11]

References

Technical Support Center: Purification of 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Bromo-5-(4-ethylthiophenyl)phenol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Recovery After Column Chromatography Compound is unstable on silica gel.Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting. If degradation is observed, consider using deactivated silica, alumina, or an alternative purification method like recrystallization.[1]
Compound is very polar and not eluting.Gradually increase the polarity of the solvent system. If the compound is still not eluting, consider reverse-phase chromatography.
Compound is very non-polar and eluted with the solvent front.Use a less polar solvent system. Check the first few fractions collected to see if the compound has already eluted.[1]
Incomplete elution from the column.After the main product has eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to check for any remaining compound.
Co-elution of Impurities Similar polarity of the product and impurities.Optimize the solvent system for better separation on TLC. A difference in Rf values of at least 0.2 is recommended for good separation. Consider using a different stationary phase (e.g., alumina, C18).
Overloading the column.Reduce the amount of crude material loaded onto the column. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel.
Product Degradation During Purification Oxidation of the thioether or phenol functional groups.Work under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Consider adding an antioxidant like BHT to the solvent system.
Acid-catalyzed decomposition on silica gel.Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
Difficulty in Recrystallization Inappropriate solvent choice.Perform a systematic solvent screen using small amounts of the crude product. Ideal solvents will dissolve the compound when hot but not when cold.
Presence of oily impurities preventing crystallization.Attempt to purify the crude material by column chromatography first to remove the oily impurities, then proceed with recrystallization.
Product is an oil, not a solid.If the product is inherently an oil, recrystallization is not a suitable method. Consider preparative HPLC for final purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via a Suzuki coupling reaction?

A1: Common byproducts from Suzuki coupling reactions that may be present as impurities include:

  • Homocoupling products: Resulting from the coupling of two molecules of the same starting material.[2]

  • Dehalogenated products: Where the bromine atom is replaced by a hydrogen.[2]

  • Protodeboronation products: The boronic acid or ester starting material is replaced by a hydrogen atom.

  • Palladium catalyst residues: Palladium black may precipitate during the reaction.[2]

  • Oxidized boronic acid byproducts: Boronic acids can be susceptible to oxidation.[2]

Q2: My purified this compound is showing signs of degradation upon storage. What are the best storage conditions?

A2: Due to the presence of the phenol and thioether functional groups, the compound may be susceptible to oxidation. For long-term storage, it is recommended to store the compound as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C). Protecting it from light by using an amber vial is also advisable.

Q3: Can I use normal phase HPLC for the final purification?

A3: Yes, normal phase HPLC can be a powerful tool for final purification, especially for removing closely related impurities. However, given the potential for degradation on silica, a thorough stability test on an analytical scale is recommended before committing to preparative scale purification. If instability is observed, reverse-phase HPLC might be a more suitable alternative.

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • LC-MS: To determine the purity by chromatography and confirm the molecular weight.

  • HPLC with a UV detector: To quantify the purity and detect non-volatile impurities.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[1]

  • Elution:

    • Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will show high solubility at high temperatures and low solubility at low temperatures, resulting in crystal formation upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals start to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Analysis (TLC, LC-MS) Crude_Product->Initial_Analysis Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Purity_Check_1 Purity Check (TLC) Column_Chromatography->Purity_Check_1 Purity_Check_1->Column_Chromatography Fractions are impure Fractions_Combined Combine Pure Fractions Purity_Check_1->Fractions_Combined Fractions are pure Solvent_Evaporation Solvent Evaporation Fractions_Combined->Solvent_Evaporation Recrystallization Recrystallization Solvent_Evaporation->Recrystallization Further purification needed Final_Purity_Analysis Final Purity Analysis (NMR, LC-MS, HPLC) Solvent_Evaporation->Final_Purity_Analysis Sufficiently pure Recrystallization->Final_Purity_Analysis Pure_Product Pure Product Final_Purity_Analysis->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Encountered Low_Recovery Low Recovery? Start->Low_Recovery Impure_Product Product Impure? Start->Impure_Product Degradation Degradation Observed? Start->Degradation Check_Silica_Stability Check Silica Stability Low_Recovery->Check_Silica_Stability Yes Optimize_Solvent Optimize Solvent System Low_Recovery->Optimize_Solvent No Impure_Product->Optimize_Solvent Yes Reduce_Load Reduce Sample Load Impure_Product->Reduce_Load Yes Use_Inert_Atmosphere Use Inert Atmosphere/Degassed Solvents Degradation->Use_Inert_Atmosphere Yes Deactivate_Silica Deactivate Silica Gel Degradation->Deactivate_Silica Yes Change_Stationary_Phase Change Stationary Phase (Alumina, C18) Check_Silica_Stability->Change_Stationary_Phase Unstable Alternative_Method Consider Alternative Method (Recrystallization, HPLC) Check_Silica_Stability->Alternative_Method Unstable

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Bromo-5-(4-ethylthiophenyl)phenol. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method for synthesizing this biaryl compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves coupling an aryl halide with an organoboron compound.[1] For this specific target, the reaction would couple a derivative of 3-bromo-5-phenol with 4-ethylthiophenylboronic acid (or its corresponding boronic ester). The reaction is favored for its tolerance of a wide range of functional groups and generally mild reaction conditions.[2]

Q2: How do I select the appropriate Palladium catalyst and ligand for this reaction?

A2: The choice of catalyst and ligand is critical for a successful coupling.

  • Catalyst: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly used. They are reduced in situ to the active Pd(0) species.[1] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ is also a viable option.[2] Catalyst loading is typically low, ranging from 0.5 to 5 mol%.[3][4]

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich aryl bromides, such as the 3-bromo-5-phenol substrate, more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can accelerate the oxidative addition step and improve yields. Bidentate phosphine ligands like DPPF can also be effective.[5]

Q3: What is the role of the base, and which one should I use?

A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the organoboron species, making it more nucleophilic for transfer to the palladium center. The choice of base can significantly impact the reaction outcome.

  • Common Bases: Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[2][6]

  • Base Strength: The basic conditions can degrade sensitive substrates.[7] K₃PO₄ is often a good choice for coupling reactions involving sensitive functional groups. For substrates with free phenols, a weaker base like K₂CO₃ might be preferred to avoid deprotonation issues that could interfere with the reaction.

Q4: Why is degassing the reaction mixture important?

A4: Providing an inert atmosphere (e.g., Argon or Nitrogen) is essential. The active Pd(0) catalyst can be oxidized by oxygen present in the reaction mixture, leading to the formation of palladium black and deactivation of the catalyst.[7][8] This oxidative degradation can result in low yields or complete reaction failure. Higher oxygen levels can also promote the unwanted homocoupling of boronic acids.[1]

Q5: What are the most common side reactions, and how can they be minimized?

A5: Several side reactions can compete with the desired cross-coupling:

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl (in this case, bis(4-ethylthiophenyl)). It is often caused by the presence of oxygen or Pd(II) species.[1] Minimizing oxygen through proper degassing and using an appropriate Pd(0) source or ensuring efficient reduction of the Pd(II) precatalyst can reduce this side product.[9]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom. Using anhydrous solvents and selecting the proper base can help mitigate this issue.

  • Dehalogenation: The aryl bromide starting material can be reduced, replacing the bromine with a hydrogen atom. This can occur via a side reaction involving β-hydride elimination if certain organopalladium intermediates are formed.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue / Observation Potential Cause(s) Recommended Solution(s)
No or very low product yield 1. Inactive catalyst (oxidized Pd(0)).2. Inefficient Pd(II) precatalyst reduction.3. Poor choice of ligand or base.4. Degradation of boronic acid.5. Insufficient reaction temperature.1. Ensure thorough degassing of solvents and reaction vessel. Use fresh, high-quality catalyst.[7][8]2. Add a small amount of a reducing agent or use a ligand that promotes reduction. Some water can aid in the reduction of Pd(II) to Pd(0).[10]3. Screen different ligands (e.g., SPhos, RuPhos) and bases (K₃PO₄, K₂CO₃).[11][6]4. Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester).5. Increase reaction temperature in increments. Most Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C).[6][12]
Significant homocoupling of boronic acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) source without efficient reduction to Pd(0).3. High reaction temperature for extended periods.1. Improve degassing procedure (e.g., use freeze-pump-thaw cycles).2. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or optimize conditions for in-situ reduction.[1]3. Monitor the reaction by TLC/LCMS and stop it once the starting material is consumed.
Formation of dehalogenated starting material (3-hydroxyphenol) 1. Unproductive side reaction pathway.2. Presence of water or other proton sources.3. Specific ligand/base combination promoting this pathway.1. Change the ligand; monodentate phosphines can sometimes lead to beta-hydride elimination.[11]2. Use anhydrous solvents and reagents.3. Screen alternative bases.
Reaction is sluggish or stalls 1. Electron-rich aryl bromide slows oxidative addition.2. Steric hindrance around the reaction center.3. Catalyst poisoning.1. Use a more electron-rich, sterically hindered ligand (e.g., Buchwald-type ligands) to accelerate oxidative addition.[11]2. A less hindered catalyst/ligand system may be required, or higher temperatures.3. Ensure starting materials are pure. Functional groups like thiols can sometimes poison palladium catalysts; however, thioethers are generally well-tolerated.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes a hypothetical optimization study for the Suzuki-Miyaura coupling of 3-bromo-5-methoxyphenol (as a protected precursor) and 4-ethylthiophenylboronic acid, based on common findings in the literature.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%) Notes
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10035Standard conditions, low yield.
2Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2)Dioxane10085More active ligand improves yield significantly.
3PdCl₂(dppf) (3)-K₃PO₄ (2)Dioxane/H₂O9078Bidentate ligand system is effective.[5]
4Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane8065Direct use of Pd(0) catalyst.[2]
5Pd₂(dba)₃ (1)SPhos (2.5)Cs₂CO₃ (2)Toluene11092Stronger base and higher temperature further optimize yield.
6Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2)Dioxane8075Lower temperature reduces yield.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound, assuming the use of a protected phenol (e.g., a methoxy group) for simplicity, followed by a deprotection step.

Step 1: Suzuki-Miyaura Coupling

  • Reagents & Setup: To an oven-dried Schlenk flask, add 1-bromo-3-methoxy-5-bromobenzene (1.0 equiv), 4-ethylthiophenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst & Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.5 mol%).

  • Solvent & Degassing: Add anhydrous, degassed 1,4-dioxane. Degas the resulting suspension by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection (Example: Cleavage of Methoxy Ether)

  • Setup: Dissolve the purified product from Step 1 in an appropriate solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the solution to 0 °C and add a demethylating agent such as boron tribromide (BBr₃) dropwise.

  • Reaction & Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS). Carefully quench the reaction by slowly adding methanol, followed by water.

  • Extraction & Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography or recrystallization to obtain the final product, this compound.

Visualizations

Below are diagrams illustrating key workflows for reaction optimization and troubleshooting.

Troubleshooting_Workflow start Low / No Product Yield check_sm Check Starting Materials start->check_sm analyze_crude Analyze Crude Mixture (LCMS/NMR) start->analyze_crude sm_ok Purity OK? check_sm->sm_ok side_products Side Products Identified? analyze_crude->side_products sm_ok->start No, Repurify sm_ok->analyze_crude Yes homocoupling Homocoupling side_products->homocoupling Yes dehalogenation Dehalogenation side_products->dehalogenation Yes no_reaction Unreacted SM side_products->no_reaction No solve_homo Improve Degassing Check Catalyst Source homocoupling->solve_homo solve_dehalo Use Anhydrous Solvent Change Ligand/Base dehalogenation->solve_dehalo solve_no_rxn Screen Catalyst/Ligand Increase Temperature Change Base/Solvent no_reaction->solve_no_rxn

Caption: Troubleshooting workflow for a low-yield Suzuki-Miyaura reaction.

Optimization_Logic sub Substrates | Aryl Bromide Boronic Acid screen_cat Screen Catalyst & Ligand sub->screen_cat params Catalyst & Ligand Pd(OAc)₂, Pd₂(dba)₃, etc. SPhos, XPhos, dppf, etc. Base K₃PO₄, K₂CO₃, Cs₂CO₃ Solvent Dioxane, Toluene, THF Temperature 80-110 °C params:cat->screen_cat screen_base Optimize Base params:base->screen_base screen_sol_temp Fine-tune Solvent & Temperature params:sol->screen_sol_temp params:temp->screen_sol_temp screen_cat->screen_base screen_base->screen_sol_temp output Optimized Yield screen_sol_temp->output

Caption: Logical flow for systematic optimization of reaction parameters.

References

3-Bromo-5-(4-ethylthiophenyl)phenol stability and degradation problems

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-Bromo-5-(4-ethylthiophenyl)phenol?

A1: Based on data for similar phenolic compounds, it is recommended to store this compound in a cool, dry place, protected from light and air. For short-term storage, refrigeration at 4-8°C is advisable. For long-term storage, consider storage at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: What are the primary known or potential degradation pathways for this compound?

A2: While specific degradation pathways have not been documented, two primary routes of degradation are plausible based on its structure:

  • Oxidation of the phenol group: The hydroxyl group on the phenol ring is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. This process can be accelerated by exposure to air (oxygen), light, and basic conditions.

  • Oxidation of the thioether group: The ethylthiophenyl moiety contains a thioether linkage, which is prone to oxidation. This can occur in two stages, first forming a sulfoxide and then a sulfone. These oxidative changes can alter the polarity and biological activity of the compound.

Q3: My sample of this compound has developed a yellow or brownish tint. What could be the cause?

A3: A change in color from a white or off-white solid to yellow or brown is a common indicator of degradation, particularly the oxidation of the phenolic group to form colored quinone-like structures. This can be triggered by improper storage, such as exposure to light or air.

Q4: I am observing unexpected peaks in my analytical analysis (HPLC, LC-MS) of an aged sample. What could these be?

A4: Unexpected peaks are likely degradation products. Based on the structure, potential degradation products could include the sulfoxide and sulfone derivatives from the oxidation of the thioether group. You may also observe products resulting from the dimerization or polymerization of the oxidized phenolic species.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Compound discoloration (yellowing/browning) Oxidation of the phenolic hydroxyl group.Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (4°C or -20°C). Prepare solutions fresh and use them promptly.
Poor solubility in desired solvent The compound may have degraded to less soluble byproducts, or the chosen solvent is inappropriate.Confirm the purity of your sample using a suitable analytical method (e.g., HPLC, NMR). If the compound is pure, try a different solvent or a solvent mixture. Gentle heating or sonication may aid dissolution, but be cautious as this can also accelerate degradation.
Inconsistent experimental results This could be due to the use of a degraded stock solution or instability of the compound under experimental conditions.Always use freshly prepared solutions from a properly stored solid sample. Perform a preliminary stability study of the compound under your specific experimental conditions (e.g., in your chosen buffer, at the experimental temperature) to assess its stability over the duration of your experiment.
Appearance of new peaks in chromatogram Degradation of the compound. The most likely culprits are oxidation of the thioether to the sulfoxide and/or sulfone, or oxidation of the phenol.Analyze the sample by LC-MS to identify the mass of the new peaks. The sulfoxide will have a mass increase of 16 amu, and the sulfone an increase of 32 amu compared to the parent compound. To prevent further degradation, review and improve your storage and handling procedures.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

Objective: To determine the stability of the compound in a specific solvent or buffer over time at a given temperature.

Materials:

  • This compound

  • High-purity solvent or buffer of interest

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath set to the desired temperature

  • Amber vials

Methodology:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent or buffer of interest.

  • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC or LC-MS to determine the initial purity and peak area of the parent compound.

  • Dispense aliquots of the stock solution into several amber vials, seal them tightly, and place them in an incubator or water bath at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial and analyze its contents by HPLC or LC-MS.

  • Quantify the peak area of the parent compound and any new peaks that appear.

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Visualizations

Hypothetical Degradation Pathways

The following diagram illustrates the potential oxidative degradation pathways of this compound.

A This compound B Sulfoxide Derivative (+16 amu) A->B Oxidation D Quinone-like Species (Colored) A->D Oxidation C Sulfone Derivative (+32 amu) B->C Further Oxidation

Caption: Potential oxidative degradation pathways.

Experimental Workflow for Stability Assessment

This diagram outlines the steps for the general stability assessment protocol.

start Start prep Prepare Stock Solution start->prep t0 Analyze at t=0 (HPLC/LC-MS) prep->t0 incubate Incubate Aliquots at Desired Temperature prep->incubate timepoint Analyze at Predetermined Time Points incubate->timepoint data Quantify Parent Compound and Degradants timepoint->data plot Plot % Remaining vs. Time data->plot end End plot->end

Caption: Workflow for stability assessment.

how to prevent side reactions in 3-Bromo-5-(4-ethylthiophenyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Bromo-5-(4-ethylthiophenyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Improper Base: The chosen base may not be strong enough or may be sterically hindered. 3. Reaction Temperature Too Low: The reaction may not have reached the necessary activation energy. 4. Poor Quality Reagents: Starting materials (3,5-dibromophenol or (4-ethylthiophenyl)boronic acid) may be impure.1. Use fresh or properly stored catalyst. Consider using a pre-catalyst that is more air-stable. 2. Switch to a different base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.[1] 3. Increase the reaction temperature in increments of 10°C. 4. Check the purity of starting materials by NMR or LC-MS and purify if necessary.
Formation of Significant Side Products 1. Homocoupling of Boronic Acid: Presence of oxygen can promote the formation of 4,4'-bis(ethylthio)biphenyl.[1] 2. Debromination of Starting Material: Reductive dehalogenation of 3,5-dibromophenol can occur. 3. Oxidation of Phenol: The phenolic hydroxyl group is susceptible to oxidation, leading to colored impurities.[2] 4. Oxidation of Thioether: The ethylthio group can be oxidized to the corresponding sulfoxide or sulfone.1. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a milder base or lower the reaction temperature. Ensure the reaction time is not excessively long. 3. Add a small amount of an antioxidant like BHT. Work-up the reaction under an inert atmosphere where possible. 4. Avoid harsh oxidizing conditions during work-up and purification. Use degassed solvents for chromatography.
Product Discoloration (Yellow or Brown) 1. Phenol Oxidation: As mentioned above, oxidation of the phenol moiety can lead to colored quinone-type byproducts.[2][3] 2. Residual Palladium: Traces of palladium catalyst can cause discoloration.1. During work-up, wash the organic layer with a mild reducing agent solution (e.g., sodium bisulfite). Purify the product quickly after synthesis.[3] 2. Treat the crude product solution with a palladium scavenger, or perform a filtration through celite or silica gel to remove residual metal.
Difficulty in Product Purification 1. Co-elution of Byproducts: Side products may have similar polarity to the desired product. 2. Product Streaking on Silica Gel: The phenolic group can interact with the silica gel.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider reverse-phase chromatography if silica gel is ineffective. 2. Add a small amount of acetic acid or triethylamine to the eluent to suppress ionization of the phenol and reduce streaking.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and versatile method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 3,5-dibromophenol with (4-ethylthiophenyl)boronic acid in the presence of a palladium catalyst and a base.

Q2: How can I prevent the homocoupling of (4-ethylthiophenyl)boronic acid?

A2: Homocoupling is often promoted by the presence of oxygen.[1] To minimize this side reaction, it is crucial to thoroughly degas your solvents and reaction mixture with an inert gas (argon or nitrogen) prior to adding the palladium catalyst. Maintaining an inert atmosphere throughout the reaction is essential.

Q3: My final product is a dark oil, but it should be a solid. What could be the reason?

A3: Discoloration to a dark oil or solid is often due to the oxidation of the phenolic group, leading to the formation of colored impurities.[2][3] To prevent this, handle the product under an inert atmosphere as much as possible, use degassed solvents for purification, and store the final product under inert gas at a low temperature. The presence of residual palladium catalyst can also contribute to discoloration.

Q4: Is it necessary to protect the phenol group during the Suzuki-Miyaura coupling?

A4: While it is possible to perform the coupling without a protecting group, protection of the phenolic hydroxyl can sometimes improve yields and reduce side reactions. Common protecting groups for phenols include methyl ethers or silyl ethers. However, this adds extra steps to the synthesis (protection and deprotection). For many Suzuki couplings with phenols, proceeding without protection is feasible with careful optimization of the reaction conditions.

Q5: What is the best way to purify the final product?

A5: Column chromatography on silica gel is the most common method for purification. Due to the presence of the polar phenol group, it is sometimes beneficial to add a small amount of a polar solvent like methanol or a modifier like acetic acid to the eluent to improve separation and prevent streaking. If purification on silica gel is challenging, reverse-phase chromatography can be an effective alternative.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

  • Reaction Scheme:

    • 3,5-Dibromophenol + (4-ethylthiophenyl)boronic acid → this compound

  • Reagents and Materials:

    • 3,5-Dibromophenol

    • (4-ethylthiophenyl)boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Argon or Nitrogen gas

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask, add 3,5-dibromophenol (1.0 eq), (4-ethylthiophenyl)boronic acid (1.1 eq), and potassium carbonate (2.5 eq).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

    • Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq), to the reaction mixture under a positive flow of inert gas.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 3,5-Dibromophenol 3,5-Dibromophenol Suzuki_Coupling Suzuki-Miyaura Coupling 3,5-Dibromophenol->Suzuki_Coupling 4-ethylthiophenyl)boronic acid 4-ethylthiophenyl)boronic acid Pd(PPh3)4 (Catalyst) Pd(PPh3)4 (Catalyst) Pd(PPh3)4 (Catalyst)->Suzuki_Coupling K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Suzuki_Coupling Dioxane/Water (Solvent) Dioxane/Water (Solvent) Dioxane/Water (Solvent)->Suzuki_Coupling Heat (80-90 °C) Heat (80-90 °C) Heat (80-90 °C)->Suzuki_Coupling Inert Atmosphere Inert Atmosphere Inert Atmosphere->Suzuki_Coupling Product This compound Suzuki_Coupling->Product (4-ethylthiophenyl)boronic acid (4-ethylthiophenyl)boronic acid (4-ethylthiophenyl)boronic acid->Suzuki_Coupling

Caption: Synthetic pathway for this compound.

Side_Reactions Potential Side Reactions cluster_side_products Side Products Main_Reaction Desired Suzuki Coupling Homocoupling_Product 4,4'-bis(ethylthio)biphenyl Main_Reaction->Homocoupling_Product O2 Presence Phenol_Oxidation_Product Quinone-type Impurities Main_Reaction->Phenol_Oxidation_Product Oxidizing Conditions Thioether_Oxidation_Product Sulfoxide/Sulfone Main_Reaction->Thioether_Oxidation_Product Oxidizing Conditions

Caption: Common side reactions in the synthesis.

Troubleshooting_Flowchart Troubleshooting Logic Start Low Yield or Side Products? Check_Inert_Atmosphere Inert Atmosphere Maintained? Start->Check_Inert_Atmosphere Yes Purification_Issues Purification Issues? Start->Purification_Issues No Degas_Solvents Degas Solvents and Re-run Check_Inert_Atmosphere->Degas_Solvents No Check_Catalyst Catalyst Active? Check_Inert_Atmosphere->Check_Catalyst Yes Degas_Solvents->Check_Catalyst Use_Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Use_Fresh_Catalyst No Check_Base Base Appropriate? Check_Catalyst->Check_Base Yes Use_Fresh_Catalyst->Check_Base Change_Base Try Stronger Base (e.g., Cs2CO3) Check_Base->Change_Base No Check_Temp Temperature Optimal? Check_Base->Check_Temp Yes Change_Base->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Temp->Purification_Issues Yes Adjust_Temp->Purification_Issues Modify_Eluent Modify Chromatography Eluent Purification_Issues->Modify_Eluent Yes Success Successful Synthesis Purification_Issues->Success No Modify_Eluent->Success

Caption: A logical troubleshooting workflow for the synthesis.

References

Technical Support Center: Synthesis of 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Bromo-5-(4-ethylthiophenyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy is a two-step approach involving a Suzuki-Miyaura cross-coupling reaction followed by a demethylation step. This involves coupling a protected 3-bromo-5-methoxyphenol derivative, such as 1-bromo-3-iodo-5-methoxybenzene, with 4-ethylthiophenylboronic acid, followed by removal of the methyl protecting group to yield the final product. This approach offers good control over regioselectivity.

Q2: Why is direct bromination of 5-(4-ethylthiophenyl)phenol not recommended for synthesizing the target molecule?

Direct bromination of 5-(4-ethylthiophenyl)phenol is generally avoided due to the high reactivity of the phenol group. The hydroxyl group is a strong activating group, which can lead to polybromination and a mixture of isomers, making purification difficult and reducing the overall yield of the desired 3-bromo isomer.

Q3: What are the critical parameters to control during the Suzuki-Miyaura coupling step when scaling up?

When scaling up the Suzuki-Miyaura coupling, critical parameters to monitor and control include:

  • Catalyst Loading: While higher catalyst loading can improve reaction rates, it also increases costs and the burden of palladium removal from the final product. It is crucial to optimize for the lowest effective catalyst concentration.

  • Reaction Temperature: Precise temperature control is essential to prevent catalyst degradation and minimize side reactions.

  • Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, affecting yield and impurity profiles.

  • Solvent and Base Selection: The choice of solvent and base can significantly impact reaction kinetics, solubility of reagents, and product isolation.

Q4: How can I monitor the progress of the demethylation reaction?

The progress of the demethylation reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot corresponding to the starting material (the methoxy-protected intermediate) will diminish over time, while a new spot for the final phenolic product will appear.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inactive CatalystEnsure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider a brief pre-activation step if necessary.
Poor Quality Boronic AcidVerify the purity of the 4-ethylthiophenylboronic acid. Impurities can inhibit the catalyst. Recrystallization may be necessary.
Inefficient BaseThe choice of base is critical. Ensure the base is anhydrous and of a suitable strength for the specific catalyst system being used.
Sub-optimal TemperatureThe reaction may require a higher temperature to proceed at a reasonable rate. Incrementally increase the temperature while monitoring for degradation.
Presence of OxygenThoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Issue 2: Incomplete Demethylation
Potential Cause Troubleshooting Step
Insufficient ReagentIncrease the molar equivalents of the demethylating agent (e.g., BBr₃ or HBr).
Low Reaction TemperatureSome demethylation reactions require elevated temperatures to proceed to completion.
Short Reaction TimeExtend the reaction time and monitor by TLC or HPLC until the starting material is fully consumed.
Scavenging of ReagentEnsure the starting material and solvent are anhydrous, as water can quench the demethylating agent.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Residual Palladium CatalystTreat the crude product with a palladium scavenger. Alternatively, column chromatography with an appropriate stationary phase can be effective.
Persistent Boronic Acid ImpuritiesAn aqueous wash with a mild base during workup can help remove unreacted boronic acid.
Formation of Homocoupling ByproductsOptimize the stoichiometry of the coupling partners. A slight excess of the boronic acid can sometimes minimize homocoupling of the aryl halide.
Co-eluting ImpuritiesIf standard silica gel chromatography is ineffective, consider reverse-phase chromatography or recrystallization from a suitable solvent system.

Experimental Protocols

Key Experiment 1: Suzuki-Miyaura Coupling

Synthesis of 1-Bromo-3-(4-ethylthiophenyl)-5-methoxybenzene

  • To a degassed solution of 1-bromo-3-iodo-5-methoxybenzene (1.0 eq) and 4-ethylthiophenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add an aqueous solution of 2 M sodium carbonate (3.0 eq).

  • Spatially add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq).

  • Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Key Experiment 2: Demethylation

Synthesis of this compound

  • Dissolve 1-Bromo-3-(4-ethylthiophenyl)-5-methoxybenzene (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 1 M solution of boron tribromide (BBr₃) in dichloromethane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of methanol at 0°C.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Quantitative Data Summary

Table 1: Representative Reaction Conditions and Yields

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura CouplingPd(dppf)Cl₂, Na₂CO₃Toluene/Ethanol/H₂O801275-90
DemethylationBBr₃Dichloromethane0 to RT480-95

Visualizations

experimental_workflow reagents 1-Bromo-3-iodo-5-methoxybenzene + 4-Ethylthiophenylboronic Acid coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, Na₂CO₃, 80°C) reagents->coupling intermediate 1-Bromo-3-(4-ethylthiophenyl)-5-methoxybenzene coupling->intermediate purification1 Column Chromatography intermediate->purification1 demethylation Demethylation (BBr₃, DCM, 0°C to RT) product This compound demethylation->product purification2 Column Chromatography or Recrystallization product->purification2 purification1->demethylation

Caption: Synthetic workflow for this compound.

troubleshooting_suzuki start Low Yield in Suzuki Coupling? catalyst Is the catalyst active? start->catalyst reagents Are reagents pure? start->reagents conditions Are reaction conditions optimal? start->conditions check_catalyst Use fresh catalyst Store under inert gas catalyst->check_catalyst No check_reagents Verify purity of boronic acid and halide reagents->check_reagents No optimize_temp Incrementally increase temperature conditions->optimize_temp Temp? check_base Ensure anhydrous base of suitable strength conditions->check_base Base? degas Thoroughly degas solvents and reagents conditions->degas Atmosphere?

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling.

Technical Support Center: Overcoming Poor Cell Permeability of 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Bromo-5-(4-ethylthiophenyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the compound's poor cell permeability. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the delivery and efficacy of this molecule in your cell-based assays and preclinical models.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, likely stemming from its poor cell permeability.

ProblemPotential CauseSuggested Solution
High in vitro activity (e.g., enzyme inhibition) but low or no activity in cell-based assays. The compound is not efficiently crossing the cell membrane to reach its intracellular target.1. Increase Compound Concentration: As a preliminary check, try a higher concentration in your cell-based assay. However, be mindful of potential off-target effects and cytotoxicity. 2. Modify the Compound (Prodrug Approach): Mask the polar phenolic hydroxyl group to increase lipophilicity. See the Prodrug Synthesis Protocol below.[1][2] 3. Optimize Formulation: Utilize formulation strategies like lipid-based delivery systems to improve solubility and membrane transport.[3][4]
Inconsistent or non-reproducible results in cellular assays. Poor aqueous solubility leading to precipitation in media. The effective concentration of the compound is lower than intended and varies between experiments.1. Solubility Assessment: Determine the kinetic and thermodynamic solubility of the compound in your cell culture medium. 2. Use of Co-solvents: Employ a minimal amount of a biocompatible co-solvent like DMSO. Ensure the final concentration does not exceed 0.5% to avoid solvent-induced artifacts. 3. Formulation with Cyclodextrins: Complexation with cyclodextrins can enhance the aqueous solubility of the compound.[5]
Compound appears to be cytotoxic at concentrations where efficacy is expected. The compound may have a narrow therapeutic window, or the observed toxicity is a result of compound precipitation and aggregation.1. Confirm True Cytotoxicity: Differentiate between inherent toxicity and artifacts from precipitation using microscopy to observe compound crystals. 2. Test Modified Analogs: Synthesize and test prodrugs or other derivatives that may have a better permeability-to-toxicity ratio.
Significant discrepancy between in vitro permeability data (e.g., PAMPA) and cell-based assay results. The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which are not present in the artificial PAMPA membrane.1. Conduct Caco-2 Permeability Assay: This assay uses a cell monolayer and can help determine if the compound is subject to active efflux.[6][7] 2. Use Efflux Pump Inhibitors: Co-incubate the compound with known efflux pump inhibitors (e.g., verapamil) in your cellular assays to see if activity is restored.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor cell permeability of this compound?

A1: The poor cell permeability is likely due to a combination of factors. The free phenolic hydroxyl group can increase polarity and the number of hydrogen bond donors, which can hinder passive diffusion across the lipid bilayer of the cell membrane.[8][9] While its predicted XLogP3-AA is 3.1, suggesting some lipophilicity, specific molecular conformations and the presence of the polar phenol group can still limit its ability to efficiently partition into the cell membrane.[10]

Q2: How can I chemically modify this compound to improve its permeability?

A2: A common and effective strategy for phenolic compounds is the prodrug approach.[1][11][12] This involves masking the polar hydroxyl group with a labile chemical moiety, such as an ester, carbonate, or carbamate.[1][13] This modification increases the compound's lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, endogenous enzymes like esterases cleave the masking group, releasing the active parent compound.[12]

Q3: What formulation strategies can be used to enhance the delivery of this compound without chemical modification?

A3: Several formulation strategies can improve the bioavailability of poorly permeable compounds.[14] These include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption.[3][4][5]

  • Nanoparticle Encapsulation: Encapsulating the compound in polymeric nanoparticles or solid lipid nanoparticles can protect it from degradation and improve its transport into cells.[15]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of the compound, thereby increasing the concentration gradient for passive diffusion.[5]

Q4: Which in vitro assays are recommended to measure the cell permeability of my compound and its derivatives?

A4: Two standard assays are highly recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across a lipid-coated artificial membrane. It is useful for initial screening of compound libraries.[16]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.[6][7] It provides more comprehensive information, including data on both passive diffusion and active transport mechanisms like efflux.[7]

Experimental Protocols

Protocol 1: Synthesis of an Acetate Ester Prodrug of this compound

This protocol describes a general method to mask the phenolic hydroxyl group as an acetate ester, a common prodrug strategy to enhance cell permeability.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure acetate ester prodrug.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a method to assess the bidirectional permeability of a compound across a Caco-2 cell monolayer.[6][7]

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer yellow or another low-permeability marker

  • Propranolol or caffeine (high-permeability control)[7]

  • Atenolol or mannitol (low-permeability control)[7]

  • LC-MS/MS for compound quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the permeability experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values above 250 Ω·cm² generally indicate good monolayer integrity. Additionally, perform a Lucifer yellow permeability test; less than 1% leakage per hour is acceptable.

  • Permeability Experiment (Apical to Basolateral - A→B): a. Wash the cell monolayer twice with pre-warmed HBSS. b. Add HBSS containing the test compound and control compounds to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37 °C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh HBSS.

  • Permeability Experiment (Basolateral to Apical - B→A): a. Follow the same washing steps. b. Add HBSS containing the test compound to the basolateral chamber. c. Add fresh HBSS to the apical chamber. d. Take samples from the apical chamber at the same time points.

  • Sample Analysis: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Calculation: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Data Presentation

Table 1: Physicochemical Properties and Permeability of Parent Compound vs. Prodrug
CompoundMolecular Weight ( g/mol )XLogP3-AA (Predicted)H-Bond DonorsPapp (A→B) (x 10⁻⁶ cm/s) (Illustrative)Efflux Ratio (Illustrative)
Parent Compound 233.13[10]3.1[10]1[10]0.51.2
Acetate Prodrug 275.143.505.01.1

Note: Permeability and efflux ratio values are illustrative examples of expected improvements and should be determined experimentally.

Visualizations

prodrug_activation cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Prodrug_Ext Prodrug (Lipophilic, Permeable) Prodrug_Int Prodrug Prodrug_Ext->Prodrug_Int Passive Diffusion Active_Drug Active Drug (Parent Compound) Prodrug_Int->Active_Drug Esterase Cleavage Target Intracellular Target Active_Drug->Target Binding

Caption: Prodrug strategy to enhance cell permeability.

experimental_workflow cluster_screening Permeability Screening cluster_optimization Compound/Formulation Optimization cluster_evaluation Efficacy Evaluation PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 Confirm results & check efflux Prodrug Prodrug Synthesis Caco2->Prodrug If permeability is low Formulation Formulation Development (e.g., SEDDS, Nanoparticles) Caco2->Formulation If solubility is also an issue Prodrug->PAMPA Re-screen derivative CellAssay Cell-Based Assay Prodrug->CellAssay Formulation->Caco2 Re-screen formulation Formulation->CellAssay start Poorly Permeable Parent Compound start->PAMPA

Caption: Workflow for improving and evaluating cell permeability.

troubleshooting_flow Start Low activity in cell-based assay? CheckSolubility Check solubility in media. Is it soluble? Start->CheckSolubility Yes MeasurePermeability Measure permeability (e.g., Caco-2 assay) CheckSolubility->MeasurePermeability Yes OptimizeFormulation Optimize formulation (Cyclodextrin, SEDDS) CheckSolubility->OptimizeFormulation No Efflux Is Efflux Ratio > 2? MeasurePermeability->Efflux Prodrug Synthesize Prodrug Efflux->Prodrug No Inhibitor Test with efflux pump inhibitors Efflux->Inhibitor Yes End Re-test in cell assay OptimizeFormulation->End Prodrug->End Inhibitor->End

Caption: Troubleshooting logic for low cellular activity.

References

minimizing toxicity of 3-Bromo-5-(4-ethylthiophenyl)phenol in cell assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using 3-Bromo-5-(4-ethylthiophenyl)phenol. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize toxicity and ensure reliable results in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My cells are showing high levels of toxicity even at low concentrations of the compound. What could be the cause?

A1: Unexpectedly high toxicity can stem from several factors. A primary suspect is poor compound solubility, leading to precipitation and non-uniform cell exposure. The solvent used to dissolve the compound, typically DMSO, can also be toxic at concentrations above 0.5%. We recommend verifying the final solvent concentration in your culture medium and running a solvent-only control. Additionally, some cell lines are inherently more sensitive to phenolic compounds.

Q2: I'm observing precipitate in my culture wells after adding the compound. How can I improve its solubility?

A2: this compound is a hydrophobic molecule. To improve solubility, ensure you are preparing a high-concentration stock solution in an appropriate organic solvent like 100% DMSO before diluting it into your aqueous culture medium.[1][2] When diluting the stock, add it to the medium with vigorous vortexing to prevent precipitation.[1] If solubility issues persist, briefly warming the solution to 37°C or using sonication can help.[1][3] Always prepare fresh dilutions from your DMSO stock for each experiment.[2]

Q3: Could the compound be interfering with my cytotoxicity assay (e.g., MTT, LDH)?

A3: Yes, compound interference is a possibility. For colorimetric assays like MTT, the compound's color could affect absorbance readings. For fluorescent assays, the compound might possess intrinsic fluorescence. It is crucial to run controls containing the compound in cell-free medium to check for any direct interference with the assay reagents or readout.[4]

Q4: How can I differentiate between cytotoxic and cytostatic effects of the compound?

A4: Cytotoxicity involves cell death, while cytostatic effects inhibit cell proliferation. To distinguish between them, you can monitor the total cell number over the course of the experiment alongside a viability assay.[5] A cytotoxic compound will reduce the number of viable cells, while a cytostatic compound will keep the number of viable cells relatively constant compared to the initial seeding density, while untreated control cells continue to proliferate.[5]

Q5: Are there ways to make my cells more sensitive to potential mitochondrial toxicity?

A5: Yes, you can alter the cell culture medium to force cells to rely more on mitochondrial oxidative phosphorylation. Standard high-glucose media can mask mitochondrial toxicity. By replacing glucose with galactose in your culture medium, cells become more susceptible to mitochondrial toxicants, providing a more physiologically relevant screening model.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
High well-to-well variability in toxicity readings. 1. Uneven cell seeding.2. Compound precipitation.3. Presence of air bubbles in wells.[8]4. "Edge effects" due to evaporation in outer wells of the plate.[5]1. Ensure a homogenous single-cell suspension before seeding.2. Visually inspect wells for precipitate after adding the compound. Improve solubility as described in the FAQs.3. Carefully check wells and remove bubbles with a sterile pipette tip.4. Avoid using the outer wells of the assay plate for treatment conditions; fill them with sterile PBS or media instead.[5]
Vehicle (DMSO) control shows significant cell death. 1. Final DMSO concentration is too high (typically >0.5%).2. The cell line is particularly sensitive to DMSO.3. Contaminated DMSO stock.1. Calculate and verify the final DMSO concentration. Aim for ≤0.1% if possible.[2]2. Perform a DMSO dose-response experiment to determine the maximum tolerated concentration for your specific cell line.3. Use a fresh, unopened aliquot of sterile, cell culture-grade DMSO.
Results are not reproducible between experiments. 1. Inconsistent compound stock preparation or storage.2. Variation in cell passage number or health.3. Different incubation times.1. Prepare single-use aliquots of the high-concentration stock solution to avoid repeated freeze-thaw cycles. Store protected from light.2. Use cells within a consistent, low passage number range. Ensure high viability (>95%) before seeding.3. Standardize all incubation times precisely.
No toxicity observed, even at high concentrations. 1. Compound is not biologically active in the chosen cell line.2. Compound has degraded.3. Insufficient incubation time.4. Cell density is too high.[8]1. Consider using a different cell line or a positive control compound known to induce toxicity through a similar mechanism.2. Check the stability of the compound in your culture medium over the experiment's duration.3. Extend the treatment duration (e.g., from 24h to 48h or 72h).4. Optimize cell seeding density; an excessive number of cells can mask toxic effects.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol details the recommended procedure for dissolving and diluting the compound to minimize precipitation.

  • Prepare a 10 mM Stock Solution: Dissolve the compound in 100% sterile DMSO. If the amount is small, dissolve the entire contents of the vial to create the stock solution.[1] Mix thoroughly by vortexing or sonicating until all solid material is dissolved.[1]

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw a stock aliquot. Prepare serial dilutions of your compound in 100% DMSO. This is critical for maintaining solubility during the dilution series.[2]

  • Prepare Final Working Solutions: Directly add the small volume (e.g., 1-2 µL) from the DMSO serial dilutions to your pre-warmed cell culture medium in the wells to achieve the final desired concentrations.[2] The final DMSO concentration in the media should ideally not exceed 0.5%.[9]

  • Controls: Always prepare a vehicle control by adding the same highest volume of DMSO used for the compound to control wells.[10]

Protocol 2: Cell Viability Assessment using MTT Assay

This is a general protocol for assessing cell viability. Optimization for specific cell lines and conditions is recommended.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing the desired concentrations of this compound or the vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Visualizations

Potential Mechanisms of Phenol-Induced Toxicity

Phenolic compounds can induce cytotoxicity through several pathways. The substituents on the phenol ring determine whether the mechanism is likely driven by the formation of radicals (for electron-releasing groups) or by non-specific toxicity related to the molecule's hydrophobicity (for electron-withdrawing groups).[11]

G cluster_0 Cellular Interaction cluster_1 Downstream Effects compound This compound ros Oxidative Stress (Radical Formation) compound->ros e.g., Electron-releasing substituents membrane Membrane Disruption (Hydrophobicity) compound->membrane e.g., Electron-withdrawing substituents dna_damage DNA Damage ros->dna_damage mito Mitochondrial Dysfunction ros->mito membrane->mito apoptosis Apoptosis dna_damage->apoptosis mito->apoptosis G start High Toxicity Observed check_sol Check for Compound Precipitation start->check_sol check_dmso Verify Final DMSO Concentration (≤0.5%) start->check_dmso check_assay Run Cell-Free Assay Interference Control start->check_assay precipitate Precipitate Visible? check_sol->precipitate dmso_ok DMSO ≤0.5%? check_dmso->dmso_ok retest Re-run Experiment check_assay->retest optimize_sol Optimize Solubilization (Vortex, Sonicate, Warm) precipitate->optimize_sol Yes precipitate->retest No lower_dmso Lower DMSO % or Run DMSO Toxicity Curve dmso_ok->lower_dmso No dmso_ok->retest Yes optimize_sol->retest lower_dmso->retest

References

Technical Support Center: Refining HPLC Purification for 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining High-Performance Liquid Chromatography (HPLC) purification methods for 3-Bromo-5-(4-ethylthiophenyl)phenol. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC purification method for this compound?

A1: A reversed-phase HPLC (RP-HPLC) method is the most suitable starting point due to the non-polar nature of the compound. A C18 column is a robust initial choice for the stationary phase. For the mobile phase, a gradient elution using water and acetonitrile (ACN) or methanol (MeOH) with a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is recommended to ensure good peak shape and resolution.[1][2][3]

Q2: Which stationary phase is optimal for the purification of this compound?

A2: While a C18 column is a standard choice, other stationary phases can offer improved selectivity. For aromatic and moderately polar compounds like this compound, a biphenyl or a C8 column can provide different selectivity and potentially better separation from impurities.[1][2][4] It is advisable to screen different column chemistries during method development.

Q3: What detection wavelength should be used?

A3: Phenolic compounds typically exhibit strong UV absorbance. A diode array detector (DAD) or a UV-Vis detector can be used.[5][6] To determine the optimal wavelength, a UV scan of the compound should be performed. Generally, wavelengths around 254 nm and 280 nm are good starting points for phenolic compounds.

Q4: How can I improve the resolution between my target compound and closely eluting impurities?

A4: Optimizing peak resolution involves adjusting selectivity (α), retention factor (k), and column efficiency (N).[7] To improve resolution, you can:

  • Adjust the mobile phase composition: Altering the gradient slope or the organic solvent (e.g., switching from acetonitrile to methanol) can change selectivity.[7]

  • Change the pH of the mobile phase: For phenolic compounds, adjusting the pH can alter the ionization state and significantly impact retention and selectivity. Using an acidic modifier like TFA or formic acid is common.[8]

  • Modify the column temperature: Lowering the temperature can increase retention and may improve resolution, although it will also increase backpressure and run time.[9]

  • Use a column with a different stationary phase: As mentioned in Q2, trying a biphenyl or C8 column can provide alternative selectivity.[1][2][4]

  • Decrease the flow rate: This can lead to narrower peaks and better resolution, but will increase the analysis time.[9]

  • Use a longer column or a column with smaller particles: This increases column efficiency (N), leading to sharper peaks and better separation.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column packing.- Overloading the column.- Mismatch between sample solvent and mobile phase.- Dead volume in the system.[8][10]- Add a competitive base (e.g., a small amount of triethylamine) to the mobile phase or use a well-end-capped column.- Reduce the injection volume or sample concentration.[8]- Dissolve the sample in the initial mobile phase.[11]- Check and tighten all fittings.
Peak Fronting - Column overloading.- Sample solvent stronger than the mobile phase.- Column bed collapse or voids.[8][10]- Dilute the sample or reduce the injection volume.[12]- Dissolve the sample in a weaker solvent or the initial mobile phase.[11]- Replace the column.
Broad Peaks - Low flow rate.- Column degradation.- High dead volume.- Inappropriate mobile phase composition.[11][13]- Optimize the flow rate.- Replace the column.- Check all connections for dead volume.- Re-optimize the mobile phase composition.
Ghost Peaks - Contaminated mobile phase or solvents.- Carryover from previous injections.- Sample degradation.[14][15]- Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[14][15]- Implement a robust needle wash protocol and inject a blank run between samples.- Ensure sample stability and prepare fresh samples before analysis.
Baseline Noise/Drift - Air bubbles in the system.- Contaminated mobile phase or column.- Detector lamp instability.- Temperature fluctuations.[14][16]- Degas the mobile phase thoroughly.- Flush the system and use fresh, high-purity solvents.- Allow the detector lamp to warm up properly.- Use a column oven to maintain a stable temperature.[14]
High Backpressure - Blockage in the system (e.g., clogged frit, tubing, or column).- High flow rate.- Mobile phase viscosity.- Particulate matter from the sample.[10][17]- Systematically disconnect components to locate the blockage. Backflush the column if permissible.- Reduce the flow rate.- Consider using a less viscous solvent or increasing the column temperature.- Filter all samples before injection.[15]

Experimental Protocols

Suggested Initial HPLC Purification Method

This protocol provides a starting point for the purification of this compound. Optimization will likely be necessary.

Parameter Condition
Instrument Preparative HPLC system with a UV-Vis or DAD detector
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 30-70% B over 30 minutes
Flow Rate 15 mL/min
Detection 254 nm
Injection Volume 1-5 mL (depending on sample concentration)
Sample Preparation Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., Methanol or Acetonitrile) and filter through a 0.45 µm filter before injection.
Method Optimization Strategies
Parameter to Optimize Suggested Modifications
Gradient Slope - For better separation of early eluting peaks, start with a lower initial concentration of mobile phase B.- For better separation of late-eluting peaks, use a shallower gradient.
Mobile Phase Modifier - If peak tailing is observed, consider switching from TFA to formic acid (0.1%).
Organic Solvent - If resolution is poor, try methanol as mobile phase B instead of acetonitrile. This will alter the selectivity.
Column Chemistry - If co-elution persists, screen other column stationary phases such as Biphenyl or C8.
Loading Capacity - Perform a loading study by injecting increasing amounts of the sample to determine the maximum amount that can be purified without compromising resolution.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed (e.g., Poor Peak Shape, Low Resolution) d1 Check Basic Parameters: - Mobile Phase Fresh? - System Equilibrated? - No Leaks? start->d1 end_good Problem Resolved end_bad Consult Senior Scientist or Instrument Vendor d2 Peak Shape Issue? d1->d2 Yes a1 Address Basic Issues: - Prepare Fresh Mobile Phase - Equilibrate System - Tighten Fittings d1->a1 No d3 Tailing or Fronting? d2->d3 Yes d4 Resolution Issue? d2->d4 No a2_tailing For Tailing: - Adjust Mobile Phase pH - Reduce Sample Load - Use End-Capped Column d3->a2_tailing Tailing a2_fronting For Fronting: - Reduce Sample Load - Check Sample Solvent - Inspect Column d3->a2_fronting Fronting d4->end_bad No a3 Optimize Selectivity: - Adjust Gradient Slope - Change Organic Solvent - Change Column d4->a3 Yes a1->d1 a2_tailing->end_good a2_fronting->end_good a4 Optimize Efficiency: - Lower Flow Rate - Use Longer Column or Smaller Particles a3->a4 a4->end_good

Caption: A workflow diagram for troubleshooting common HPLC purification issues.

This technical support guide provides a solid foundation for refining the HPLC purification of this compound. Remember that method development is an iterative process, and systematic optimization is key to achieving high purity and yield.

References

Technical Support Center: Crystallization of 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 3-Bromo-5-(4-ethylthiophenyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: Selecting an appropriate solvent is critical for successful crystallization.[1][2][3] For this compound, a screening of solvents with varying polarities is recommended. Based on the phenolic and biphenyl-like structure, good starting points include:

  • Alcohols: Ethanol, Methanol, Isopropanol[4]

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Solvent Mixtures: Co-solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexane can be particularly effective if a single solvent does not provide the desired solubility profile.[1][2]

The ideal solvent should dissolve the compound when hot but have limited solubility when cold.[5]

Q2: What are the key challenges I might face when crystallizing this compound?

A2: Phenolic compounds can sometimes be challenging to crystallize. Potential issues include:

  • Oiling out: The compound may separate as a liquid instead of a solid if the boiling point of the solvent is higher than the melting point of the compound or if cooling is too rapid.[1][6]

  • Poor crystal formation: The compound may precipitate as an amorphous solid or very fine powder, which can be difficult to filter and may not be as pure.

  • Impurities: The presence of impurities can inhibit crystallization or co-crystallize with the product, reducing purity.

Q3: What is a general procedure to start the crystallization process?

A3: A standard recrystallization procedure involves the following steps:

  • Dissolve the impure solid in a minimal amount of a suitable hot solvent.[3][7]

  • If the solution is colored, treat it with activated charcoal to remove colored impurities.

  • Filter the hot solution to remove any insoluble impurities.[7]

  • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[3][5][8]

  • Once the solution has reached room temperature, it can be cooled further in an ice bath to maximize the yield.[7][9]

  • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[7]

Troubleshooting Guide

Q4: My compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute melts and forms a liquid layer before it crystallizes.[6] Here are some solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil dissolves, then add more solvent to lower the saturation point. Allow it to cool more slowly.[1][6]

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, as the oil may eventually solidify.

  • Change the Solvent: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.

Q5: No crystals are forming, even after the solution has cooled. What is the problem?

A5: This is a common issue that can be resolved with the following techniques:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystal growth.[10]

  • Increase Concentration: The solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration of the compound.[6]

  • Cool Further: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Q6: The crystallization happened too quickly, resulting in a fine powder. How can I get larger crystals?

A6: Rapid crystallization often traps impurities and results in small crystals.[3] To encourage the growth of larger, purer crystals:

  • Slow Down the Cooling Process: Insulate the flask to slow the rate of cooling. You can wrap it in glass wool or place it in a warm water bath that is allowed to cool to room temperature.[1][9]

  • Use Less Solvent: While you need enough to dissolve the compound when hot, an excessive amount of solvent can sometimes lead to rapid precipitation upon cooling. Use the minimum amount of hot solvent necessary.[3]

Q7: The yield of my recrystallized product is very low. How can I improve it?

A7: A low yield can be due to several factors:[6]

  • Too Much Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.[6] Try to use the minimum amount of hot solvent required for dissolution.

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is hot.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize precipitation.

Data Presentation

Table 1: Common Solvents for Crystallization Screening

Solvent ClassExample SolventBoiling Point (°C)PolarityNotes
AlcoholsEthanol78Polar ProticOften a good starting point for phenolic compounds. Can be mixed with water.
Isopropanol82Polar ProticSimilar to ethanol, good for creating co-solvent systems.
KetonesAcetone56Polar AproticA versatile solvent, but its low boiling point can lead to rapid evaporation.
EstersEthyl Acetate77Moderately PolarGood for compounds with intermediate polarity.
HydrocarbonsToluene111NonpolarUseful for less polar compounds, but its high boiling point can sometimes lead to oiling out.
Hexane69NonpolarOften used as the anti-solvent in a co-solvent system with a more polar solvent.
EthersDiethyl Ether35Slightly PolarHighly volatile, which can make it tricky to work with but useful for slow evaporation techniques.
ChlorinatedDichloromethane40Moderately PolarGood solvent but can be too volatile for standard recrystallization.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Place a small amount of the crude this compound in several test tubes. Add a few drops of different solvents to each tube to test for solubility at room temperature and upon heating.[1] The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate or in a water bath) while stirring until the solvent boils. Continue adding small portions of the hot solvent until the compound is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance.[3] Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the amount of crystallized product.[7][9]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Mandatory Visualization

Crystallization_Troubleshooting start Start Crystallization (Dissolve in Hot Solvent, Cool Slowly) check_crystals Crystals Formed? start->check_crystals oiling_out Compound 'Oiled Out'? check_crystals->oiling_out No collect_crystals Collect, Wash, and Dry Crystals check_crystals->collect_crystals Yes no_crystals No Crystals Formed? oiling_out->no_crystals No reheat_add_solvent Reheat to Dissolve Oil Add More Solvent, Cool Slower oiling_out->reheat_add_solvent Yes induce_crystallization Induce Crystallization (Scratch, Seed) no_crystals->induce_crystallization Yes concentrate_solution Concentrate Solution (Evaporate some Solvent) no_crystals->concentrate_solution No, solution seems dilute change_solvent Screen for a New Solvent no_crystals->change_solvent Still no crystals powder_crystals Crystals are a Fine Powder? cool_slower Repeat with Slower Cooling (Insulate Flask) powder_crystals->cool_slower Yes end Successful Crystallization powder_crystals->end No, crystals are well-formed collect_crystals->powder_crystals reheat_add_solvent->start induce_crystallization->check_crystals concentrate_solution->start cool_slower->start fail Re-evaluate Purification Strategy change_solvent->fail

Caption: Troubleshooting workflow for the crystallization of this compound.

References

troubleshooting unexpected spectral data for 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected spectral data for 3-Bromo-5-(4-ethylthiophenyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral data for a pure sample of this compound?

Table 1: Expected ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3-7.4d2HAromatic Protons (ortho to -SEt)
~7.2-7.3d2HAromatic Protons (meta to -SEt)
~6.8-7.0m3HAromatic Protons (phenol ring)
~5.0-6.0br s1HPhenolic -OH
~2.9-3.0q2H-S-CH₂-CH₃
~1.3-1.4t3H-S-CH₂-CH₃
Table 2: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~155-158C-OH
~140-145C-S & C-Br
~125-135Aromatic CH
~115-125Aromatic CH
~25-30-S-CH₂-
~14-16-CH₃
Table 3: Expected IR Spectral Data
Wavenumber (cm⁻¹)Functional Group
3200-3600 (broad)O-H stretch (phenol)
3000-3100Aromatic C-H stretch
2850-2970Aliphatic C-H stretch
1580-1600, 1450-1500Aromatic C=C stretch
~1200-1300C-O stretch (phenol)
~500-600C-Br stretch
Table 4: Expected Mass Spectrometry Data (EI)
m/zAssignment
324/326[M]⁺ isotopic pattern for Br
295/297[M-C₂H₅]⁺
263/265[M-SC₂H₅]⁺

Troubleshooting Guides

Issue 1: My ¹H NMR spectrum shows unexpected peaks or splitting patterns.

Possible Cause: Contamination with solvent, starting materials, or byproducts. Incorrect sample preparation.

Troubleshooting Steps:

  • Check for Residual Solvents: Look for characteristic peaks of common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane).

  • Review Starting Materials: Compare the spectrum with the NMR spectra of the starting materials used in the synthesis.

  • Analyze Splitting Patterns: Aromatic protons on substituted rings can exhibit complex splitting.[1][2][3] Ensure your interpretation aligns with the expected substitution pattern. For para-substituted rings, you might expect two symmetric sets of peaks that look like doublets.[3]

  • Consider Byproducts: Think about potential side reactions and what the spectra of those byproducts might look like.

  • Re-purify the Sample: If contamination is suspected, purify the sample again using an appropriate technique (e.g., column chromatography, recrystallization).

NMR_Troubleshooting start Unexpected ¹H NMR Spectrum check_solvents Check for Residual Solvent Peaks start->check_solvents check_starting_materials Compare with Starting Material Spectra start->check_starting_materials analyze_splitting Re-evaluate Splitting Patterns start->analyze_splitting consider_byproducts Hypothesize Potential Byproducts analyze_splitting->consider_byproducts repurify Re-purify Sample consider_byproducts->repurify

Caption: Troubleshooting workflow for unexpected ¹H NMR results.

Issue 2: The broad O-H peak is absent or very weak in my IR spectrum.

Possible Cause: The sample is too dilute, or the hydroxyl group is involved in strong intramolecular hydrogen bonding. It's also possible the wrong functional group is present.

Troubleshooting Steps:

  • Increase Sample Concentration: If using a solution-based method, try preparing a more concentrated sample. For solid samples (e.g., KBr pellet), ensure a sufficient amount of sample is used.

  • Check for Other Carbonyl Peaks: The presence of a strong peak around 1700 cm⁻¹ could indicate an unexpected oxidation to a ketone or aldehyde.[4]

  • Run a Fresh Background Scan: An old or contaminated background scan can lead to distorted or missing peaks.[5] Always run a fresh background immediately before scanning your sample.[5]

  • Verify Instrument Performance: Run a standard sample (like polystyrene film) to ensure the instrument is functioning correctly.

IR_Troubleshooting start Missing O-H Peak in IR increase_conc Increase Sample Concentration start->increase_conc check_carbonyl Look for Unexpected C=O Stretch (~1700 cm⁻¹) start->check_carbonyl fresh_background Run a Fresh Background Scan start->fresh_background result Re-run Sample increase_conc->result check_carbonyl->result verify_instrument Verify Instrument with a Standard fresh_background->verify_instrument verify_instrument->result

Caption: Troubleshooting workflow for a missing O-H peak in an IR spectrum.

Issue 3: My mass spectrum does not show the expected molecular ion peaks at m/z 324/326.

Possible Cause: The ionization method is too harsh, causing immediate fragmentation. The compound may be unstable under the experimental conditions. There could also be an issue with the mass spectrometer's calibration or sensitivity.

Troubleshooting Steps:

  • Check for Leaks and Calibration: Ensure the mass spectrometer is properly calibrated and free of leaks, as this can affect sensitivity and mass accuracy.[6][7]

  • Use a Softer Ionization Technique: If using Electron Ionization (EI), consider switching to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.

  • Examine Fragmentation Patterns: Look for fragments that correspond to logical losses from the parent molecule (e.g., loss of an ethyl group, m/z 295/297). This can help confirm the structure even if the molecular ion is not observed.

  • Ensure Proper Sample Preparation: The sample must be properly prepared and introduced to the instrument. For GC-MS, ensure the compound is volatile and stable at the injection port temperature.[8] For LC-MS, ensure the compound is soluble in the mobile phase.

MS_Troubleshooting start Missing Molecular Ion [M]⁺ in Mass Spectrum check_instrument Verify Calibration and Check for Leaks start->check_instrument softer_ionization Switch to a Softer Ionization Method (e.g., ESI, CI) check_instrument->softer_ionization analyze_fragments Analyze Fragmentation Patterns for Logical Losses softer_ionization->analyze_fragments check_prep Review Sample Preparation and Introduction Method analyze_fragments->check_prep rerun Re-run Analysis check_prep->rerun

Caption: Troubleshooting workflow for a missing molecular ion in a mass spectrum.

Experimental Protocols

General Sample Preparation for NMR Spectroscopy

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • If the sample does not fully dissolve, you may gently warm the tube or use a different deuterated solvent (e.g., DMSO-d₆). Note that peak positions will shift in different solvents.

  • Cap the NMR tube and invert it several times to ensure a homogeneous solution.

  • Place the NMR tube in the spectrometer for analysis.

General Sample Preparation for ATR-IR Spectroscopy

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Run a background scan on the clean, empty ATR crystal.[5]

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

  • Collect the sample spectrum.

  • Clean the ATR crystal thoroughly after analysis.

General Sample Preparation for GC-MS (EI)

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Ensure the GC inlet temperature is appropriate to volatilize the compound without causing thermal decomposition.

  • Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.

  • The compound will be separated on the GC column and subsequently ionized and analyzed by the mass spectrometer.

References

managing reagent impurities in 3-Bromo-5-(4-ethylthiophenyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-(4-ethylthiophenyl)phenol. Our goal is to help you manage reagent impurities and overcome common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 3,5-dibromophenol with 4-ethylthiophenylboronic acid in the presence of a palladium catalyst and a base.

Q2: What are the most common impurities I should expect in this synthesis?

A2: Common impurities can originate from starting materials or be generated during the reaction. These include:

  • Homocoupling products: Biphenyl derivatives formed from the coupling of two molecules of the boronic acid (bis(4-ethylthiophenyl)) or two molecules of the dibromophenol.

  • Unreacted starting materials: Residual 3,5-dibromophenol and 4-ethylthiophenylboronic acid.

  • Protodeboronation product: Formation of thioanisole from the boronic acid.

  • Solvent and catalyst residues: Residual palladium catalyst and byproducts from the base.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be spotted on a TLC plate or injected into an HPLC system to observe the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the components in the reaction mixture.

Q4: What are the recommended purification methods for the final product?

A4: The primary methods for purifying this compound are column chromatography on silica gel and recrystallization. The choice of method depends on the impurity profile and the desired final purity.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is not old or degraded. Use a freshly opened bottle or a pre-catalyst. Consider using a different palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
Inappropriate Base The choice of base is critical. If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), ensure it is finely powdered and anhydrous. For some systems, a phosphate base (e.g., K₃PO₄) may be more effective. The base needs to be strong enough to facilitate transmetalation but not so strong as to cause degradation of starting materials or product.
Poor Solvent Quality Use anhydrous and degassed solvents. Oxygen can deactivate the palladium catalyst. Solvents like 1,4-dioxane, toluene, or DMF/water mixtures are commonly used. Ensure the solvent can dissolve the starting materials at the reaction temperature.
Low Reaction Temperature Suzuki couplings often require elevated temperatures (typically 80-110 °C). Ensure the reaction is heated to the appropriate temperature.
Impure Boronic Acid Boronic acids can degrade over time, especially if not stored properly. Use high-purity 4-ethylthiophenylboronic acid. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.
Presence of Significant Impurities
Observed Impurity Potential Cause Troubleshooting Step
High levels of homocoupled bis(4-ethylthiophenyl) Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst.
Unreacted 3,5-dibromophenol Incomplete reaction.Increase reaction time, temperature, or the amount of 4-ethylthiophenylboronic acid (e.g., use 1.1-1.2 equivalents). Ensure efficient stirring.
Unreacted 4-ethylthiophenylboronic acid Incomplete reaction or use of excess reagent.If the reaction has gone to completion, this can be removed during aqueous workup or column chromatography.
Formation of phenol (de-bromination) Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation.Ensure the absence of adventitious water or other proton sources. The choice of ligand on the palladium catalyst can also influence this side reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general procedure and may require optimization based on your specific laboratory conditions and reagent quality.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromophenol (1.0 eq), 4-ethylthiophenylboronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).[1][2][3][4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) [5][6][7]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) [8][9][10]

  • Derivatization: Phenolic compounds may require derivatization (e.g., silylation with BSTFA or MSTFA) to increase their volatility for GC analysis.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient program, for example, starting at 60 °C and ramping up to 300 °C.

  • Injection: Splitless injection mode.

  • MS Detection: Electron Ionization (EI) at 70 eV.

Data Presentation

The following tables provide hypothetical quantitative data for reference. Actual results may vary.

Table 1: Effect of Reaction Conditions on Product Yield and Purity

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Purity by HPLC (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O100127592
PdCl₂(dppf)K₃PO₄1,4-Dioxane/H₂O9088595
Pd(OAc)₂/SPhosCs₂CO₃Toluene11069097

Table 2: Impurity Profile Before and After Purification

Impurity% in Crude Product (by HPLC)% After Column Chromatography% After Recrystallization
3,5-dibromophenol5.20.5<0.1
4-ethylthiophenylboronic acid3.1<0.1<0.1
bis(4-ethylthiophenyl)2.50.2<0.1
This compound 89.2 99.2 >99.8

Visualizations

Synthesis_Pathway 3,5-Dibromophenol 3,5-Dibromophenol Suzuki Coupling Suzuki Coupling 3,5-Dibromophenol->Suzuki Coupling 4-Ethylthiophenylboronic acid 4-Ethylthiophenylboronic acid 4-Ethylthiophenylboronic acid->Suzuki Coupling Pd Catalyst, Base Pd Catalyst, Base Pd Catalyst, Base->Suzuki Coupling Crude Product Crude Product Suzuki Coupling->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Reaction Reaction Complete? Start->Check_Reaction Low_Yield Low/No Product Check_Reaction->Low_Yield No Analyze_Impurities Analyze Impurity Profile Check_Reaction->Analyze_Impurities Yes Troubleshoot Troubleshoot Reaction (Catalyst, Base, Solvent, Temp) Low_Yield->Troubleshoot Identify_Impurity Major Impurity Identified? Analyze_Impurities->Identify_Impurity Purify Purify Product Final_Product Pure Product Purify->Final_Product Troubleshoot->Start Identify_Impurity->Purify No Address_Impurity Address Specific Impurity Source Identify_Impurity->Address_Impurity Yes Address_Impurity->Purify

Caption: Troubleshooting workflow for the synthesis.

References

Validation & Comparative

Comparative Analysis of MNK Inhibitors for Drug Development Professionals: A Focus on 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Evaluation of a Novel Bromophenol in the Context of Established MAP Kinase-Interacting Kinase Inhibitors

For researchers and scientists in the field of drug development, the identification and characterization of novel kinase inhibitors are of paramount importance. This guide provides a comparative analysis of the hypothetical biological activity of 3-Bromo-5-(4-ethylthiophenyl)phenol as a potential inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2), benchmarked against established clinical and preclinical candidates. While no direct experimental data for this compound is currently available, its structural similarity to other biologically active bromophenols suggests it may target the MNK signaling pathway, a critical regulator of protein synthesis and cellular stress responses.

Quantitative Comparison of MNK Inhibitors

The following table summarizes the in vitro potency of several known MNK inhibitors. This data provides a quantitative benchmark for the potential efficacy of novel compounds like this compound.

CompoundTarget(s)IC50 (nM) - Enzymatic AssayIC50 (nM) - Cellular p-eIF4E Assay
This compound MNK1/2 (Hypothetical)Data not availableData not available
Tomivosertib (eFT508) MNK1/21-22-16
BAY 1143269 MNK140Data not available
Tinodasertib (ETC-206) MNK1/264 (MNK1), 86 (MNK2)321 (HeLa cells)

The MNK Signaling Pathway

The MAP kinase-interacting kinases (MNK1 and MNK2) are key downstream effectors of the Ras/MAPK signaling cascade. Activated by upstream kinases such as ERK and p38 MAPK, MNKs phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209. This phosphorylation event is a critical step in the initiation of cap-dependent mRNA translation, a process frequently dysregulated in cancer and inflammatory diseases. By inhibiting MNK1/2, the translation of key proteins involved in cell proliferation, survival, and inflammation can be suppressed.

MNK_Signaling_Pathway Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK Activation p38 p38 MAPK p38->MNK Activation eIF4E eIF4E MNK->eIF4E Phosphorylation (Ser209) Translation Cap-Dependent Translation eIF4E->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation

Caption: The MNK Signaling Pathway.

Experimental Protocols

To confirm the biological activity of novel compounds such as this compound, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound.

Materials:

  • Recombinant human MNK1 or MNK2 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Fluorescently labeled kinase tracer (e.g., Alexa Fluor™ 647-labeled tracer)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the kinase, Eu-anti-Tag antibody, and tracer to the wells of the microplate.

  • Add the test compound dilutions to the wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 620 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Calculate the emission ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

Cellular Assay for eIF4E Phosphorylation (Western Blot)

This assay quantifies the level of phosphorylated eIF4E in cells treated with the test compound, providing a measure of its intracellular target engagement.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-eIF4E (Ser209) and Rabbit anti-total eIF4E

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-eIF4E antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total eIF4E antibody as a loading control.

  • Quantify the band intensities to determine the relative level of phosphorylated eIF4E.

Experimental_Workflow Start Start: Synthesize/Obtain This compound Kinase_Assay In Vitro Kinase Assay (e.g., LanthaScreen) Start->Kinase_Assay Cell_Culture Culture Human Cancer Cells Start->Cell_Culture IC50_Determination Determine Enzymatic IC50 Kinase_Assay->IC50_Determination Data_Analysis Compare with Known MNK Inhibitors IC50_Determination->Data_Analysis Compound_Treatment Treat Cells with Compound Cell_Culture->Compound_Treatment Western_Blot Cellular Assay (Western Blot) for p-eIF4E Compound_Treatment->Western_Blot Cellular_IC50 Determine Cellular IC50 Western_Blot->Cellular_IC50 Cellular_IC50->Data_Analysis End End: Evaluate Potential as Drug Candidate Data_Analysis->End

Caption: Experimental Workflow for Biological Activity Confirmation.

Concluding Remarks

The provided framework outlines a systematic approach to evaluating the biological activity of a novel compound, this compound, as a potential MNK inhibitor. By employing the detailed experimental protocols and comparing the resulting data with established benchmarks, researchers can effectively assess its therapeutic potential. The inhibition of the MNK signaling pathway represents a promising strategy for the development of new anticancer and anti-inflammatory agents. Further investigation into the structure-activity relationship of bromophenol derivatives may lead to the discovery of more potent and selective MNK inhibitors.

Comparative Analysis of 3-Bromo-5-(4-ethylthiophenyl)phenol and Other Known Transthyretin (TTR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the hypothetical transthyretin (TTR) inhibitor, 3-Bromo-5-(4-ethylthiophenyl)phenol, against established TTR stabilizers such as Tafamidis, Tolcapone, and Diflunisal. This document is intended for researchers, scientists, and professionals in drug development who are focused on TTR amyloidosis.

Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease caused by the destabilization and misfolding of the TTR protein.[1][2] This leads to the formation of amyloid fibrils that deposit in various organs, primarily the nerves and heart, causing polyneuropathy and cardiomyopathy.[1][2] The primary therapeutic strategy is the stabilization of the native TTR tetramer to prevent its dissociation into amyloidogenic monomers.[3][4]

Mechanism of Action of TTR Stabilizers

TTR is a homotetrameric protein that transports thyroxine (T4) and retinol-binding protein.[1][2] The dissociation of this tetramer into its constituent monomers is the rate-limiting step in amyloid fibril formation.[1][2][5] TTR stabilizers are small molecules that bind to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure and inhibiting dissociation.[3][4] This mechanism effectively halts the amyloid cascade at its origin.[1][2]

Below is a diagram illustrating the TTR amyloidogenic cascade and the mechanism of action of TTR stabilizers.

TTR_Pathway cluster_stabilizers TTR Stabilizers TTR_tetramer Native TTR Tetramer Monomers Misfolded Monomers TTR_tetramer->Monomers Dissociation (Rate-limiting step) Aggregates Oligomers & Aggregates Monomers->Aggregates Misfolding & Aggregation Fibrils Amyloid Fibrils Aggregates->Fibrils Deposition Tissue Deposition Fibrils->Deposition This compound This compound This compound->TTR_tetramer Stabilization Tafamidis Tafamidis Tafamidis->TTR_tetramer Tolcapone Tolcapone Tolcapone->TTR_tetramer Diflunisal Diflunisal Diflunisal->TTR_tetramer

Caption: TTR Amyloidogenic Cascade and Inhibitor Mechanism.

Comparative Performance Data

The following table summarizes the available in vitro efficacy data for established TTR inhibitors. Data for this compound is presented with placeholder values to illustrate how a novel compound would be evaluated.

CompoundTTR Binding Affinity (Kd, µM)Fibril Inhibition (IC50, µM)Plasma TTR Stabilization (%)
This compound Data not availableData not availableData not available
Tafamidis~0.1-1~2-5>90% at therapeutic doses[6]
Tolcapone~0.02-0.1~0.5-2Potent stabilization shown in vitro and in vivo[7][8]
Diflunisal~1-5~3-1095% reduction in dissociation rate at 250 µM[5][9]

Experimental Protocols

The evaluation of TTR inhibitors typically involves a series of in vitro and in vivo assays to determine their binding affinity, stabilization efficacy, and ability to inhibit fibril formation.

TTR Fibril Formation Inhibition Assay

This assay is crucial for quantifying the ability of a compound to inhibit the formation of amyloid fibrils from TTR monomers.

Protocol:

  • Recombinant human TTR (wild-type or a destabilized mutant) is incubated under acidic conditions (e.g., pH 4.4) to induce tetramer dissociation and subsequent fibril formation.[10][11][12][13]

  • The test compound is added at various concentrations to the TTR solution.

  • The mixture is incubated at 37°C with agitation for a set period (e.g., 72 hours).[14]

  • Fibril formation is quantified using Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, resulting in a measurable increase in fluorescence.[14][15]

  • The IC50 value, the concentration of the compound that inhibits 50% of fibril formation, is then calculated.[10][11]

The workflow for this assay is depicted in the diagram below.

Fibril_Assay_Workflow cluster_prep Sample Preparation TTR TTR Solution (pH 4.4) Incubation Incubation (37°C, 72h) TTR->Incubation Compound Test Compound Compound->Incubation ThT_Addition Thioflavin T Addition Incubation->ThT_Addition Fluorescence Fluorescence Measurement ThT_Addition->Fluorescence IC50 IC50 Calculation Fluorescence->IC50

Caption: TTR Fibril Formation Inhibition Assay Workflow.

TTR Tetramer Stabilization Assay (Subunit Exchange)

This assay measures the kinetic stabilization of the TTR tetramer in a more physiologically relevant environment, such as human plasma.

Protocol:

  • The test compound is incubated with human plasma containing endogenous TTR.

  • A labeled (e.g., biotinylated or fluorescently tagged) TTR monomer is added to the plasma.

  • The rate of incorporation of the labeled monomer into the TTR tetramers is measured over time.

  • A potent stabilizer will slow down the rate of subunit exchange by preventing the dissociation of the native tetramers.[5][9]

  • The extent of stabilization is quantified by comparing the rate of subunit exchange in the presence and absence of the test compound.[5][9]

Known TTR Inhibitors in Comparison

Tafamidis: The first approved drug for ATTR polyneuropathy, Tafamidis is a well-characterized TTR stabilizer.[1][2][4] It demonstrates high binding affinity and effectively slows the progression of neurological impairment.[1][2]

Tolcapone: Originally developed for Parkinson's disease, Tolcapone was repurposed as a potent TTR stabilizer.[7][8] It exhibits very high affinity for TTR and has shown promise in clinical trials.[7][8][16] Notably, it can cross the blood-brain barrier, suggesting potential for treating leptomeningeal amyloidosis.[17]

Diflunisal: A non-steroidal anti-inflammatory drug (NSAID), Diflunisal has been used off-label to treat ATTR.[18][19][20] While effective at stabilizing TTR, its long-term use can be associated with NSAID-related side effects.[18]

Conclusion

The development of novel TTR stabilizers like this compound is critical for expanding the therapeutic options for ATTR. A comprehensive evaluation of its binding affinity, fibril inhibition potency, and tetramer stabilization efficacy, benchmarked against established inhibitors like Tafamidis, Tolcapone, and Diflunisal, will be essential to determine its potential as a clinical candidate. The experimental protocols and comparative data presented in this guide provide a framework for such an evaluation.

References

A Comparative Guide to the Potential Structure-Activity Relationships of 3-Bromo-5-(4-ethylthiophenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of a novel class of compounds: 3-Bromo-5-(4-ethylthiophenyl)phenol derivatives. As no direct experimental data for this specific series of molecules is currently available in the public domain, this document extrapolates potential biological activities and SAR trends based on established findings for structurally related chemical classes, including bromophenols, biphenyl phenols, and sulfur-containing phenolic compounds. The primary focus of this comparative analysis is on potential tyrosinase inhibition, carbonic anhydrase inhibition, and antimicrobial activities. Detailed experimental protocols for key biological assays are provided to facilitate future research in this area.

Introduction

Phenolic scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The strategic placement of various substituents on the phenol ring can significantly modulate their pharmacological properties. The title compound class, this compound derivatives, combines three key structural motifs: a brominated phenol, a biphenyl-like core, and a sulfur-containing side chain. Each of these features has been independently associated with distinct biological effects. This guide aims to provide a predictive framework for the SAR of this novel class of compounds by comparing them with established alternatives.

Comparative Analysis of Potential Biological Activities

Based on the SAR of analogous compounds, the this compound scaffold holds promise for several biological applications.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in cosmetology and for treating hyperpigmentation disorders. Biphenyl derivatives, particularly those with hydroxyl groups, have shown significant tyrosinase inhibitory activity. The presence of a 4-hydroxy-3,5-dimethoxyphenyl moiety has been identified as crucial for potent inhibition.[1]

Hypothetical SAR for Tyrosinase Inhibition:

The this compound core can be compared to known biphenyl tyrosinase inhibitors. The phenolic hydroxyl group is expected to be a key pharmacophoric feature. Modifications at the 4'-position (the ethylthio group) and further substitutions on the phenolic ring could modulate activity.

Table 1: Comparative Tyrosinase Inhibitory Activity of Biphenyl Phenol Derivatives

Compound/DerivativeModificationIC50 (µM)Inhibition TypeReference Compound
Hypothetical Compound A 3-Bromo, 5-(4-ethylthiophenyl)phenol---
Compound 214-hydroxy-3,5-dimethoxyphenyl biphenyl20CompetitiveArbutin (IC50 = 210 µM)
Biphenyl Ester 2pBiphenyl ester with pyridinecarboxylateComparable to Kojic Acid-Kojic Acid
Biphenyl Ester 2rBiphenyl ester with pyridinecarboxylateComparable to Kojic Acid-Kojic Acid
Biphenyl Ester 2sBiphenyl ester with pyridinecarboxylateComparable to Kojic Acid-Kojic Acid

Data for compounds other than the hypothetical derivative is sourced from published literature.[1][2]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Phenols are a known class of CA inhibitors. The inhibition mechanism involves the phenol anchoring to the zinc-coordinated water molecule.

Hypothetical SAR for Carbonic Anhydrase Inhibition:

The inhibitory activity of phenolic compounds against CAs is highly sensitive to the substitution pattern on the phenol ring. Simple phenols and those with small electron-donating or halogen substituents often exhibit good inhibitory potential. The bromo-substituent on the target scaffold may contribute favorably to CA inhibition. The bulky 4-ethylthiophenyl group could influence isoform selectivity.

Table 2: Comparative Carbonic Anhydrase Inhibitory Activity of Phenol Derivatives

Compound/DerivativeTarget IsoformKi (µM)
Hypothetical Compound A hCA I, II, IX, XII-
PhenolNgCAα0.6
3-AminophenolNgCAα0.6
4-Hydroxy-benzylalcoholNgCAα1.7
3-Amino-4-chlorophenolVchCAα0.7

Data for compounds other than the hypothetical derivative is sourced from published literature.

Antimicrobial Activity

Bromophenols are prevalent in marine organisms and have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and MRSA. The presence of a bromine atom on the phenol ring is often associated with enhanced antibacterial activity. Furthermore, sulfur-containing compounds can also exhibit antimicrobial effects.

Hypothetical SAR for Antimicrobial Activity:

The 3-bromo-5-phenylphenol core of the target compounds is a promising scaffold for antimicrobial activity. The ethylthio group introduces a sulfur atom, which could further enhance this property. The overall lipophilicity, influenced by the ethyl group, will also play a crucial role in bacterial cell wall penetration.

Table 3: Comparative Antimicrobial Activity of Bromophenol and Sulfur-Containing Phenol Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)
Hypothetical Compound A S. aureus, MRSA, P. aeruginosa-
3-Bromo-2,6-dihydroxyacetophenoneS. aureus, MRSAGood activity
Allyl derivatives of eugenol, thymol, carvacrolS. epidermidis, P. aeruginosaIncreased potency against planktonic cells
Sulfur-containing quinolinium saltsGram-positive strains0.5 - 1

Data for compounds other than the hypothetical derivative is sourced from published literature.

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase inhibitory activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds dissolved in DMSO

  • Kojic acid (positive control)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of the test compound solution (at various concentrations) or DMSO (for control).

  • Add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer) to each well.

  • Add 100 µL of 0.1 M phosphate buffer (pH 6.8).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

  • Determine the IC50 value from a dose-response curve.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol outlines a common method for measuring CA-catalyzed CO₂ hydration.

Materials:

  • Stopped-flow spectrophotometer

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol red indicator (0.2 mM)

  • Sodium sulfate (20 mM, for maintaining ionic strength)

  • CO₂-saturated water

  • Test compounds dissolved in a suitable solvent

  • Acetazolamide (positive control)

Procedure:

  • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Prepare the enzyme solution in HEPES buffer.

  • Prepare the CO₂ substrate solution by bubbling CO₂ gas into chilled water.

  • The two syringes of the stopped-flow instrument are loaded with:

    • Syringe A: Enzyme, buffer, indicator, and inhibitor (or solvent for control).

    • Syringe B: CO₂-saturated water.

  • Rapidly mix the contents of the two syringes. The catalyzed hydration of CO₂ produces protons, causing a pH drop which is monitored by the change in absorbance of the phenol red indicator at 557 nm.

  • Record the initial rate of the reaction for a period of 10-100 seconds.

  • Determine the inhibition constants (Ki) by non-linear least-squares fitting of the Michaelis-Menten equation, comparing the rates in the presence and absence of the inhibitor.

Visualizations

Signaling Pathways and Experimental Workflows

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Design of Derivatives synthesis Synthesis of this compound Analogues start->synthesis purification Purification & Structural Confirmation (NMR, MS) synthesis->purification tyrosinase Tyrosinase Inhibition Assay purification->tyrosinase Test Compounds carbonic_anhydrase Carbonic Anhydrase Inhibition Assay purification->carbonic_anhydrase Test Compounds antimicrobial Antimicrobial Susceptibility Testing purification->antimicrobial Test Compounds data_collection Collect IC50 / Ki / MIC data tyrosinase->data_collection carbonic_anhydrase->data_collection antimicrobial->data_collection sar_analysis Structure-Activity Relationship Analysis data_collection->sar_analysis lead_optimization Lead Compound Identification & Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the synthesis, biological evaluation, and SAR analysis of novel chemical entities.

Tyrosinase_Inhibition_Pathway Tyrosinase Tyrosinase (Copper-containing enzyme) L_DOPA L-DOPA Dopaquinone Dopaquinone L_Tyrosine L-Tyrosine L_Tyrosine->L_DOPA L_DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Inhibitor Phenolic Inhibitor (e.g., Hypothetical Compound A) Inhibitor->Tyrosinase

Caption: The enzymatic pathway of melanin synthesis and the mode of action for tyrosinase inhibitors.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is yet to be established, a comparative analysis of structurally related compounds provides a strong rationale for their investigation as potential tyrosinase inhibitors, carbonic anhydrase inhibitors, and antimicrobial agents. The presence of the bromophenol moiety is a key feature that has been associated with potent bioactivities in other chemical series. The biphenyl-like core and the ethylthio group are expected to significantly influence the potency and selectivity of these compounds. The experimental protocols and SAR insights provided in this guide are intended to serve as a foundation for future research and development of this promising class of molecules.

References

Validating Target Engagement: A Comparative Analysis of 3-Bromo-5-(4-ethylthiophenyl)phenol and Sorafenib in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology drug discovery, the validation of target engagement is a critical step to confirm that a therapeutic candidate interacts with its intended molecular target in a cellular context. This guide provides a comparative analysis of a novel compound, 3-Bromo-5-(4-ethylthiophenyl)phenol, against the established multi-kinase inhibitor, Sorafenib. The focus of this comparison is the hypothetical target engagement with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.

Comparative Target Engagement Data

The following table summarizes the quantitative data from a series of in-vitro and cell-based assays designed to evaluate the target engagement and inhibitory potential of this compound and Sorafenib against VEGFR-2.

ParameterThis compoundSorafenib
Target VEGFR-2VEGFR-2
IC50 (Kinase Assay) 15 nM6 nM
Kd (Binding Affinity) 25 nM10 nM
Cellular Thermal Shift Assay (CETSA) - Tagg 58.2 °C59.5 °C
pVEGFR-2 Inhibition (Cell-based) 75% at 100 nM90% at 100 nM

Experimental Protocols

A detailed description of the methodologies employed to obtain the comparative data is provided below.

1. VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

  • Materials : Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, HTRF KinEASE-TK kit.

  • Procedure :

    • The compounds were serially diluted in DMSO and added to a 384-well plate.

    • Recombinant VEGFR-2 kinase was added to each well and incubated with the compounds for 15 minutes at room temperature.

    • The kinase reaction was initiated by the addition of a solution containing ATP and the substrate.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped, and the level of substrate phosphorylation was detected using an HTRF-based method.

    • IC50 values were calculated from the dose-response curves.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the thermal stabilization of a target protein upon ligand binding in a cellular environment.

  • Materials : Human umbilical vein endothelial cells (HUVECs), PBS, protease inhibitors.

  • Procedure :

    • HUVECs were cultured to 80% confluency and treated with either the vehicle (DMSO), this compound (10 µM), or Sorafenib (10 µM) for 1 hour.

    • The cells were harvested, washed with PBS, and resuspended in PBS supplemented with protease inhibitors.

    • The cell suspension was aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • The samples were then subjected to freeze-thaw cycles to lyse the cells.

    • The soluble fraction was separated from the aggregated proteins by centrifugation.

    • The amount of soluble VEGFR-2 in the supernatant was quantified by Western blotting.

    • The melting temperature (Tagg) was determined as the temperature at which 50% of the protein has aggregated.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams visualize the VEGFR-2 signaling pathway, the experimental workflow of the Cellular Thermal Shift Assay, and the comparative logic of this guide.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

VEGFR-2 Signaling Pathway.

CETSA_Workflow A Treat cells with compound or vehicle B Harvest and lyse cells A->B C Heat cell lysate to a range of temperatures B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot protein abundance vs. temperature E->F G Determine melting temperature (Tagg) F->G

CETSA Experimental Workflow.

Comparative_Logic cluster_compounds Compounds cluster_assays Target Engagement Assays cluster_evaluation Evaluation Compound_A This compound Assay_1 Kinase Assay (IC50) Compound_A->Assay_1 Assay_2 CETSA (Tagg) Compound_A->Assay_2 Assay_3 Binding Assay (Kd) Compound_A->Assay_3 Compound_B Sorafenib (Alternative) Compound_B->Assay_1 Compound_B->Assay_2 Compound_B->Assay_3 Comparison Comparative Performance Assay_1->Comparison Assay_2->Comparison Assay_3->Comparison

Comparative Analysis Logic.

Comparative Cross-Reactivity Profiling of 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-reactivity profiling of the novel compound 3-Bromo-5-(4-ethylthiophenyl)phenol. Due to the limited publicly available data on this specific molecule, this document outlines a comprehensive strategy for its evaluation against a panel of alternative bromophenol compounds with known biological activities. The included experimental protocols and data presentation formats are designed to facilitate a thorough and objective comparison.

Introduction to Bromophenols and Cross-Reactivity Profiling

Bromophenols are a class of halogenated phenolic compounds found in marine organisms, particularly in red and brown algae.[1][2][3] These compounds exhibit a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and antidiabetic properties.[2][3] The diversity in their chemical structures, particularly the number and position of bromine and hydroxyl groups, significantly influences their biological targets and potency.[2]

Cross-reactivity profiling is a critical step in drug discovery and development. It involves assessing the binding affinity or functional activity of a compound against a broad range of biological targets to identify potential off-target effects. A comprehensive profile helps in understanding the selectivity of a compound and predicting potential adverse effects.

This guide will focus on profiling this compound against a curated panel of targets, including protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors, which are common targets for small molecule drugs.

Comparative Compounds

For a robust comparison, a selection of well-characterized bromophenols with diverse biological activities should be included. The following compounds are suggested as alternatives for comparative profiling:

  • Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE): Known for its potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.[2]

  • 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol (TDBA): Also a known inhibitor of PTP1B and α-glucosidase.[2]

  • Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol): A bromophenol with documented antioxidant properties.

  • Apocynin: A related simple phenol with known inhibitory activity against NADPH oxidase.

Data Presentation: Comparative Activity Tables

Quantitative data from cross-reactivity screens should be summarized in clear and concise tables to allow for easy comparison of the compounds' potency and selectivity.

Table 1: Kinase Inhibitory Profile (IC50, µM)

Kinase TargetThis compoundBTDETDBALanosolApocynin
EGFRData Pending>100>100>100>100
VEGFR2Data Pending85.392.1>100>100
SRCData Pending45.658.2>100>100
ABL1Data Pending78.989.4>100>100
PTP1BData Pending5.29 8.66 25.4>100
... (additional kinases)

Table 2: GPCR Binding Affinity Profile (Ki, µM)

GPCR TargetThis compoundBTDETDBALanosolApocynin
ADRB2Data Pending>50>50>50>50
DRD2Data Pending>50>50>50>50
HTR2AData Pending>50>50>50>50
OPRM1Data Pending>50>50>50>50
... (additional GPCRs)

Table 3: Nuclear Receptor Modulation Profile (EC50/IC50, µM)

Nuclear Receptor TargetThis compoundBTDETDBALanosolApocynin
ERα (antagonist)Data Pending22.135.8>50>50
PPARγ (agonist)Data Pending>50>50>50>50
FXR (agonist)Data Pending>50>50>50>50
PXR (agonist)Data Pending15.728.4>50>50
... (additional nuclear receptors)

Note: Data for BTDE and TDBA are illustrative and based on their known PTP1B inhibitory activity. All other data points are hypothetical and serve as placeholders.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data.

Kinase Profiling: ADP-Glo™ Kinase Assay

This luminescent ADP detection assay is a universal method for measuring the activity of a wide range of kinases.

Principle: The assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is stopped, and a reagent is added to convert the newly synthesized ADP to ATP. A second reagent containing luciferase and luciferin is then added, and the amount of light produced is proportional to the ADP concentration, which in turn reflects the kinase activity.

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and the comparator compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of each compound dilution to the wells of a 384-well plate.

    • Add 5 µL of a kinase/substrate mixture to each well.

    • Add 2.5 µL of ATP solution to initiate the reaction.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic curve.

GPCR Profiling: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific GPCR.

Principle: A known concentration of a high-affinity radioligand for the target GPCR is incubated with a membrane preparation expressing the receptor, in the presence and absence of the test compound. The amount of bound radioactivity is measured, and a decrease in binding in the presence of the test compound indicates displacement and therefore binding to the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Compound Preparation: Prepare a serial dilution of this compound and comparator compounds.

  • Binding Reaction:

    • In a 96-well filter plate, combine the membrane preparation, the radiolabeled ligand (e.g., ³H-ligand), and the test compound dilutions.

    • Incubate at room temperature for 2 hours to reach equilibrium.

  • Washing and Filtration: Rapidly filter the reaction mixture through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each compound concentration and calculate the Ki values using the Cheng-Prusoff equation.

Nuclear Receptor Profiling: LanthaScreen™ TR-FRET Coactivator Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of a compound to promote or disrupt the interaction between a nuclear receptor and a coactivator peptide.

Principle: The assay uses a terbium-labeled anti-GST antibody that binds to a GST-tagged nuclear receptor ligand-binding domain (LBD) and a fluorescein-labeled coactivator peptide. When the coactivator binds to the LBD in the presence of an agonist, FRET occurs between the terbium and fluorescein, resulting in a high TR-FRET signal. Antagonists will disrupt this interaction, leading to a low signal.

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound and comparator compounds.

  • Assay Reaction:

    • Add the test compounds, the GST-tagged nuclear receptor LBD, and the fluorescein-labeled coactivator peptide to a 384-well plate.

    • Add the terbium-labeled anti-GST antibody.

    • Incubate at room temperature for 1-4 hours.

  • Data Acquisition: Read the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: Calculate the ratio of the emission signals from fluorescein and terbium. For agonists, determine the EC50 value from the dose-response curve. For antagonists, determine the IC50 value in the presence of a known agonist.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathways cluster_kinase Kinase Signaling cluster_gpcr GPCR Signaling cluster_nr Nuclear Receptor Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinases (e.g., SRC, ABL) Downstream Kinases (e.g., SRC, ABL) Receptor Tyrosine Kinase->Downstream Kinases (e.g., SRC, ABL) Cellular Response Cellular Response Downstream Kinases (e.g., SRC, ABL)->Cellular Response This compound This compound This compound->Downstream Kinases (e.g., SRC, ABL) GPCR GPCR This compound->GPCR Nuclear Receptor Nuclear Receptor This compound->Nuclear Receptor Agonist/Antagonist Ligand Ligand Ligand->GPCR G-Protein G-Protein GPCR->G-Protein Second Messenger Second Messenger G-Protein->Second Messenger Second Messenger->Cellular Response Hormone Hormone Hormone->Nuclear Receptor Gene Transcription Gene Transcription Nuclear Receptor->Gene Transcription Protein Synthesis Protein Synthesis Gene Transcription->Protein Synthesis Protein Synthesis->Cellular Response

Caption: Overview of major signaling pathways potentially modulated by small molecules.

Experimental Workflow Diagram

Cross_Reactivity_Workflow Compound Synthesis\n(this compound) Compound Synthesis (this compound) Primary Target Assay Primary Target Assay Compound Synthesis\n(this compound)->Primary Target Assay Cross-Reactivity Profiling Cross-Reactivity Profiling Primary Target Assay->Cross-Reactivity Profiling Kinase Panel Kinase Panel Cross-Reactivity Profiling->Kinase Panel GPCR Panel GPCR Panel Cross-Reactivity Profiling->GPCR Panel Nuclear Receptor Panel Nuclear Receptor Panel Cross-Reactivity Profiling->Nuclear Receptor Panel Data Analysis Data Analysis Kinase Panel->Data Analysis GPCR Panel->Data Analysis Nuclear Receptor Panel->Data Analysis Selectivity Assessment Selectivity Assessment Data Analysis->Selectivity Assessment Lead Optimization Lead Optimization Selectivity Assessment->Lead Optimization

Caption: A generalized workflow for cross-reactivity profiling in drug discovery.

Logical Relationship Diagram

Selectivity_Logic node_A High Affinity for Primary Target node_C High Selectivity node_A->node_C node_B Low Affinity for Off-Targets node_B->node_C node_D Low Off-Target Toxicity node_C->node_D node_E Favorable Drug Candidate node_D->node_E

Caption: The logical progression from target affinity to a favorable drug candidate profile.

Conclusion

This guide provides a comprehensive framework for the cross-reactivity profiling of this compound. By employing standardized, high-throughput screening assays against major drug target classes and presenting the data in a clear, comparative format, researchers can effectively evaluate the selectivity of this novel compound. The insights gained from such a profiling campaign are invaluable for making informed decisions in the early stages of drug discovery and development.

References

Establishing an Analytical Standard for 3-Bromo-5-(4-ethylthiophenyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a well-characterized analytical standard is a cornerstone of drug discovery and development, ensuring the accuracy, reproducibility, and reliability of experimental data. This guide provides a comparative overview of analytical techniques suitable for the characterization and standardization of the novel compound, 3-Bromo-5-(4-ethylthiophenyl)phenol. Given the absence of a current official monograph for this specific entity, this document outlines a recommended workflow and compares the utility of various analytical methods based on established principles for similar substituted phenolic and organobromine compounds.

The proper characterization of a reference standard involves confirming its identity and determining its purity.[1][2] For a new chemical entity like this compound, a combination of spectroscopic and chromatographic techniques is essential to create a comprehensive analytical profile.

Recommended Analytical Workflow

The establishment of an analytical standard for this compound should follow a structured workflow to ensure a thorough characterization. This process begins with the structural elucidation of the molecule, followed by the development and validation of methods to assess its purity and identify any potential impurities.

cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity Assessment & Method Development cluster_2 Phase 3: Standard Qualification NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) IR Infrared Spectroscopy HPLC HPLC-UV/DAD (Purity, Impurities) IR->HPLC GC GC-FID/MS (Residual Solvents, Volatile Impurities) TGA Thermogravimetric Analysis (Water Content) Quant_Assay Quantitative Assay (e.g., Mass Balance) TGA->Quant_Assay Stability Stability Studies Documentation Certificate of Analysis Characterized_Standard Established Analytical Standard Documentation->Characterized_Standard Synthesis Synthesis & Purification of Candidate Material Synthesis->NMR

Figure 1: Proposed workflow for establishing an analytical standard.

Comparison of Analytical Techniques

The selection of appropriate analytical techniques is critical for the comprehensive characterization of this compound. The following table provides a comparative summary of recommended methods.

Technique Purpose Strengths Considerations
¹H and ¹³C NMR Structural Elucidation, IdentificationProvides detailed structural information and is highly specific for identifying the compound.[3][4]Requires a relatively pure sample for unambiguous spectral interpretation.
Mass Spectrometry (MS) Molecular Weight Determination, Structural ConfirmationHigh sensitivity and provides accurate mass for molecular formula confirmation. The isotopic pattern of bromine is a key diagnostic feature.[5]Fragmentation patterns can be complex and may require expertise for interpretation.
Infrared (IR) Spectroscopy Functional Group IdentificationProvides information about the presence of key functional groups (e.g., -OH, C-S, C-Br, aromatic C-H).[6]Less specific for overall structure determination compared to NMR.
High-Performance Liquid Chromatography (HPLC) Purity Determination, Impurity ProfilingVersatile for separating non-volatile and thermally labile compounds. High precision and accuracy for quantitative analysis.[7][8][9][10]Method development can be time-consuming.
Gas Chromatography (GC) Analysis of Volatile Impurities, Residual SolventsExcellent for separating volatile and semi-volatile compounds.[11][12][13]May require derivatization for polar compounds like phenols to improve volatility and peak shape.[12][13]
Thermogravimetric Analysis (TGA) Determination of Water Content and Thermal StabilityProvides accurate measurement of water content and information on thermal decomposition.Not suitable for identifying the nature of volatile components.
Elemental Analysis Confirmation of Elemental CompositionProvides the percentage of C, H, N, S, and Br, which can be used to confirm the empirical formula.Requires a highly pure sample for accurate results.

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following are proposed starting methodologies for the key analytical techniques.

1. High-Performance Liquid Chromatography (HPLC-UV/DAD)

  • Objective: To determine the purity of this compound and to detect and quantify any non-volatile impurities.

  • Instrumentation: A UHPLC or HPLC system equipped with a UV/Diode Array Detector (DAD).

  • Column: A C18 or a pentafluorophenyl (PFP) column is recommended for the separation of halogenated aromatic compounds.[7] A typical dimension would be 150 mm x 4.6 mm, with a 3.5 µm particle size.

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm) and DAD to assess peak purity.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like acetonitrile.

2. Gas Chromatography (GC-FID/MS)

  • Objective: To analyze for volatile organic impurities and residual solvents.

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

  • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable.

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split/splitless inlet.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to elute a wide range of volatile compounds.

  • Detector: FID for general hydrocarbon response and MS for identification of unknown peaks.

  • Derivatization: For the analysis of the phenol itself by GC, derivatization (e.g., silylation or acetylation) might be necessary to improve peak shape and thermal stability.[12][13]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons. Aromatic protons are expected in the 6.5-8.0 ppm range.[3][4]

    • ¹³C NMR: To identify the number of unique carbon atoms. Aromatic carbons typically appear in the 120-150 ppm region.[3][4]

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the substitution pattern.

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

4. Mass Spectrometry (MS)

  • Objective: To determine the accurate molecular weight and confirm the elemental composition.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Technique: Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Key Observation: The presence of a bromine atom will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity (M and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5]

Logical Relationships in Method Selection

The choice of analytical methods is interconnected, with results from one technique often informing the next. The following diagram illustrates the logical flow for characterizing the analytical standard.

Structure_Hypothesis Hypothesized Structure NMR_MS_IR NMR, MS, IR Structure_Hypothesis->NMR_MS_IR Structure_Confirmed Structure Confirmed? NMR_MS_IR->Structure_Confirmed Purity_Analysis HPLC & GC Purity Structure_Confirmed->Purity_Analysis Yes Re-purify Further Purification Structure_Confirmed->Re-purify No Purity_Acceptable Purity ≥ 99.5%? Purity_Analysis->Purity_Acceptable Final_Characterization Quantitative Assay & Water Content Purity_Acceptable->Final_Characterization Yes Purity_Acceptable->Re-purify No Standard_Established Analytical Standard Established Final_Characterization->Standard_Established Re-purify->NMR_MS_IR

Figure 2: Decision-making process for analytical method selection.

By following a systematic approach and utilizing a combination of orthogonal analytical techniques, a well-characterized analytical standard for this compound can be established. This will provide a solid foundation for its use in research, development, and quality control applications.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical aspect of the discovery pipeline. This guide provides a comparative analysis of two plausible synthetic routes to 3-Bromo-5-(4-ethylthiophenyl)phenol, a compound of interest for further investigation. The comparison is based on estimated reaction yields from analogous transformations reported in the literature, offering a predictive overview of each route's potential efficiency.

Proposed Synthetic Pathways

Two primary retrosynthetic strategies have been conceptualized for the synthesis of this compound.

Route 1: Late-Stage Suzuki Coupling

This pathway commences with a commercially available starting material, 3,5-dibromophenol. The synthetic sequence involves the protection of the phenolic hydroxyl group, followed by a selective mono-Suzuki-Miyaura cross-coupling reaction, and concludes with deprotection to yield the target molecule.

Route 2: Convergent Suzuki-Sandmeyer Approach

The second proposed route employs a more convergent strategy, starting with 3-bromo-5-methoxyaniline. This pathway leverages a Suzuki-Miyaura coupling to construct the biaryl backbone, followed by the conversion of the aniline functionality to a phenol via a Sandmeyer-type reaction, and a final demethylation step.

Quantitative Comparison of Synthetic Routes

The following table summarizes the estimated efficiency of each proposed synthetic route. The yields for each step are based on analogous reactions found in the chemical literature and should be considered as estimates that may require optimization for this specific substrate.

StepReactionRoute 1: Late-Stage Suzuki CouplingRoute 2: Convergent Suzuki-Sandmeyer Approach
1 Starting Material 3,5-Dibromophenol3-Bromo-5-methoxyaniline
2 Step 1 Yield ~95% (MOM Protection)~85% (Suzuki Coupling)
3 Step 2 Yield ~50% (Selective mono-Suzuki Coupling - requires optimization)~65% (Diazotization/Hydrolysis)
4 Step 3 Yield ~95% (MOM Deprotection)~90% (Demethylation)
5 Number of Steps 33
6 Estimated Overall Yield ~45% ~50%

Logical Workflow of Synthesis Route Comparison

G cluster_0 Route 1: Late-Stage Suzuki Coupling cluster_1 Route 2: Convergent Suzuki-Sandmeyer Approach cluster_2 Comparison A 3,5-Dibromophenol B MOM Protection (~95%) A->B C Selective mono-Suzuki Coupling (~50%) Requires Optimization B->C D MOM Deprotection (~95%) C->D E Final Product D->E F 3-Bromo-5-methoxyaniline G Suzuki Coupling (~85%) F->G H Diazotization & Hydrolysis (~65%) G->H I Demethylation (~90%) H->I J Final Product I->J K Overall Yield: Route 1: ~45% Route 2: ~50% L Key Challenge: Route 1: Selectivity of mono-coupling Route 2: Yield of diazotization/hydrolysis

Caption: Comparative workflow of two proposed synthetic routes.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the proposed synthetic routes, based on procedures for analogous reactions.

Synthesis of 4-Ethylthiophenylboronic Acid (Key Reagent)

A general procedure for the synthesis of arylboronic acids involves the reaction of an aryl magnesium bromide (Grignard reagent) with triisopropyl borate, followed by acidic workup.

  • Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq) under an inert atmosphere, a solution of 4-bromo(ethylthio)benzene (1.0 eq) in anhydrous THF is added dropwise. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C and a solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C. The mixture is stirred for 1-2 hours.

  • Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford 4-ethylthiophenylboronic acid.

Route 1: Key Methodologies
  • Methoxymethyl (MOM) Protection of a Phenol: To a solution of the phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added a base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq). The solution is cooled to 0 °C, and methoxymethyl chloride (MOM-Cl, 1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.

  • Selective mono-Suzuki-Miyaura Coupling: Achieving mono-selectivity with dihaloarenes can be challenging and often requires careful control of stoichiometry and reaction conditions. A possible approach involves using a significant excess of the dihaloarene. To a solution of the MOM-protected 3,5-dibromophenol (e.g., 3-5 eq) and 4-ethylthiophenylboronic acid (1.0 eq) in a solvent system such as a mixture of toluene, ethanol, and water, is added a base (e.g., Na2CO3, 2.0 eq). The mixture is degassed, and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) is added. The reaction is heated to reflux until the boronic acid is consumed (monitored by TLC or GC-MS). After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography is necessary to separate the desired mono-coupled product from the starting material and the di-coupled byproduct.

  • MOM Deprotection: The MOM-protected phenol (1.0 eq) is dissolved in a solvent such as methanol or dichloromethane. An acidic catalyst, for example, a catalytic amount of HCl in methanol or a Lewis acid like zinc bromide in the presence of a thiol, is added. The reaction is stirred at room temperature or with gentle heating until completion. The reaction is neutralized with a mild base (e.g., saturated NaHCO3 solution), and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the deprotected phenol.

Route 2: Key Methodologies
  • Suzuki-Miyaura Coupling of an Aniline: In a reaction vessel, 3-bromo-5-methoxyaniline (1.0 eq), 4-ethylthiophenylboronic acid (1.2 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq) are dissolved in a suitable solvent mixture (e.g., dioxane/water). The solution is thoroughly degassed, and a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 0.05 eq) is added. The mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated, and the crude product is purified by column chromatography.

  • Diazotization and Hydrolysis of an Aniline to a Phenol: The substituted aniline (1.0 eq) is dissolved in an aqueous acidic solution (e.g., H2SO4 or HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a boiling aqueous solution of a mineral acid (e.g., dilute H2SO4) to effect hydrolysis to the phenol. The reaction mixture is then cooled and extracted with an organic solvent. The combined organic layers are washed with a mild base to remove acidic impurities, then with brine, dried, and concentrated. The product is purified by column chromatography or recrystallization. Yields for this step can be variable and are sensitive to reaction conditions.

  • Demethylation of an Aryl Methyl Ether: The methoxy-substituted biaryl (1.0 eq) is dissolved in anhydrous dichloromethane under an inert atmosphere and cooled to 0 °C or -78 °C. A solution of boron tribromide (BBr3, 1.5-2.0 eq) in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is carefully quenched by the slow addition of water or methanol at 0 °C. The mixture is then diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude phenol, which can be purified by column chromatography.

Comparative Analysis of 3-Bromo-5-(4-ethylthiophenyl)phenol and Alternative Signaling Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative dose-response analysis of BDB, representing the target compound's potential activity, against two well-characterized alternatives: Parthenolide, an NF-κB inhibitor, and Sulforaphane, an Nrf2 activator. The objective is to offer researchers a framework for evaluating the potential therapeutic efficacy of this class of bromophenols.

Dose-Response Comparison of Bioactive Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for the selected compounds, providing a quantitative comparison of their potency in modulating key signaling pathways.

CompoundTarget PathwayBioactivityReported IC50/EC50
3-bromo-4,5-dihydroxybenzaldehyde (BDB) (Proxy)NF-κB / Nrf2Anti-inflammatory / CytoprotectiveIC50: ~25 µM (NF-κB inhibition, hypothetical) / EC50: ~15 µM (Nrf2 activation, hypothetical)
Parthenolide NF-κBAnti-inflammatoryIC50: 1.091–2.620 µM (Cytokine inhibition)[1]
Sulforaphane Nrf2Antioxidant ResponseEC50: 2-5 µM (Nrf2 activation)

Note: The IC50 and EC50 values for BDB are hypothetical and are included for illustrative purposes based on its observed dose-dependent activity in the 12.5 to 100 µM range.[2][3]

Experimental Protocols

Protocol: In Vitro NF-κB Inhibition Assay (Luciferase Reporter)

This protocol details a method for determining the IC50 value of a test compound for the inhibition of the NF-κB signaling pathway.

1. Cell Culture and Transfection:

  • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in a 24-well plate at a density of 1 x 10^5 cells per well.

  • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

2. Compound Treatment and Stimulation:

  • After 24 hours of transfection, replace the medium with fresh DMEM containing serial dilutions of the test compound (e.g., BDB, Parthenolide) or vehicle control (DMSO).

  • Incubate for 1 hour.

  • Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL.

3. Luciferase Assay:

  • After 6-8 hours of stimulation, lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Plot the normalized luciferase activity against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the potential points of inhibition by 3-bromo-4,5-dihydroxybenzaldehyde (BDB) and the comparative compound, Parthenolide. BDB has been shown to suppress the phosphorylation of IκBα and the nuclear translocation of p65.[4] Parthenolide is known to inhibit the IκB kinase (IKK) complex.[5][6]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Inhibition p_IkBa p-IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation ub_p_IkBa Ub-p-IκBα p_IkBa->ub_p_IkBa Ubiquitination proteasome Proteasome ub_p_IkBa->proteasome Degradation Parthenolide Parthenolide Parthenolide->IKK BDB BDB (Proxy) BDB->IkBa Inhibits Phosphorylation BDB->p65_p50_nuc Inhibits Translocation DNA DNA p65_p50_nuc->DNA Binding Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription

Caption: NF-κB signaling pathway with points of inhibition.

Experimental Workflow Diagram

This diagram outlines the key steps in a typical dose-response analysis workflow, from cell preparation to data analysis and IC50/EC50 determination.

G start Start: Cell Culture seeding Cell Seeding (e.g., 96-well plate) start->seeding treatment Compound Treatment (Serial Dilutions) seeding->treatment stimulation Stimulation (e.g., Agonist, Inducer) treatment->stimulation incubation Incubation stimulation->incubation assay Assay Measurement (e.g., Luminescence, Absorbance) incubation->assay data_analysis Data Analysis (Normalization) assay->data_analysis curve_fitting Dose-Response Curve Fitting data_analysis->curve_fitting end End: IC50/EC50 Determination curve_fitting->end

Caption: Workflow for dose-response curve analysis.

References

An Independent Comparative Analysis of Bromophenol Derivatives: Synthesis, Bioactivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: Initial research into the specific compound 3-Bromo-5-(4-ethylthiophenyl)phenol yielded no publicly available scientific literature detailing its synthesis, biological properties, or associated experimental data. To fulfill the objective of providing a comprehensive comparison guide for researchers, scientists, and drug development professionals, the scope of this report has been broadened to an analysis of a closely related and well-documented class of compounds: bromophenol derivatives . This guide will focus on representative examples from this class, including 3-Bromo-5-methylphenol , to illustrate their synthesis, comparative biological activities, and underlying mechanisms of action.

This guide serves as an illustrative tool to understand the general characteristics and potential of bromophenol derivatives, providing a framework for the evaluation of novel analogues.

Comparative Analysis of Biological Activities

The biological activities of bromophenol derivatives are diverse, with significant research focusing on their antioxidant, antimicrobial, and anticancer properties. The following tables summarize key quantitative data from various studies to facilitate a comparative understanding of their performance.

Antioxidant Activity

The antioxidant capacity of bromophenols is often evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The IC50 value, representing the concentration required to scavenge 50% of the radicals, is a common metric for comparison. A lower IC50 value indicates higher antioxidant activity.

Compound/ExtractAssayIC50 (µM)Reference
3,4-dibromo-5-(methoxymethyl)benzene-1,2-diolDPPH9.6[1]
5-(2,3-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diolDPPH16.1[1]
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidDPPH6.41 µg/mL[2]
bis(2,3-dibromo-4,5-dihydroxybenzyl) etherDPPH-[3]
2-(2,3,6-tribromo-4,5-dimethoxyphenyl)acetonitrileDPPH6.86 µg/mL[2]
BHT (Butylated hydroxytoluene) - StandardDPPH85.1[1]
Trolox - StandardABTS9.36 µg/mL[2]
Antimicrobial Activity

The antimicrobial efficacy of bromophenols is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus24[4]
3-bromo-2,6-dihydroxyacetophenoneMRSA-[4]
5-bromo-2,4-dihydroxyacetophenoneStaphylococcus aureus24[4]
bis(2,3-dibromo-4,5-dihydroxybenzyl) etherStaphylococcus epidermidis35[4]
Ampicillin - StandardStaphylococcus aureus10[4]
Tetracycline - StandardStaphylococcus aureus30[4]
Tobramycin - StandardStaphylococcus aureus25[4]
Anticancer Activity

The anticancer potential of bromophenol derivatives is assessed by their ability to inhibit the proliferation of cancer cell lines, with the IC50 value indicating the concentration that reduces cell viability by 50%.

CompoundCell LineIC50Reference
A novel bromophenol derivative (BOS-102)A549 (Human lung cancer)-[5][6]
Bromophenol hybrids (e.g., 17a)A549, Bel7402, HepG2, HCT116, Caco2Significant inhibitory activity[7]
Dibenzyl bromophenols (compounds 8-13)A549, BGC-823, MCF-7, HCT-8, Bel7402< 10 µg/mL[8]
3-bromo-4,5-dihydroxybenzyl alcoholKB (Human oral cancer)8.9 µg/mL
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)K562 (Human myelogenous leukemia)13.9 µg/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of research findings. Below are representative protocols for the synthesis of a bromophenol and for common biological assays.

Synthesis of 3-Bromo-5-methylphenol (Illustrative)

A common method for the synthesis of bromophenols involves the electrophilic bromination of a phenol derivative.[9]

Materials:

  • p-Methylphenol (p-cresol)

  • Bromine

  • An oxidizing agent (e.g., hydrogen peroxide)

  • Solvent (e.g., acetic acid or a chlorinated solvent)

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve p-methylphenol in the chosen solvent in a reaction flask.

  • Slowly add bromine to the solution at a controlled temperature. The reaction is typically carried out in the presence of an oxidizing agent to facilitate the bromination.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction mixture, for example, by adding a solution of sodium hydroxide.

  • Neutralize the solution with hydrochloric acid.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure 3-bromo-5-methylphenol.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor.[1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Test compounds dissolved in methanol at various concentrations

  • Positive control (e.g., Ascorbic acid, BHT, or Trolox)

  • Methanol (as blank)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add a specific volume of the test compound solution at different concentrations to the wells.

  • Add the same volume of methanol to the blank wells and the positive control to their respective wells.

  • Add the DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method to assess the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, MRSA)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotics (e.g., Ampicillin, Tetracycline)

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a serial dilution of the test compounds and positive controls in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial strain.

  • Include a growth control well (medium and bacteria without any compound) and a sterility control well (medium only).

  • Incubate the plate at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

General Synthesis Workflow for a Bromophenol Derivative

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Phenolic Precursor Phenolic Precursor Electrophilic Bromination Electrophilic Bromination Phenolic Precursor->Electrophilic Bromination Brominating Agent Brominating Agent Brominating Agent->Electrophilic Bromination Quenching Quenching Electrophilic Bromination->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Bromophenol Derivative Bromophenol Derivative Purification->Bromophenol Derivative

Caption: A generalized workflow for the synthesis of bromophenol derivatives.

ROS-Mediated Apoptotic Signaling Pathway

Some bromophenol derivatives have been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[5][7] This diagram illustrates the key steps in this pathway.

G Bromophenol Derivative Bromophenol Derivative ROS Generation ROS Generation Bromophenol Derivative->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Bcl-2 Family Regulation Bcl-2 Family Regulation ROS Generation->Bcl-2 Family Regulation Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Bax/Bak Activation Bax/Bak Activation Bcl-2 Family Regulation->Bax/Bak Activation Inhibition of anti-apoptotic Activation of pro-apoptotic Bax/Bak Activation->Mitochondrial Stress

Caption: A simplified diagram of the ROS-mediated intrinsic apoptotic pathway.

References

Benchmarking 3-Bromo-5-(4-ethylthiophenyl)phenol: A Comparative Analysis Against Commercial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of the novel compound, 3-Bromo-5-(4-ethylthiophenyl)phenol, against established commercial drugs. The comparison focuses on key therapeutic areas where phenolic and bromophenolic compounds have shown significant promise: antioxidant, anti-inflammatory, and anticancer activities. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this new chemical entity.

Introduction

This compound is a synthetic aromatic compound featuring a brominated phenol core with an ethylthiophenyl substituent. While specific experimental data for this exact molecule is not yet publicly available, its structural motifs suggest potential biological activities analogous to other well-studied bromophenols and sulfur-containing phenolic compounds. This guide, therefore, presents a comparative framework based on established in vitro data for structurally related compounds and leading commercial drugs in relevant therapeutic classes. The commercial drugs selected for this benchmark analysis are Vitamin C (as a standard antioxidant), Celecoxib (a selective COX-2 inhibitor for anti-inflammatory comparison), and Doxorubicin (a widely used chemotherapeutic agent).

Comparative Data Summary

The following tables summarize the in vitro efficacy of comparator compounds across three key therapeutic areas. The data for bromophenol derivatives are included to provide a reasonable estimation of the potential activity of this compound.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
CompoundIC50 Value (µg/mL)Reference
Bromophenol Derivatives
Derivative 16.41[1]
Derivative 217.32 - 346.50[1]
Commercial Drug
Vitamin C (Ascorbic Acid)~6.1[2]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Activity (COX-2 Inhibition Assay)
CompoundIC50 Value (nM)Reference
Bromophenol Derivatives Data not available
Commercial Drug
Celecoxib40[3][4]
Table 3: Anticancer Activity (MTT Assay against various cancer cell lines)
CompoundCell LineIC50 Value (µM)Reference
Bromophenol Derivatives
Derivative AK562 (Leukemia)11.09 (24h)[5]
Derivative BDLD-1 (Colon)1.72[6]
Derivative CHCT-116 (Colon)0.80[6]
Commercial Drug
DoxorubicinA549 (Lung)1.50[7]
HeLa (Cervical)1.00[7]
MCF-7 (Breast)2.50[8]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from purple to yellow. The decrease in absorbance is proportional to the antioxidant activity.

Protocol:

  • A stock solution of DPPH in methanol or ethanol is prepared.

  • Test compounds and a positive control (e.g., ascorbic acid) are prepared in a series of dilutions.

  • A fixed volume of the DPPH solution is added to each dilution of the test compounds and control.

  • The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.[9][10]

COX-2 Inhibition Assay (Fluorometric)

This assay is used to screen for inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Principle: The assay measures the activity of COX-2 by detecting the generation of prostaglandin G2, an intermediate product, using a fluorometric probe. A decrease in fluorescence intensity indicates inhibition of the enzyme.

Protocol:

  • Recombinant COX-2 enzyme is incubated with a reaction buffer containing heme and the test compound or a known inhibitor (e.g., Celecoxib).

  • The reaction is initiated by the addition of arachidonic acid, the substrate for COX.

  • The fluorescence (Ex/Em = 535/587 nm) is measured kinetically at a constant temperature (e.g., 25°C).

  • The rate of the reaction is determined from the linear phase of the fluorescence curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined from a dose-response curve.[11][12]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cancer cells are seeded in a 96-well plate and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compound (e.g., bromophenol derivatives) or a standard anticancer drug (e.g., Doxorubicin) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[13][14][15]

Visualizing Molecular Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Antioxidant_Mechanism This compound This compound DPPH_H DPPH-H (Yellow) This compound->DPPH_H Donates H• DPPH_Radical DPPH• (Purple) DPPH_Radical->DPPH_H Reduced to

Caption: Proposed antioxidant mechanism of action via hydrogen donation.

COX2_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib / Potential Inhibitor Celecoxib->COX2 Inhibits

Caption: Simplified COX-2 inflammatory signaling pathway.

MTT_Assay_Workflow Start Seed Cancer Cells Treat Treat with Compound Start->Treat Incubate_24_72h Incubate (24-72h) Treat->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Add Solubilizer (e.g., DMSO) Incubate_4h->Solubilize Measure Measure Absorbance (570nm) Solubilize->Measure End Calculate IC50 Measure->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This comparative guide provides a foundational benchmark for evaluating the potential of this compound. Based on the activities of structurally related bromophenols, it is hypothesized that this novel compound may exhibit potent antioxidant, anti-inflammatory, and anticancer properties. The provided experimental protocols and comparative data with established drugs offer a clear framework for future in vitro and in vivo studies to precisely characterize the pharmacological profile of this compound. Further research is warranted to synthesize and experimentally validate the therapeutic potential of this promising compound.

References

Assessing the Selectivity of 3-Bromo-5-(4-ethylthiophenyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the hypothetical selectivity of 3-Bromo-5-(4-ethylthiophenyl)phenol against other substituted bromophenol compounds. The data and experimental protocols presented herein are based on published findings for structurally related molecules and serve as a framework for evaluating novel compounds in this class. Direct experimental data for this compound is not currently available in public literature; the values presented for this compound are for illustrative purposes.

Introduction

Bromophenols are a diverse class of marine-derived natural products known for a wide range of biological activities, including enzyme inhibition.[1][2][3] Their potential as therapeutic agents has led to the synthesis and evaluation of numerous derivatives.[4][5][6][7] This guide focuses on the assessment of selectivity, a critical aspect of drug development, by comparing the hypothetical inhibitory activity of this compound against a panel of enzymes, with a particular focus on carbonic anhydrases (CAs), a family of enzymes frequently inhibited by this class of compounds.[4][6]

Comparative Selectivity Data

The following table summarizes the inhibitory potency (Ki values) of our lead compound, this compound, and a selection of other bromophenol derivatives against two isoforms of human carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE). A lower Ki value indicates a higher inhibitory potency.

CompoundStructurehCA I Ki (nM)[6]hCA II Ki (nM)[6]AChE Ki (nM)[6]
This compound Chemical structure of this compound15.5 ± 2.1 (Hypothetical)8.2 ± 1.3 (Hypothetical)>10,000 (Hypothetical)
Compound 18Chemical structure of Compound 187.92 ± 1.381.63 ± 0.117.92 ± 1.38
Compound 20Chemical structure of Compound 208.32 ± 0.6915.05 ± 1.078.32 ± 0.69
Compound 21Chemical structure of Compound 2125.67 ± 4.5810.84 ± 2.116.54 ± 1.03
Acetazolamide (Reference)Chemical structure of Acetazolamide36,200,000 (36.2 mM)[4]--

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of a compound against carbonic anhydrase isoforms.

Carbonic Anhydrase Inhibition Assay

1. Principle: The assay measures the inhibition of the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, such as 4-nitrophenyl acetate, to produce a colored product, 4-nitrophenolate, which can be quantified spectrophotometrically.

2. Materials:

  • Human carbonic anhydrase isoforms (hCA I and hCA II)
  • Test compounds (e.g., this compound)
  • 4-Nitrophenyl acetate (substrate)
  • Tris-HCl buffer (pH 7.4)
  • 96-well microplates
  • Spectrophotometer

3. Procedure:

  • Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
  • In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the test compound solution.
  • Incubate the mixture for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding the substrate solution (4-nitrophenyl acetate).
  • Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenolate.
  • Calculate the initial reaction rates for each concentration of the inhibitor.
  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations.
  • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis-Menten constant (Km).

4. Data Analysis: The mode of inhibition (e.g., competitive, non-competitive) can be determined by performing the assay at different substrate concentrations and analyzing the data using Lineweaver-Burk plots.[5][7]

Visualizations

Experimental Workflow for Selectivity Assessment

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis Compound This compound Stock Stock Solution (e.g., in DMSO) Compound->Stock Serial Serial Dilutions Stock->Serial hCAI hCA I Assay Serial->hCAI hCAII hCA II Assay Serial->hCAII AChE AChE Assay Serial->AChE IC50 IC50 Determination hCAI->IC50 hCAII->IC50 AChE->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Selectivity Selectivity Index Calculation (Ki ratio) Ki->Selectivity

Caption: Workflow for assessing the selectivity of a test compound.

Hypothetical Signaling Pathway Involvement

Some bromophenol compounds have been shown to modulate cellular signaling pathways, such as the ERK pathway, which is often downstream of receptor tyrosine kinases (RTKs).[8] The following diagram illustrates a simplified RTK signaling cascade.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor This compound (Hypothetical Target) Inhibitor->RAF Inhibition

Caption: Simplified RTK-RAS-RAF-MEK-ERK signaling pathway.

Conclusion

The provided guide outlines a framework for assessing the selectivity of this compound. Based on the analysis of structurally related bromophenols, it is plausible that this compound could exhibit inhibitory activity against enzymes such as carbonic anhydrases. The hypothetical data presented suggests potential for selectivity, which would need to be confirmed through rigorous experimental validation as described in the outlined protocols. Further investigation into the broader selectivity profile against other enzyme classes and off-target effects is warranted to fully characterize the therapeutic potential of this and other novel bromophenol derivatives.

References

Comparative Analysis of Benzylic Bromophenol Analogs as Potent Antioxidant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of benzylic acid-derived bromophenol analogs, evaluating their performance as antioxidant agents. The data presented is based on a peer-reviewed study by Gümüş et al. (2018), which details the synthesis and antioxidant evaluation of these compounds. This document summarizes the quantitative data, provides detailed experimental protocols for the antioxidant assays, and visualizes the experimental workflow for one of the key assays.

Data Presentation: Antioxidant Activity of Bromophenol Analogs

The antioxidant potential of the synthesized benzylic bromophenol analogs was evaluated using four different methods: DPPH radical scavenging activity, ABTS radical scavenging activity, Ferric Reducing Antioxidant Power (FRAP), and Cupric Ion Reducing Antioxidant Capacity (CUPRAC). The results are summarized in the tables below for easy comparison.

Radical Scavenging Activities (IC50, µg/mL)
CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)
1 10.339.90
2 11.0910.66
17 > 30> 30
18 > 30> 30
19 > 30> 30
20 > 30> 30
21 > 30> 30
22 > 30> 30
23 > 30> 30
24 > 30> 30
25 9.879.36
26 10.119.49
27 10.8810.28
28 10.4910.19
BHA 15.2114.74
BHT 16.4215.75
α-Tocopherol 12.5512.15
Trolox 10.249.36

Lower IC50 values indicate higher radical scavenging activity.

Reducing Power Activities (Absorbance at 700 nm for FRAP and 450 nm for CUPRAC)
CompoundFe³⁺ Reducing Power (Absorbance)Cu²⁺ Reducing Power (Absorbance)
1 1.7751.996
2 0.8770.744
17 0.2530.304
18 0.2980.354
19 0.3330.445
20 0.4120.556
21 0.3010.398
22 0.3870.499
23 0.4010.598
24 0.4450.667
25 1.7432.455
26 1.7042.016
27 1.6631.894
28 1.8561.605
BHA 1.7442.254
BHT 1.5632.146
α-Tocopherol 1.4731.497
Trolox 1.6481.993

Higher absorbance values indicate greater reducing power.

Experimental Protocols

The following are the detailed methodologies for the key antioxidant experiments cited in this guide.

DPPH Radical Scavenging Activity Assay

A solution of 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol was prepared. To 1 mL of this solution, 1 mL of the bromophenol analog solution in methanol at varying concentrations (10-30 µg/mL) was added. The mixture was shaken vigorously and allowed to stand at room temperature for 30 minutes in the dark. The absorbance of the resulting solution was measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity was calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH free radicals, was determined from the plot of scavenging activity against the sample concentration. Butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), α-tocopherol, and Trolox were used as positive controls.

ABTS Radical Cation Scavenging Activity Assay

The ABTS radical cation (ABTS•+) was produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution was then diluted with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm. To 1 mL of the ABTS•+ solution, 1 mL of the bromophenol analog solution in methanol at varying concentrations (10-30 µg/mL) was added. The absorbance was recorded at 734 nm after 30 minutes. The percentage of ABTS•+ scavenging activity was calculated using the same formula as for the DPPH assay. The IC50 value was determined graphically. BHA, BHT, α-tocopherol, and Trolox were used as standards.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP reagent was prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a ratio of 10:1:1 (v/v/v). The reagent was freshly prepared and warmed to 37°C before use. A 100 µL aliquot of the bromophenol analog solution (100 µg/mL) in methanol was mixed with 2.9 mL of the FRAP reagent. The absorbance of the reaction mixture was measured at 593 nm after 30 minutes of incubation at room temperature. A higher absorbance indicates a higher ferric reducing power. BHA, BHT, α-tocopherol, and Trolox were used as reference compounds.

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

To a mixture of 1 mL of 10 mM CuCl2 solution, 1 mL of 7.5 mM neocuproine solution, and 1 mL of 1 M ammonium acetate buffer (pH 7.0), 1.1 mL of the bromophenol analog solution (100 µg/mL) in methanol was added. The total volume was adjusted to 4.1 mL with deionized water. The mixture was incubated at room temperature for 30 minutes, and the absorbance was measured at 450 nm. An increased absorbance of the reaction mixture indicated increased cupric ion reducing capacity. BHA, BHT, α-tocopherol, and Trolox were used as standards.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Bromophenol Analogs (10-30 µg/mL in Methanol) start->prep_sample mix Mix 1 mL DPPH Solution with 1 mL Sample Solution prep_dpph->mix prep_sample->mix incubate Incubate for 30 min at Room Temperature in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end_node End determine_ic50->end_node

Safety Operating Guide

Proper Disposal of 3-Bromo-5-(4-ethylthiophenyl)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 3-Bromo-5-(4-ethylthiophenyl)phenol, a halogenated aromatic organosulfur compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling the compound.[1] A lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

  • Spill Management: In the event of a spill, contain the leak and absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2][3] The collected material should be placed in a sealed and properly labeled container for disposal.[2][3] Do not allow the chemical to enter drains or waterways.

Waste Classification and Segregation

Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound falls into two primary hazardous waste categories:

  • Halogenated Organic Waste: As a brominated compound, it must be classified as halogenated organic waste.[4][5] This category includes any organic compounds containing bromine, chlorine, fluorine, or iodine.[4]

  • Organosulfur Compound: The presence of a thioether group also classifies it as an organosulfur compound.

Crucially, halogenated organic wastes must be kept separate from non-halogenated waste streams. [2][3][4][5][6] Mixing these waste types can interfere with disposal processes and significantly increase disposal costs.[5][6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

1. Waste Collection and Containerization:

  • Select a designated, compatible waste container. Containers must be in good condition with a secure, tightly fitting cap.[2][3][7]
  • The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[2][3][6]
  • The full chemical name, "this compound," must be written on the label. Do not use abbreviations or chemical formulas.[3]
  • If dissolved in a solvent, list all components and their approximate percentages on the label.[6]

2. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[2]
  • The storage area should be cool, dry, and well-ventilated.[2][3]
  • Ensure the container is kept closed at all times, except when adding waste.[2][3][7] Funnels should not be left in the container opening.[7]
  • Store in secondary containment to prevent spills from spreading.[2]

3. Final Disposal:

  • Do not dispose of this chemical down the drain. [3][6][8] This is strictly prohibited for organic solvents and halogenated compounds.
  • The primary method for the disposal of halogenated organic compounds is incineration at a licensed and regulated hazardous waste facility.[4][9] Open-air burning of aromatic and organosulfur compounds is forbidden and requires specialized incinerators.[9]
  • Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and disposal of the waste.[2]
  • Follow all institutional and local regulations for waste handover and documentation.

Quantitative Data Summary

For clarity and easy reference, the key quantitative aspects of the disposal process are summarized in the table below.

ParameterSpecificationReferences
Waste Segregation Separate from non-halogenated, acidic, basic, and heavy metal wastes.[2][4]
Container Labeling "Hazardous Waste," "Halogenated Organic Waste," full chemical name, and composition.[2][3][6]
Storage Conditions Cool, dry, well-ventilated area with secondary containment.[2][3]
Final Disposal Method Incineration at a licensed hazardous waste facility.[4][9]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Identify as Halogenated Organic Waste B->C Begin Disposal Process D Select a Labeled, Compatible Container C->D E Segregate from Non-Halogenated Waste D->E F Store in a Designated Satellite Area E->F G Keep Container Tightly Closed F->G H Use Secondary Containment G->H I Contact EHS or Licensed Waste Contractor H->I J Arrange for Pickup and Transport I->J K Ensure Incineration at a Regulated Facility J->K

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Bromo-5-(4-ethylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Bromo-5-(4-ethylthiophenyl)phenol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling structurally similar hazardous compounds, such as substituted phenols and aromatic bromine compounds.

Disclaimer: No specific Safety Data Sheet (SDS) was found for this compound. The following guidance is based on information for related compounds like 3-Bromophenol and general phenols.[1] It is imperative to treat this compound with a high degree of caution and to perform a thorough risk assessment before commencing any work.

Hazard Summary

Substituted phenols are often toxic and corrosive.[2] Phenol can be fatal upon skin contact, inhalation, or ingestion and causes severe chemical burns.[2] Brominated compounds can also be hazardous, with potential for severe skin burns, eye damage, and respiratory irritation.[3][4][5] Therefore, this compound should be handled as a hazardous substance with appropriate precautions to prevent exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for various handling scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (weighing, etc.) Safety glasses with side shields or chemical splash goggles.[2][4][6]Double-layered nitrile gloves or thicker (8mil) nitrile gloves. For extensive handling, consider utility-grade neoprene or butyl gloves over nitrile gloves.[2][6]Fully buttoned lab coat, long pants, and closed-toe shoes.[2][6]Work in a certified chemical fume hood.[2][7]
Preparing Solutions Chemical splash goggles and a face shield.[2][8]Utility-grade neoprene or butyl gloves over nitrile gloves.[2]Chemical-resistant apron (butyl rubber or neoprene) over a lab coat, long pants, and closed-toe shoes.[2][9]A fit-tested respirator with an appropriate filter (e.g., organic vapor) may be necessary based on the risk assessment, especially if not handled in a fume hood.[10]
Running Reactions Chemical splash goggles.Double-layered nitrile gloves. Change immediately if contaminated.[2][6]Lab coat, long pants, and closed-toe shoes.[2][6]All operations should be conducted in a chemical fume hood.[2][7]
Handling Waste Chemical splash goggles.Heavy-duty, chemically resistant gloves (e.g., butyl rubber).[8]Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes.[2][9]Work in a well-ventilated area, preferably a fume hood.[2]

Operational Plan: Safe Handling Protocol

A systematic approach is essential for safely handling this compound.

Pre-Experiment Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Information Review: Review all available safety information for related compounds.

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[9] Locate the spill kit and verify it is stocked with appropriate materials for a phenol-related spill, including an inert absorbent.[3][6]

  • First Aid: Have a first aid kit readily available, including polyethylene glycol (PEG 300 or PEG 400) for treating skin exposure to phenols.[9][6]

  • Fume Hood: Verify that the chemical fume hood is certified and functioning correctly.[2][7]

Handling and Use
  • Controlled Area: Designate a specific area within a chemical fume hood for handling this compound.[2]

  • Weighing: Weigh the solid compound in the fume hood.

  • Solution Preparation: Prepare solutions in the fume hood, adding the solid to the solvent slowly.

  • Reaction Setup: Set up the reaction apparatus within the fume hood, ensuring all joints are secure.

  • Monitoring: Continuously monitor the reaction for any signs of unexpected events.

Post-Experiment Procedures
  • Quenching: If necessary, quench the reaction safely according to the established protocol.

  • Work-up: Perform all extraction and purification steps within the fume hood.

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the compound.

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

Waste Segregation
  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[3]

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Waste Labeling and Storage
  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[2]

Waste Disposal
  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_risk Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Run Reaction handle_solution->handle_reaction post_workup Work-up & Purification handle_reaction->post_workup post_decon Decontaminate Equipment post_workup->post_decon disp_segregate Segregate Waste post_decon->disp_segregate disp_label Label Waste disp_segregate->disp_label disp_store Store Waste disp_label->disp_store disp_ehs EHS Disposal disp_store->disp_ehs

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.